Linoleic acid alkyne
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dien-17-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,6-7,9-10H,3-5,8,11-17H2,(H,19,20)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFIMJJIQUNRW-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC/C=C\C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of Linoleic Acid Alkyne
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of ω-alkynyl linoleic acid, a critical chemical probe for studying lipid metabolism and interactions. The terminal alkyne group enables highly specific and sensitive detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1][2][3][4]. This document details a plausible synthetic route, rigorous purification protocols, and methods for analytical characterization, intended to equip researchers in lipidomics and drug development with the necessary practical knowledge.
Synthesis of ω-Alkynyl Linoleic Acid
The introduction of a terminal alkyne at the omega (ω) position of linoleic acid creates a bio-orthogonal handle for downstream applications[3]. The synthesis described herein is a multi-step process that builds the fatty acid chain from smaller, functionalized precursors to ensure the precise placement of the alkyne group and the native (Z,Z) configuration of the double bonds. A common strategy involves the coupling of two key fragments, a "head" fragment containing the carboxylic acid moiety and a "tail" fragment bearing the terminal alkyne.
A plausible synthetic approach involves a Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and a vinyl halide using a palladium and copper co-catalyst.
Synthetic Workflow
The logical flow for the synthesis involves preparing two key intermediates which are then coupled and subsequently reduced to yield the final product.
Caption: Logical workflow for the synthesis of ω-alkynyl linoleic acid.
Experimental Protocol: Synthesis
This protocol is a representative method based on common organic synthesis techniques for fatty acid analogs.
Step 1: Preparation of the Head Fragment (e.g., (Z)-1-iododec-1-ene-10-oic acid)
-
Start with 9-decynoic acid, which can be synthesized from 9-decen-1-ol (B78377) via bromination and Jones oxidation.
-
Protect the carboxylic acid group as a methyl or ethyl ester.
-
Perform a hydrohalogenation reaction across the alkyne to generate a vinyl halide. To control stereochemistry and regioselectivity for the subsequent coupling, specific reagents and conditions are critical.
Step 2: Preparation of the Tail Fragment (e.g., oct-7-en-1-yne)
-
Begin with a commercially available short-chain alkyne, such as 1,7-octadiyne.
-
Selectively functionalize one of the alkyne groups, for example, by hydroboration-oxidation to form an alcohol, which can then be converted to a leaving group (e.g., a tosylate).
-
Couple this with an appropriate organometallic reagent to form the cis-double bond at the correct position.
Step 3: Sonogashira Coupling
-
Dissolve the vinyl iodide "head" fragment (1.0 eq) and the terminal alkyne "tail" fragment (1.2 eq) in an appropriate solvent such as triethylamine (B128534) or a mixture of THF and diisopropylamine.
-
Degas the solution thoroughly with argon or nitrogen to create an inert atmosphere.
-
Add the catalysts: dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, ~2-5 mol%) and copper(I) iodide (CuI, ~5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or GC-MS. The reaction can take several hours to complete.
Step 4: Final Modifications
-
Once the coupling is complete, the resulting internal alkyne needs to be selectively reduced to a (Z)-alkene. This is commonly achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and hydrogen gas.
-
Finally, deprotect the carboxylic acid (e.g., by saponification with NaOH followed by acidification) to yield the crude linoleic acid alkyne.
Purification of this compound
Minor impurities in polyunsaturated fatty acid samples can significantly inhibit enzymatic reactions or interfere with sensitive analytical techniques. Therefore, a multi-step purification process is essential to achieve high purity.
Purification Workflow
The purification process involves removing catalysts, unreacted starting materials, and side products through extraction and chromatography.
Caption: General workflow for the purification of ω-alkynyl linoleic acid.
Experimental Protocol: Purification
Step 1: Aqueous Work-up
-
After the synthesis is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the organic components several times with a solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Step 2: Silica Gel Chromatography
-
Prepare a silica gel column using a non-polar solvent system, such as hexane.
-
Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of diethyl ether or ethyl acetate.
-
Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
Step 3: High-Performance Liquid Chromatography (HPLC)
-
For applications requiring very high purity, further purification by preparative reversed-phase HPLC (RP-HPLC) is recommended.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile, water, and glacial acetic acid (e.g., 60/40/0.01 by volume).
-
Detection: Monitor the elution using a UV detector.
-
Collect the peak corresponding to the this compound, and remove the solvent to yield the final, highly purified product.
Analytical Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the structure of the molecule. The chemical shifts and coupling constants provide information about the protons in different chemical environments.
Table 1: ¹H-NMR Data for ω-Alkynyl Linoleic Acid Data recorded in C₆D₆ at 600 MHz. Chemical shifts (δ) are reported in ppm.
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | J-Coupling (Hz) |
| 5.41-5.49 | m | 3 | H9, H10, H12 | - |
| 5.24-5.30 | m | 1 | H13 | - |
| 2.84 | t | 2 | H11 | J₁₀,₁₁ = J₁₁,₁₂ = 6.6 |
| 2.09 | q | 2 | H14 | J₁₃,₁₄ = J₁₄,₁₅ = 7.3 |
| 2.04 | m | 4 | H2, H8 | - |
| 1.97 | dt | 2 | H16 | J₁₅,₁₆ = 7.1, J₁₆,₁₈ = 2.58 |
| 1.79 | t | 1 | H18 (alkyne-H) | J₁₆,₁₈ = 2.58 |
| 1.46 | m | 2 | H3 | - |
| 1.42 | p | 2 | H15 | J₁₄,₁₅ = J₁₅,₁₆ = 7.2 |
| 1.27 | p | 2 | H7 | J₆,₇ = J₇,₈ = 7.4 |
| 1.17 | m | 2 | H6 | - |
| 1.11 | m | 4 | H4, H5 | - |
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight and can provide structural information through fragmentation analysis (MS/MS).
Table 2: Representative LC-MS/MS Data Analysis performed on a Q Exactive HF quadrupole/orbitrap mass spectrometer in negative ion mode.
| Parameter | Value |
| Parent Ion (M-H)⁻ | m/z 307 (for a related hydroxylated product) |
| Molecular Mass | 276.4 g/mol (Calculated for C₁₈H₂₈O₂) |
| Significant Fragment Ions | Structure-dependent, often revealing cleavage points near functional groups. |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Mass Analyzer | Orbitrap, Quadrupole-Time-of-Flight (Q-TOF) |
Application: A "Click Chemistry" Workflow
This compound is primarily used as a metabolic tracer. It is introduced to a biological system (cells or organisms), where it is incorporated into complex lipids. The alkyne tag then allows for covalent attachment to a reporter molecule (e.g., a fluorophore or biotin) that contains an azide (B81097) group.
Caption: Workflow for using this compound as a probe in click chemistry.
This workflow enables the visualization, isolation, and identification of lipids that have incorporated the fatty acid analog, providing powerful insights into lipid trafficking, storage, and metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Properties of Omega-Alkyne Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omega-alkyne linoleic acid (ω-alkyne LA) is a chemically modified analog of the essential fatty acid linoleic acid. This modification, the introduction of a terminal alkyne group, provides a powerful bioorthogonal handle for "click chemistry," enabling the tracking, visualization, and quantification of linoleic acid metabolism and its incorporation into various lipid species. This technical guide provides a comprehensive overview of the biological properties of ω-alkyne LA, including its synthesis, metabolic processing, and applications in lipidomics and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its use as a research tool.
Introduction
Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a precursor to a variety of signaling molecules, including eicosanoids.[1] Dysregulation of LA metabolism is implicated in numerous diseases, making it a key area of study. The development of chemical reporters, such as ω-alkyne LA, has revolutionized our ability to investigate these processes in living systems. The terminal alkyne group is small, minimally perturbative, and allows for covalent ligation to reporter molecules (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.[2] This enables the sensitive and specific detection of ω-alkyne LA and its metabolites.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (9Z,12Z)-octadecadien-17-ynoic acid | [3][4] |
| Molecular Formula | C₁₈H₂₈O₂ | [3] |
| Molecular Weight | 276.41 g/mol | |
| CAS Number | 1219038-31-9 |
Biological Properties and Metabolism
Omega-alkyne linoleic acid is readily taken up by cells and incorporated into various lipid classes, serving as a surrogate for natural linoleic acid. While it generally follows the metabolic pathways of its natural counterpart, the presence of the alkyne group can influence the kinetics of enzymatic reactions.
Enzymatic Processing
Omega-alkyne LA is a substrate for several key enzymes in the eicosanoid pathway, including lipoxygenases (LOX). However, the rate of its conversion can differ from that of linoleic acid.
| Enzyme | Substrate | Relative Reaction Rate (%) | Reference |
| 12R-Lipoxygenase (12R-LOX) | ω-alkyne linoleic acid methyl ester | 62 ± 9 | |
| Epidermal Lipoxygenase-3 (eLOX3) | ω-alkyne 9R-HPODE | 43 ± 1 | |
| SDR9C7 | ω-alkyne epoxy alcohol | 91 ± 1 | |
| 5S-Lipoxygenase (5S-LOX) | ω-alkyne linoleic acid | 73 ± 1 |
Cellular Incorporation
While specific quantitative data on the incorporation efficiency of ω-alkyne linoleic acid into different lipid classes is still emerging, studies with natural linoleic acid provide a strong indication of its likely fate. Linoleic acid is readily incorporated into phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), as well as neutral lipids like triglycerides (TGs). The preferential incorporation into specific lipid classes is cell-type dependent.
Cytotoxicity
The cytotoxic effects of ω-alkyne linoleic acid have not been extensively characterized. However, studies on linoleic acid indicate a dose-dependent effect on cell viability, with pro-proliferative effects at low concentrations and pro-apoptotic effects at higher concentrations. The IC₅₀ values for linoleic acid vary significantly between cell lines.
| Cell Line | IC₅₀ (µM) | Reference |
| HEC-1A (Endometrial Cancer) | 617.21 | |
| KLE (Endometrial Cancer) | 987.56 |
Note: The alkyne modification may alter the cytotoxic profile of linoleic acid. It is recommended to perform dose-response curves for each cell line and experimental condition.
Experimental Protocols
Synthesis of Omega-Alkyne Linoleic Acid ((9Z,12Z)-octadecadien-17-ynoic acid)
Caption: Metabolism of ω-alkyne LA via the eicosanoid pathway.
Applications in Drug Development
The ability to track the metabolic fate of linoleic acid using ω-alkyne LA provides a powerful tool for drug development.
-
Target Identification and Validation: By identifying proteins that are modified by or interact with ω-alkyne LA and its metabolites, novel drug targets can be discovered.
-
Mechanism of Action Studies: ω-Alkyne LA can be used to elucidate how drugs that target lipid metabolism affect the flux through specific pathways.
-
Pharmacodynamic Biomarker Development: The incorporation of ω-alkyne LA into specific lipid species can serve as a biomarker for drug efficacy.
-
High-Throughput Screening: The click chemistry-based detection methods are amenable to high-throughput screening for compounds that modulate linoleic acid metabolism.
Conclusion
Omega-alkyne linoleic acid is a versatile and powerful chemical probe for studying the biological roles of linoleic acid. Its ability to be metabolically incorporated into various lipid species and subsequently detected with high sensitivity and specificity using click chemistry makes it an invaluable tool for researchers in lipid biology, cell signaling, and drug discovery. The quantitative data and detailed protocols provided in this guide are intended to facilitate the adoption of this technology and accelerate research into the complex roles of fatty acids in health and disease. Further research is warranted to fully characterize the quantitative aspects of its metabolism and cytotoxicity compared to its natural counterpart.
References
Linoleic Acid Alkyne as a Surrogate for Polyunsaturated Fatty Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of linoleic acid alkyne as a chemical surrogate for the polyunsaturated fatty acid (PUFA), linoleic acid. This powerful tool, in conjunction with bioorthogonal click chemistry, enables the tracking, visualization, and quantification of fatty acid metabolism and its role in complex cellular processes. This guide details the comparative metabolism of this compound and its natural counterpart, provides detailed experimental protocols for its application, and visualizes the key signaling pathways and experimental workflows involved.
Introduction: The Power of a Small Modification
Polyunsaturated fatty acids (PUFAs) like linoleic acid are fundamental components of cellular membranes, signaling molecules, and energy sources.[1] Studying their dynamic roles in cellular physiology has been historically challenging. The introduction of a small, bioorthogonal alkyne group at the omega (ω) position of linoleic acid creates a powerful research tool.[2] This modification is minimally perturbing to the overall structure and chemical properties of the fatty acid, allowing it to be processed by many endogenous enzymatic pathways in a manner similar to the natural molecule.[3][4] The terminal alkyne serves as a handle for "click chemistry," a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the attachment of various reporter tags for detection and analysis.[5]
Data Presentation: Quantitative Comparison of this compound and Linoleic Acid
While this compound is a competent surrogate, it is crucial to understand the quantitative differences in its metabolic processing compared to the native fatty acid. The presence of the terminal alkyne can influence the rate of enzymatic reactions.
| Parameter | Linoleic Acid (Native) | This compound | Fold Difference | Reference |
| Enzymatic Oxidation Rate (12R-LOX) | 100% | 62 ± 9% | 0.62 | |
| Product Isomerization Rate (eLOX3) | 100% | 43 ± 1% | 0.43 | |
| Epoxy Alcohol Conversion Rate (SDR9C7) | 100% | 91 ± 1% | 0.91 |
Table 1: Comparative Enzymatic Metabolism. This table summarizes the relative rates of key enzymatic reactions in the 12R-lipoxygenase pathway, which is crucial for epidermal barrier formation. While the initial oxidation by 12R-LOX is moderately reduced for the alkyne analog, subsequent steps show varying degrees of efficiency.
| Cell Line | Fatty Acid | Uptake Rate | Reference |
| Hep-G2 | Stearic Acid (18:0) | Near-linear over 4h | |
| Hep-G2 | Oleic Acid (18:1) | Near-linear over 4h | |
| Hep-G2 | Linoleic Acid (18:2) | Near-linear over 4h | |
| Hep-G2 | Linolenic Acid (18:3) | Near-linear over 4h |
Table 2: Cellular Uptake of 18-Carbon Fatty Acids. This table highlights that the degree of unsaturation in 18-carbon fatty acids, including linoleic acid, does not significantly impact their uptake rate in Hep-G2 cells, suggesting that the alkyne modification in this compound is unlikely to drastically alter its initial cellular entry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving linoleic acid and a typical experimental workflow for using this compound.
Caption: Linoleic Acid-Induced Pro-inflammatory Signaling Pathway.
Caption: Experimental Workflow for this compound Labeling.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Preparation of this compound-BSA Conjugate for Cell Culture
Objective: To prepare a soluble and bioavailable form of this compound for efficient cellular uptake.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dulbecco's Modified Eagle Medium (DMEM), serum-free
-
Ethanol
-
Water bath or heat block
Procedure:
-
Saponification:
-
Prepare a 20 mM stock solution of this compound in ethanol.
-
In a sterile microfuge tube, mix the this compound stock solution with a 1.2 molar excess of 100 mM KOH.
-
Incubate at 65°C for 30 minutes to saponify the fatty acid.
-
-
BSA Conjugation:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free DMEM.
-
Warm the BSA solution to 37°C.
-
Add the saponified this compound solution dropwise to the warm BSA solution while vortexing gently.
-
Incubate the mixture at 37°C for 15 minutes to allow for conjugation.
-
-
Storage:
-
The resulting this compound-BSA conjugate can be stored at -20°C for future use.
-
Metabolic Labeling of Cultured Cells
Objective: To incorporate this compound into the cellular lipidome.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa) in appropriate culture vessels
-
Complete growth medium
-
Serum-free DMEM
-
This compound-BSA conjugate (from Protocol 4.1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density to reach 70-80% confluency on the day of labeling.
-
-
Fatty Acid Starvation (Optional but Recommended):
-
Aspirate the complete growth medium.
-
Wash the cells once with warm PBS.
-
Add serum-free DMEM and incubate for 1-2 hours at 37°C.
-
-
Metabolic Labeling:
-
Prepare the labeling medium by diluting the this compound-BSA conjugate into serum-free DMEM to a final concentration of 10-50 µM.
-
Aspirate the starvation medium and add the labeling medium to the cells.
-
Incubate for 4-24 hours at 37°C, depending on the experimental goals.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation and proceed to cell lysis or lipid extraction.
-
Click Chemistry Reaction for In-Gel Fluorescence Detection
Objective: To visualize proteins that have incorporated this compound using a fluorescent azide (B81097) reporter.
Materials:
-
Cell lysate from metabolically labeled cells
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Fluorescent azide reporter (e.g., Azide-Fluor 488)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Master Mix:
-
Prepare fresh stock solutions: 50 mM TCEP in water, 10 mM TBTA in DMSO, and 50 mM CuSO₄ in water.
-
For each 50 µL reaction, prepare a master mix with the following final concentrations: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄, and 10 µM fluorescent azide. Note: Add the reagents in the order listed.
-
-
Click Reaction:
-
To 20-50 µg of cell lysate in a microfuge tube, add the click chemistry master mix.
-
Vortex briefly to mix.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Sample Preparation for SDS-PAGE:
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
-
In-Gel Fluorescence Scanning:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths.
-
Lipid Extraction and Preparation for Mass Spectrometry
Objective: To extract lipids from metabolically labeled cells for analysis by mass spectrometry.
Materials:
-
Cell pellet from metabolically labeled cells
-
Water (MS-grade)
-
Nitrogen gas stream
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in 100 µL of water.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water to induce phase separation and vortex.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Storage:
-
Dry the extracted lipids under a stream of nitrogen gas.
-
The dried lipid film can be stored at -80°C until further analysis.
-
-
Click Chemistry for MS Detection (Optional):
-
The extracted lipids can be subjected to a click chemistry reaction with an azide-tagged reporter suitable for mass spectrometry (e.g., biotin-azide for enrichment or a mass-tagged azide).
-
-
Sample Resuspension for MS:
-
Resuspend the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol or isopropanol).
-
Conclusion
This compound is a versatile and powerful tool for investigating the multifaceted roles of PUFAs in cellular biology. By understanding its metabolic behavior relative to its natural counterpart and by employing robust experimental protocols, researchers can gain unprecedented insights into lipid metabolism, trafficking, and signaling. This technical guide provides a solid foundation for the successful application of this innovative chemical probe in diverse research settings.
References
- 1. FATTY ACID TRANSDUCTION OF NITRIC OXIDE SIGNALING: Nitro-linoleic acid mediates protective effects through regulation of the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays[S] | Semantic Scholar [semanticscholar.org]
- 3. Linoleic acid activates nuclear transcription factor-kappa B (NF-kappa B) and induces NF-kappa B-dependent transcription in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugated linoleic acid suppresses NF-kappa B activation and IL-12 production in dendritic cells through ERK-mediated IL-10 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for High-Purity Linoleic Acid Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity linoleic acid alkyne, a critical tool for researchers studying lipid metabolism, signaling, and drug development. This document outlines the technical specifications from various suppliers, detailed experimental protocols for its application, and visual representations of relevant biological pathways and experimental workflows.
Commercial Availability of High-Purity this compound
This compound (9Z,12Z-octadecadien-17-ynoic acid) is an omega-alkyne derivative of linoleic acid. The terminal alkyne group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the visualization and tracking of linoleic acid metabolism and its incorporation into various lipid species within cellular systems.
Several commercial suppliers offer high-purity this compound for research purposes. The following table summarizes the key quantitative data from prominent suppliers to facilitate easy comparison.
| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Formulation | Storage |
| Cayman Chemical | This compound | ≥95%[1] | 1219038-31-9[1][2] | C₁₈H₂₈O₂[1][2] | A 1 mg/ml solution in ethanol (B145695) | -20°C |
| MedchemExpress | This compound | 95.2% | 1219038-31-9 | C₁₈H₂₈O₂ | Solution | -20°C for 2 years |
| InvivoChem | This compound | ≥98% | 1219038-31-9 | Not Specified | Not Specified | Not Specified |
| Cambridge Bioscience | This compound | ≥95% | 1219038-31-9 | C₁₈H₂₈O₂ | A solution in ethanol | Not Specified |
Experimental Protocols
The utility of this compound lies in its ability to be metabolically incorporated into cellular lipids and subsequently detected. Below are detailed methodologies for key experiments.
Metabolic Labeling of Cellular Lipids
This protocol describes the introduction of this compound into cultured cells, allowing it to be processed by endogenous metabolic pathways.
Materials:
-
High-purity this compound
-
Cell culture medium appropriate for the cell line of interest
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA), delipidated
Procedure:
-
Cell Seeding: Plate cells on glass coverslips or appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO. Dilute the stock solution into pre-warmed cell culture medium containing FBS to a final concentration typically ranging from 2.5 µM to 10 µM.
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period, typically 16 hours, to allow for the uptake and incorporation of the alkyne-labeled fatty acid into cellular lipids.
-
Washing: After incubation, wash the cells to remove excess unincorporated this compound. This is a critical step to reduce background signal. A recommended washing procedure is one wash with 1% delipidated BSA in PBS, followed by a wash with PBS alone.
-
Cell Fixation: Fix the cells using a 3.7% formalin solution in PBS for at least 16 hours. This long fixation time has been shown to be effective. Following fixation, wash the cells twice with PBS.
Click Chemistry for Visualization
This protocol details the copper-catalyzed click reaction to attach a fluorescent azide (B81097) reporter to the alkyne-labeled lipids for visualization by microscopy.
Materials:
-
Fixed and washed cells containing alkyne-labeled lipids
-
Fluorescent azide reporter (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Click buffer (e.g., 100 mM HEPES/KOH, pH 7.4)
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the following stock solutions:
-
200 mM THPTA in water
-
100 mM CuSO₄ in water
-
100 mM sodium ascorbate in water (prepare fresh)
-
10 mM fluorescent azide in DMSO or water
-
-
Pre-complex Copper and Ligand: In a microfuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 ratio and let it stand for a few minutes.
-
Assemble the Cocktail: To the pre-complexed copper-ligand solution, add the fluorescent azide.
-
Initiate the Reaction: Immediately before use, add the freshly prepared sodium ascorbate solution to the cocktail to reduce Cu(II) to the catalytic Cu(I) species.
-
Labeling: Add the complete click reaction cocktail to the fixed and washed cells.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Washing: After the incubation, aspirate the click reaction cocktail and wash the cells three times with PBS to remove unreacted reagents.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Signaling Pathways and Experimental Workflows
Linoleic acid and its metabolites are involved in various cellular processes, including the regulation of cell death pathways like ferroptosis.
Linoleic Acid Metabolism and its Role in Ferroptosis
Linoleic acid can be metabolized by lipoxygenases to produce hydroperoxides, which are key initiators of ferroptosis, an iron-dependent form of programmed cell death. The enzyme glutathione (B108866) peroxidase 4 (GPX4) plays a crucial role in reducing these lipid hydroperoxides, thereby protecting cells from ferroptosis. The use of this compound can help in tracing the metabolic fate of linoleic acid and its contribution to the pool of peroxidizable lipids that drive ferroptosis.
Caption: Linoleic Acid Metabolism and Ferroptosis Pathway.
Experimental Workflow for Tracing Linoleic Acid Metabolism
The following diagram illustrates a typical experimental workflow for studying the metabolic fate of this compound in cultured cells, from labeling to analysis by fluorescence microscopy and mass spectrometry.
Caption: Experimental Workflow for this compound.
References
The Alkyne Fingerprint: A Technical Guide to the Natural Occurrence, Analysis, and Biological Activity of Acetylenic Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne-containing fatty acids, also known as acetylenic fatty acids, are a unique class of lipids characterized by the presence of one or more carbon-carbon triple bonds in their aliphatic chain. While less common than their saturated and olefinic counterparts, these compounds are found in a diverse range of natural sources, including higher plants, fungi, and marine organisms. Their unique structural feature imparts distinct chemical properties and a broad spectrum of biological activities, making them a subject of growing interest in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the natural occurrence of alkyne-containing fatty acids, detailed experimental protocols for their isolation and characterization, and an exploration of their known signaling pathways.
Natural Occurrence and Quantitative Data
Acetylenic fatty acids are predominantly found in specific families of plants, particularly in the seed oils. They are also present in certain species of fungi and marine sponges. The concentration and type of alkyne-containing fatty acid can vary significantly between species. The following tables summarize the quantitative data on the occurrence of some prominent acetylenic fatty acids in various natural sources.
Table 1: Quantitative Occurrence of Tariric Acid (6-Octadecynoic Acid) in Picramnia Species
| Plant Species | Family | Plant Part | Tariric Acid Content (% of total fatty acids) | Reference(s) |
| Picramnia sow | Simarubiaceae | Seed Oil | ~95% | [1] |
| Picramnia tariri | Simarubiaceae | Seed Oil | High concentrations | [1] |
Table 2: Quantitative Occurrence of Crepenynic Acid (cis-9-Octadecen-12-ynoic Acid) in Various Plant Species
| Plant Species | Family | Plant Part | Crepenynic Acid Content (% of total fatty acids) | Reference(s) |
| Crepis alpina | Asteraceae | Seed Oil | ~74% | [2] |
| Atractylodes lancea | Asteraceae | Seed Oil | 18% | [3] |
| Atractylodes macrocephala | Asteraceae | Seed Oil | 13-15% | [3] |
| Jurinea mollis | Asteraceae | Seed Oil | 24% | |
| Crepis foetida | Asteraceae | Seed Oil | ~60% |
Table 3: Quantitative Occurrence of Other Acetylenic Fatty Acids in Natural Sources
| Fatty Acid | Organism | Family/Class | Plant/Organism Part | Content (% of total fatty acids) | Reference(s) |
| Santalbic Acid (Ximenynic Acid) | Santalum album | Santalaceae | Seed Oil | 50% | |
| Stearolic Acid (9-Octadecynoic Acid) | Santalum spicatum | Santalaceae | Seed Oil | 1% | |
| Corticatic Acids (Polyacetylenic) | Petrosia corticata | Demospongiae | Marine Sponge | Not specified |
Experimental Protocols
The accurate isolation, purification, and characterization of alkyne-containing fatty acids are crucial for their study. The following section provides detailed methodologies for key experiments.
Extraction of Fatty Acids from Plant Seeds using Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction is a green and efficient alternative to traditional solvent extraction methods for obtaining oils from seeds.
Protocol:
-
Sample Preparation: Grind the oilseeds to a fine powder to increase the surface area for extraction. Weigh approximately 2g of the ground seeds.
-
SFE System Setup:
-
Use a commercial supercritical fluid extraction system.
-
Set the extraction vessel volume (e.g., 24 mL).
-
Place a wad of glass wool at the bottom of the extraction vessel.
-
-
Loading the Sample: Load the weighed, ground seed sample into the extraction vessel. Place another wad of glass wool on top of the sample to ensure even distribution of the supercritical fluid.
-
Extraction Conditions:
-
Pressure: 7500 psi
-
Temperature: 100°C
-
Restrictor (Valve) Temperature: 120°C
-
CO2 Flow Rate: 6 L/min (gas)
-
Dynamic Extraction Time: 30 minutes
-
-
Collection: Collect the extracted oil in a pre-weighed vial.
-
Drying: Dry any residual moisture from the collected oil to a constant weight.
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.
Protocol:
-
Saponification:
-
Weigh approximately 25 mg of the extracted oil into a reaction vial.
-
Add 2 mL of 0.5 M methanolic sodium hydroxide.
-
Heat the mixture at 100°C for 5 minutes.
-
-
Esterification:
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of 12-14% boron trifluoride (BF3) in methanol.
-
Heat the mixture at 100°C for 5-30 minutes.
-
-
Extraction of FAMEs:
-
Cool the reaction vial.
-
Add 1 mL of hexane (B92381) (or iso-octane) and 2.5 mL of 5% NaCl solution and vortex.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
GC-MS is a powerful technique for separating and identifying individual fatty acid methyl esters.
Protocol:
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Column: A polar capillary column, such as a DB-WAX or FAMEWAX (polyethylene glycol phase), is typically used for FAME analysis (e.g., 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80-120°C
-
Ramp: 5°C/min to 200°C, hold for 2-10 minutes.
-
Second Ramp: 10°C/min to 280°C, hold for 10 minutes.
-
-
Split Ratio: 100:1
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 200-230°C.
-
Transfer Line Temperature: 250-280°C.
-
-
Identification: Identify the FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.
Synthesis of Picolinyl Esters for Structural Elucidation
For determining the exact position of the triple bond and other structural features, derivatization to picolinyl esters is highly effective.
Protocol:
-
Formation of Acid Chloride:
-
Dissolve the fatty acid sample in a suitable solvent.
-
Add thionyl chloride and reflux the mixture to convert the fatty acid to its corresponding acid chloride.
-
-
Esterification:
-
Remove the excess thionyl chloride under vacuum.
-
React the acid chloride with 3-pyridylcarbinol (3-pyridinemethanol) to form the picolinyl ester.
-
-
GC-MS Analysis: Analyze the resulting picolinyl esters by GC-MS. The fragmentation pattern in the mass spectrum will provide diagnostic ions that reveal the position of the alkyne group.
Preparative High-Performance Liquid Chromatography (HPLC) for Purification
Preparative HPLC is used to isolate pure alkyne-containing fatty acids from a complex mixture.
Protocol:
-
System: A preparative HPLC system with a suitable detector (e.g., UV-Vis).
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and water, often with a modifier like formic acid, is employed. The specific gradient will depend on the polarity of the target compound.
-
Method Development:
-
First, develop an analytical scale separation method using a smaller column with the same stationary phase to optimize the separation conditions.
-
Scale up the method to the preparative column by adjusting the flow rate and injection volume proportionally to the column dimensions.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of the target alkyne-containing fatty acid.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC or GC-MS to confirm purity.
Signaling Pathways and Mechanisms of Action
Alkyne-containing fatty acids exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and metabolic regulatory effects. The following diagrams illustrate some of the known signaling pathways modulated by these compounds.
Cytotoxicity of Polyacetylenes via Apoptosis Induction
Several polyacetylenic fatty acids have demonstrated potent cytotoxic effects against various cancer cell lines. One of the primary mechanisms is the induction of apoptosis (programmed cell death).
References
A Technical Guide to the Physicochemical Properties and Applications of Linoleic Acid Alkyne
For Researchers, Scientists, and Drug Development Professionals
Linoleic acid alkyne (9Z,12Z-octadecadien-17-ynoic acid) is a synthetically modified version of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1] By incorporating a terminal alkyne group, this molecule becomes a powerful tool for chemical biology and drug discovery. The alkyne serves as a bioorthogonal handle, allowing for the specific and efficient attachment of reporter molecules, such as fluorophores or biotin (B1667282), through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This enables researchers to trace the metabolism, localization, and interactions of linoleic acid within cellular systems.[3]
Core Physicochemical Properties
The introduction of the terminal alkyne minimally perturbs the overall structure of the fatty acid, allowing it to be processed by many endogenous enzymatic pathways.[4] The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₈O₂ | |
| Molecular Weight | 276.4 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | ~266.4 K (-6.9 °C) (Value for Linoleic Acid) | |
| Boiling Point | ~502.7 K at 0.021 bar (Value for Linoleic Acid) | |
| pKa | ~4.77 (Value for Linoleic Acid) | |
| Solubility | Soluble in ethanol, DMSO, and DMF. Limited solubility in aqueous buffers like PBS (0.025 mg/ml). |
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of alkyne-labeled fatty acids typically involves multi-step organic chemistry procedures. One general approach involves the coupling of an alkyne-containing fragment to a fatty acid precursor. For instance, a synthesis strategy could involve the coupling of a terminal alkyne-containing alcohol to a suitable fatty acid derivative, followed by modifications to yield the final product.
Purification: Purification of the synthesized this compound is crucial to remove any unreacted starting materials or byproducts, which could interfere with subsequent biological experiments. High-performance liquid chromatography (HPLC) is a common method for purifying alkyne-labeled fatty acids.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) in water with a small amount of acid (e.g., acetic acid) is often employed to elute the compound.
-
Detection: The elution of the product can be monitored using a UV detector.
-
Fraction Collection and Analysis: Fractions containing the purified product are collected, and the purity is confirmed by analytical techniques such as mass spectrometry and NMR.
Analysis of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of this compound. Key signals include multiplets corresponding to the vinyl protons of the double bonds and a characteristic triplet for the terminal alkyne proton.
Mass Spectrometry (MS): LC-MS/MS is a powerful technique for the analysis of this compound and its metabolites. Electrospray ionization (ESI) is a common ionization method. The mass spectrometer can be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.
Metabolic Labeling and Click Chemistry Detection
This protocol outlines the general steps for labeling cells with this compound and detecting its incorporation into cellular components using click chemistry.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Fatty acid-free bovine serum albumin (BSA)
-
Azide-functionalized reporter molecule (e.g., azide-fluorophore or azide-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Cell lysis buffer
-
Fixative (e.g., paraformaldehyde) for imaging
Procedure:
-
Preparation of this compound-BSA Complex: To improve solubility and cellular uptake, this compound is complexed with fatty acid-free BSA.
-
Saponify the this compound with a molar excess of potassium hydroxide.
-
Dissolve the saponified fatty acid in pre-warmed, serum-free culture media containing fatty acid-free BSA.
-
-
Cellular Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the this compound-BSA complex.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation of the fatty acid alkyne.
-
-
Cell Lysis or Fixation:
-
For analysis of labeled proteins by gel electrophoresis, wash the cells with PBS and lyse them in a suitable buffer.
-
For fluorescence microscopy, wash the cells with PBS and fix them with a suitable fixative.
-
-
Click Reaction: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is performed to attach the azide (B81097) reporter to the incorporated this compound.
-
Prepare a "click" reaction cocktail containing the azide reporter, CuSO₄, a copper(I)-stabilizing ligand, and a reducing agent in a suitable buffer.
-
Add the cocktail to the cell lysate or fixed cells and incubate at room temperature.
-
-
Analysis:
-
Gel Electrophoresis: Labeled proteins can be separated by SDS-PAGE. If a fluorescent azide was used, the gel can be imaged directly. If a biotin azide was used, the proteins can be transferred to a membrane and detected with streptavidin-HRP.
-
Fluorescence Microscopy: Labeled cells can be imaged using a fluorescence microscope to visualize the subcellular localization of the incorporated this compound.
-
Mass Spectrometry: Labeled lipids or proteins can be identified and quantified using mass spectrometry.
-
Signaling Pathways and Experimental Workflows
Linoleic Acid-Induced PI3K/Akt Signaling Pathway
Linoleic acid can activate proinflammatory signaling pathways in cells, such as the PI3K/Akt pathway. This pathway is crucial in regulating cell growth, proliferation, and survival.
Caption: PI3K/Akt signaling pathway activated by linoleic acid.
Experimental Workflow: Metabolic Labeling and Detection
The following diagram illustrates a typical workflow for tracing this compound in a cellular context.
Caption: Workflow for metabolic labeling and detection.
Biosynthesis of Alkyne-Containing Fatty Acids
In some organisms, alkyne-containing fatty acids are naturally synthesized. The biosynthesis of crepenynic acid from linoleic acid is an example of such a pathway, involving a fatty acid acetylenase.
Caption: Biosynthesis of an alkyne-containing fatty acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 4. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bioorthogonal Chemistry with Fatty Acids: Probing Lipid Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioorthogonal chemistry has emerged as an indispensable tool for the precise study of biomolecules in their native environments. This guide provides an in-depth exploration of the application of bioorthogonal chemistry to the study of fatty acids. By metabolically incorporating fatty acid analogues bearing "bioorthogonal" chemical handles, researchers can track their trafficking, metabolism, and incorporation into complex lipids and proteins. This two-step approach, involving metabolic labeling followed by a highly specific chemical ligation, offers a powerful alternative to traditional methods, enabling sensitive and spatiotemporal analysis of lipid biology in living systems.[1][2][3] This document details the core principles, key reactions, quantitative comparisons, and detailed experimental protocols for utilizing this technology, providing a comprehensive resource for its implementation in academic and industrial research.
Core Concepts: A Two-Step Strategy for Lipid Analysis
The foundation of bioorthogonal fatty acid chemistry lies in a two-step labeling strategy that decouples the biological incorporation from the detection event.[4] This method circumvents the steric hindrance and potential biological perturbation that can arise from using fatty acids pre-functionalized with bulky reporter tags.[4]
-
Metabolic Labeling: Cells are incubated with a fatty acid analogue that has been subtly modified to include a small, inert chemical reporter group, most commonly a terminal alkyne or an azide (B81097). These analogues are recognized and processed by the cell's endogenous metabolic machinery, leading to their incorporation into various lipid species and acylated proteins. Fatty acid analogues with chain lengths from 10 to 18 carbons, functionalized at the ω-position, have proven to be effective reporters.
-
Bioorthogonal Ligation: After metabolic incorporation, the chemical reporter is detected by introducing a probe molecule containing a complementary functional group. This probe (e.g., a fluorophore or biotin (B1667282) for affinity purification) selectively and covalently reacts with the reporter handle in a "bioorthogonal" manner. This reaction must be highly specific, rapid at low concentrations, and occur under physiological conditions without interfering with native cellular processes.
This powerful approach has been widely used to characterize various forms of protein fatty-acylation, including N-myristoylation, S-palmitoylation, and O-palmitoylation, providing insights into protein localization, stability, and function.
Key Bioorthogonal Reactions for Fatty Acid Labeling
The choice of bioorthogonal reaction is critical and depends on the specific experimental requirements, such as the need for live-cell imaging or the tolerance for potential cytotoxicity. The most prevalent reactions are based on the azide-alkyne cycloaddition.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction is the most widely used method for labeling fatty acid reporters in cell lysates. It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable triazole linkage. CuAAC is highly efficient and robust, with alkynyl-fatty acid reporters combined with CuAAC and in-gel fluorescence detection providing a highly sensitive protocol for visualizing lipidated proteins. However, the cytotoxicity associated with the copper catalyst generally limits its application in living cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a catalyst. This reaction is truly bioorthogonal and is the method of choice for live-cell and in vivo imaging. The reaction rate is highly dependent on the structure of the cyclooctyne, with various derivatives engineered to enhance kinetics and stability.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction involves the cycloaddition of an electron-deficient tetrazine with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). IEDDA reactions exhibit exceptionally fast kinetics, with second-order rate constants several orders of magnitude higher than most SPAAC reactions, making them ideal for applications requiring rapid labeling at very low concentrations.
Quantitative Data Presentation
The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂), which indicates the speed of the reaction. A higher k₂ value allows for efficient labeling at lower concentrations and in shorter timeframes. The table below summarizes the typical kinetic data for the most common bioorthogonal reactions.
| Reaction Type | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10¹ – 10⁴ | High efficiency; requires copper(I) catalyst, which can be cytotoxic. Best suited for fixed cells or lysates. |
| SPAAC | Bicyclononyne (BCN) + Benzyl Azide | ~0.3 – 1.0 | Catalyst-free; good balance of kinetics and stability for live-cell applications. |
| SPAAC | Dibenzocyclooctyne (DBCO) + Benzyl Azide | ~0.3 – 2.3 | Catalyst-free; widely used with fast kinetics, but can have stability issues. |
| SPAAC | Difluorinated Cyclooctyne (DIFO) + Azide | ~0.076 | Catalyst-free; early strained cyclooctyne with enhanced reactivity over simple cyclooctyne. |
| IEDDA Ligation | trans-Cyclooctene (TCO) + Tetrazine | 1 – 1 x 10⁶ | Extremely fast, catalyst-free kinetics; ideal for rapid labeling and in vivo applications at low concentrations. |
Visualization of Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of experimental processes and biological pathways.
Experimental Protocols
The following protocols provide a generalized framework for the metabolic labeling and subsequent analysis of fatty-acylated proteins. Optimization may be required for specific cell types and fatty acid analogues.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of an alkyne-functionalized fatty acid into cellular proteins.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Culture medium supplemented with fatty acid-free serum (e.g., 2% charcoal/dextran filtered FBS)
-
ω-alkynyl fatty acid stock solution (e.g., 50 mM Alk-16 in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells to achieve 70-80% confluency on the day of labeling.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with pre-warmed culture medium containing fatty acid-free serum. For improved solubility and delivery of long-chain fatty acids, pre-complexing the fatty acid with fatty acid-free BSA is recommended.
-
Add the ω-alkynyl fatty acid stock solution to the medium to a final concentration of 25-100 µM. A vehicle control (DMSO only) should be run in parallel.
-
Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
After incubation, harvest the cells. For adherent cells, wash twice with ice-cold PBS, then scrape or trypsinize. For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.
-
The resulting cell pellet can be used immediately for lysis or flash-frozen in liquid nitrogen and stored at -80°C for later use.
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
This protocol details the lysis of labeled cells and the "click" reaction with a fluorescent azide reporter for visualization by SDS-PAGE.
Materials:
-
Labeled cell pellet (from Protocol 1)
-
Lysis Buffer (1% SDS, 150 mM NaCl, 50 mM HEPES, pH 7.4, with protease inhibitors)
-
Azido-fluorophore stock solution (e.g., 1 mM Azido-TAMRA in DMSO)
-
Click Chemistry Cocktail Components:
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 1.7 mM in DMSO/t-butanol
-
Copper(II) sulfate (B86663) (CuSO₄), 50 mM in water
-
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 200 µL for a pellet from a 6-well plate). Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).
-
Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (normalized to 1 mg/mL protein concentration, e.g., 50 µL)
-
Azido-fluorophore (1 µM final concentration)
-
TCEP (1 mM final concentration)
-
TBTA (100 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
Vortex briefly after each addition.
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Add 4x Laemmli sample buffer to the reaction mixture, heat at 95°C for 5 minutes.
-
Electrophoresis and Imaging: Load the samples onto a polyacrylamide gel and run the electrophoresis. After separation, scan the gel using a fluorescence scanner with appropriate excitation and emission filters for the chosen fluorophore. The gel can be subsequently stained with Coomassie Blue to visualize total protein loading.
Protocol 3: Proteomic Identification of Labeled Proteins
This protocol adapts the click reaction for affinity purification of labeled proteins for identification by mass spectrometry.
Materials:
-
Materials from Protocol 1 and 2
-
Azido-biotin reporter (instead of azido-fluorophore)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., 1% SDS in PBS, 4M Urea in PBS, PBS)
-
Elution buffer (e.g., sample buffer for on-bead digestion or specific elution for cleavable linkers)
Procedure:
-
Perform cell labeling (Protocol 1) and lysis as described above.
-
Perform the click reaction (Protocol 2, steps 3-4), substituting the azido-fluorophore with an azide-functionalized biotin tag (e.g., Azide-PEG3-Biotin).
-
Affinity Purification:
-
Pre-wash streptavidin-agarose beads with PBS.
-
Add the pre-washed beads to the click reaction lysate and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with a series of stringent buffers (e.g., 1% SDS in PBS, followed by urea, then high salt buffer, and finally PBS) to remove non-specifically bound proteins.
-
-
Elution and Digestion: Elute the bound proteins by boiling in SDS-PAGE sample buffer. For mass spectrometry, on-bead digestion using trypsin is preferred.
-
Mass Spectrometry: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the fatty-acylated proteins.
Conclusion and Future Outlook
Bioorthogonal chemistry provides a robust and versatile platform for investigating the multifaceted roles of fatty acids in biology. The ability to metabolically label lipids and lipidated proteins with chemical reporters has circumvented the limitations of older techniques, offering enhanced sensitivity and applicability in living systems. The continued development of new bioorthogonal reactions with faster kinetics and novel probes with unique functionalities, such as fluorogenic or photo-crosslinking capabilities, will further expand this chemical toolbox. These advancements promise to provide unprecedented insights into the dynamic regulation of lipid metabolism, trafficking, and signaling in both health and disease, paving the way for new diagnostic and therapeutic strategies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Exploring the Metabolic Fate of Linoleic Acid Alkyne in Cells
Introduction: Tracing Essential Fatty Acids with Chemical Probes
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid, fundamental to cellular physiology. It is a crucial component of cell membranes, a precursor for signaling molecules, and a key player in energy metabolism.[1][2] Dysregulation of LA metabolism is implicated in various diseases, including metabolic syndrome, cancer, and inflammatory conditions.[1][3] Studying the intricate pathways of LA has traditionally relied on methods like radiolabeling. However, the advent of bioorthogonal chemistry has provided powerful new tools for tracking biomolecules in living systems.[4]
This guide focuses on the use of this compound, a chemical reporter that mimics the natural fatty acid but contains a terminal alkyne group. This small, bio-inert handle allows for specific and sensitive detection through a "click chemistry" reaction—most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). By "clicking" an azide-containing tag (e.g., a fluorophore or biotin) onto the alkyne-labeled lipid, researchers can visualize its localization, quantify its incorporation into complex lipids, and identify its metabolic derivatives. This approach offers a non-radioactive, highly efficient alternative for elucidating the metabolic fate of linoleic acid in various cell types.
Cellular Uptake and Metabolic Activation
The journey of this compound begins with its uptake into the cell, a process mediated by fatty acid transport proteins (FATPs) and other mechanisms. Once inside the cytosol, like its natural counterpart, the alkyne analog must be "activated" before it can enter metabolic pathways. This activation is a critical step catalyzed by fatty acyl-CoA synthetases (FACS), which convert the fatty acid into its thioester derivative, linoleoyl-alkyne-CoA. This high-energy intermediate is the central hub from which the alkyne-tagged lipid is directed towards either anabolic (storage and incorporation) or catabolic (energy production) pathways.
Anabolic Pathways: Incorporation into Complex Lipids
A primary fate of this compound is its incorporation into more complex lipid structures, which is highly dependent on the cell type. The activated linoleoyl-alkyne-CoA serves as a substrate for acyltransferases, which esterify it into the backbone of various lipid classes.
-
Phospholipids (B1166683): In many cell types, such as Chinese Hamster Ovary (CHO) cells, a significant portion of the incorporated LA alkyne is found in phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), which are essential for membrane structure and function.
-
Neutral Lipids: In contrast, cell lines like the human hepatocellular carcinoma HepG2 preferentially channel LA alkyne into neutral lipids, primarily triglycerides (TGs) for energy storage in lipid droplets. Cholesterol esters (CEs) are another destination, formed by the esterification of the alkyne fatty acid to cholesterol.
Mass spectrometry-based lipidomics is the method of choice for resolving the precise lipid species into which the alkyne probe is incorporated.
Catabolic Pathway: β-Oxidation
This compound that is not used for anabolic purposes can be trafficked to mitochondria and peroxisomes for breakdown via β-oxidation to generate energy. The process involves a series of enzymatic steps that sequentially shorten the fatty acyl chain.
-
Mitochondrial Transport: The linoleoyl-alkyne-CoA is converted to an acyl-carnitine derivative to be transported across the mitochondrial membrane.
-
β-Oxidation Cycles: Inside the mitochondria, the acyl-CoA is regenerated and undergoes cycles of oxidation, hydration, oxidation, and thiolysis, releasing acetyl-CoA in each round.
It is important to note that the terminal alkyne group can influence the final stages of β-oxidation. While the initial cycles proceed, the process eventually yields an unstable propiolyl-CoA, which contains the alkyne tag. This highlights a key consideration when using alkyne probes for studying catabolism.
Enzymatic Processing in Signaling Pathways
Linoleic acid is a precursor to a host of signaling molecules through pathways like the lipoxygenase (LOX) pathway. The compatibility of ω-alkynyl-linoleic acid with these enzymes is a critical question for its use as a surrogate. Studies have shown that ω-alkynyl-LA can be a substrate for key enzymes in the 12R-lipoxygenase (12R-LOX) pathway, which is vital for forming the skin's water permeability barrier. However, the efficiency of these enzymatic conversions can be moderately reduced compared to the natural substrate. For example, ω-alkynyl-linoleic acid was oxygenated by 12R-LOX at approximately 62% of the rate of natural linoleic acid. This suggests that while the alkyne probe is a valuable tool, its metabolism may not perfectly mirror that of the endogenous molecule, a factor that should be considered in experimental design.
Data Presentation
Table 1: Comparative Incorporation of Linoleic Acid into Cellular Lipid Classes
| Cell Line | Predominant Lipid Class for LA Incorporation | Key Findings | Citations |
| CHO (Chinese Hamster Ovary) | Phosphatidylcholine (PC) | Over 50% of incorporated LA is found in PC. A smaller fraction (18-35%) is in phosphatidylethanolamine (PE), with less than 20% in neutral lipids. | |
| HepG2 (Human Hepatocellular Carcinoma) | Neutral Lipids (Triglycerides, etc.) | HepG2 cells incorporate a majority of LA into neutral lipids rather than phospholipids. | |
| Endothelial Cells | Triglycerides & Phospholipids | LA supplementation increases its incorporation into both triglycerides and phospholipids. |
Table 2: Relative Uptake of Alkyne-Tagged Fatty Acids in HEK293T Cells
| Alkyne-Tagged Fatty Acid | Incubation Conditions | Analytical Method | Relative Uptake Level | Citations |
| C14 Alkyne (Myristic Acid Analog) | 100 µM for 4 hours | Raman Spectroscopy | Lower than C16 and C18 | |
| C16 Alkyne (Palmitic Acid Analog) | 100 µM for 4 hours | Raman Spectroscopy | Higher than C14 | |
| C18 Alkyne (Stearic Acid Analog) | 100 µM for 4 hours | Raman Spectroscopy | Higher than C14 |
Table 3: Enzymatic Conversion Rates of ω-Alkynyl Linoleic Acid vs. Natural Linoleic Acid
| Enzyme | Pathway | Substrate | Relative Conversion Efficiency (%) | Citations |
| 12R-LOX | 12R-Lipoxygenase | ω-Alkynyl-Linoleic Acid | 62 ± 9 | |
| eLOX3 | 12R-Lipoxygenase | ω-Alkynyl-9R-HPODE | 43 ± 1 | |
| SDR9C7 | 12R-Lipoxygenase | Epoxy Alcohol of ω-Alkynyl-LA | 91 ± 1 |
Experimental Protocols
Protocol 1: Metabolic Labeling and Visualization of this compound Uptake
Objective: To label cells with this compound and visualize its incorporation using click chemistry and fluorescence microscopy.
Materials:
-
Adherent cells (e.g., HEK293T, HeLa)
-
96-well black, clear-bottom imaging plate
-
Complete and serum-free cell culture medium
-
This compound stock solution (in DMSO or ethanol)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click Chemistry Reaction Cocktail (see recipe below)
-
Nuclear stain (e.g., Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency on the day of the experiment. Incubate overnight (37°C, 5% CO₂).
-
Metabolic Labeling:
-
Aspirate the complete medium and wash cells once with warm serum-free medium.
-
Add serum-free medium containing the desired concentration of this compound (e.g., 10-100 µM).
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂.
-
-
Fixation and Permeabilization:
-
Aspirate the labeling medium and wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the Click Chemistry Reaction Cocktail immediately before use (see Table 4).
-
Add 50 µL of the reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash cells three times with PBS.
-
Add a nuclear stain solution and incubate for 10 minutes.
-
Wash twice with PBS and add 100 µL of PBS for imaging.
-
Image the plate using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Table 4: Click Chemistry Reaction Cocktail Recipe
| Component | Stock Concentration | Volume per Reaction (µL) | Final Concentration |
|---|---|---|---|
| Fluorescent Azide Probe | 1 mM in DMSO | 0.5 | 10 µM |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 0.5 | 1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 500 mM in H₂O | 1.0 | 10 mM |
| PBS | - | 48.0 | - |
| Total Volume | | 50.0 | |
(Note: Components should be mixed in the order listed immediately before use).
Protocol 2: Lipid Extraction for Mass Spectrometry Analysis
Objective: To extract total lipids from labeled cells for subsequent analysis of alkyne-tagged lipid species by LC-MS/MS.
Materials:
-
Cell pellet from metabolically labeled cells
-
Cold PBS
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Internal standard (if quantitative analysis is desired)
-
Nitrogen gas stream
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Harvesting: After the labeling period, wash cells twice with cold PBS. Harvest cells by scraping and pellet them by centrifugation.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a precise volume of cold methanol to the cell pellet and vortex thoroughly to quench metabolism.
-
Add a precise volume of chloroform (typically a 2:1 chloroform:methanol ratio). Vortex vigorously.
-
Induce phase separation by adding water (or 0.9% NaCl). The final ratio should be approximately 2:1:0.8 of chloroform:methanol:water.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use a reverse-phase C18 column to separate lipid species.
-
The mass spectrometer will identify and quantify the alkyne-containing lipids based on their specific mass-to-charge ratio (m/z) and fragmentation patterns. The alkyne tag introduces a predictable mass shift that aids in identification.
-
Protocol 3: Fatty Acid Oxidation (FAO) Assay
Objective: To measure the rate of β-oxidation of a radiolabeled fatty acid alkyne analog.
Materials:
-
Cultured cells (e.g., primary hepatocytes) in a 24-well plate
-
[¹⁴C]-labeled this compound
-
Assay medium (e.g., serum-free medium)
-
Perchloric acid (cold)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate cells in a 24-well plate and allow them to adhere.
-
Initiate Reaction: Replace the culture medium with assay medium containing the [¹⁴C]-labeled this compound.
-
Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, the labeled fatty acid is oxidized, producing [¹⁴C]acetyl-CoA and other acid-soluble metabolites (ASMs).
-
Stop Reaction: Terminate the oxidation by adding cold perchloric acid to each well. This lyses the cells and precipitates macromolecules, leaving the small ASMs in the supernatant.
-
Quantification:
-
Centrifuge the plate to pellet the precipitate.
-
Transfer a known volume of the supernatant (containing the [¹⁴C]-ASMs) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
The counts per minute (CPM) are proportional to the rate of fatty acid oxidation.
-
Mandatory Visualizations
Caption: General experimental workflow for tracing this compound.
Caption: Metabolic fate of this compound in cells.
Caption: Simplified 12R-Lipoxygenase (LOX) pathway for ω-alkynyl LA.
References
- 1. benchchem.com [benchchem.com]
- 2. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
Methodological & Application
Application Notes: Tracing Fatty Acid Metabolism with Linoleic Acid Alkyne using Click Chemistry
Introduction
The study of fatty acid metabolism, including uptake, trafficking, and incorporation into complex lipids, is crucial for understanding cellular physiology and various pathological states.[1][2] Linoleic acid, an essential omega-6 polyunsaturated fatty acid, plays a vital role in cell membrane structure and signaling pathways. Traditional methods for tracing lipids, such as those using radioisotopes, can be laborious and require specialized equipment.[3] The advent of bioorthogonal click chemistry provides a powerful and versatile alternative.[4][5]
This protocol details the use of linoleic acid alkyne, a linoleic acid analog containing a terminal alkyne group, for metabolic labeling in live cells. This small, bioorthogonal handle is readily incorporated into cellular lipids via endogenous metabolic pathways. Following incorporation, the alkyne group can be specifically and efficiently conjugated to an azide-bearing reporter molecule (e.g., a fluorophore or biotin) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables sensitive detection and visualization of newly synthesized linoleic acid-containing lipids for a variety of downstream applications, including fluorescence microscopy, and mass spectrometry.
Principle of the Method
The workflow consists of three main stages:
-
Metabolic Labeling: Live cells are incubated with this compound, which is taken up and metabolized, incorporating the alkyne tag into various lipid species.
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow the click chemistry reagents to enter the cell.
-
Click Reaction & Detection: A CuAAC reaction is performed to covalently link an azide-functionalized reporter tag (e.g., fluorescent dye or biotin) to the incorporated this compound. The tagged lipids can then be visualized or purified for analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the metabolic labeling of adherent mammalian cells with this compound.
Materials:
-
Adherent mammalian cells (e.g., HuH7, A172, HeLa)
-
Complete cell culture medium
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells onto a suitable substrate (e.g., glass-bottom dishes or coverslips for microscopy) and allow them to adhere and grow to a desired confluency (typically 70-80%) overnight in a CO2 incubator at 37°C.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO).
-
Complex the this compound with fatty acid-free BSA. A typical molar ratio is 2:1 (fatty acid:BSA).
-
Dilute the alkyne-BSA complex in pre-warmed complete cell culture medium to a final working concentration. Optimal concentrations may vary by cell type but typically range from 5 µM to 50 µM.
-
-
Metabolic Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for a desired period (e.g., 4 to 24 hours) under normal cell culture conditions (37°C, 5% CO2). The incubation time will depend on the specific metabolic process being studied.
-
-
Cell Washing:
-
After incubation, aspirate the labeling medium.
-
Wash the cells twice with warm PBS to remove any unincorporated this compound.
-
The cells are now ready for fixation and the click reaction.
-
Protocol 2: In Situ Click Chemistry for Fluorescence Imaging
This protocol details the CuAAC reaction in fixed cells for subsequent fluorescence microscopy analysis.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Click Reaction Buffer (e.g., PBS)
-
Click Reaction Cocktail (prepare fresh):
-
Fluorescent Azide Reporter (e.g., Azide-Fluor 488, Azide-Fluor 594)
-
Copper(II) Sulfate (CuSO4)
-
Copper Ligand (e.g., THPTA or TBTA)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Fixation:
-
Aspirate the final PBS wash from the labeled cells.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells twice with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
-
Click Reaction:
-
Wash the permeabilized cells twice with Click Reaction Buffer.
-
Prepare the Click Reaction Cocktail immediately before use. For a final volume of 500 µL, combine reagents in the order listed in the table below. Note: Premix the CuSO4 and ligand before adding to the cocktail.
-
Aspirate the buffer from the cells and add the Click Reaction Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Aspirate the click reaction cocktail.
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice more with PBS.
-
-
Imaging: Mount the coverslips or view the dish using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DAPI.
Data Presentation
Table 1: Recommended Reagent Concentrations for In Situ Click Reaction
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Fluorescent Azide | 1-10 mM in DMSO | 2-25 µM | Reporter molecule for detection |
| Copper(II) Sulfate (CuSO4) | 20-100 mM in H2O | 100-200 µM | Copper source for catalysis |
| THPTA Ligand | 50-200 mM in H2O | 500 µM - 1 mM | Stabilizes Cu(I) and improves reaction efficiency |
| Sodium Ascorbate | 100-300 mM in H2O | 2.5-5 mM | Reduces Cu(II) to the active Cu(I) state |
Note: Concentrations should be optimized for each specific cell type and experimental setup. The use of a copper-chelating ligand like THPTA is highly recommended to increase reaction rates and protect biomolecules.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tracing fatty acid metabolism by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
Metabolic Labeling of Cells with Linoleic Acid Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with alkyne-functionalized biomolecules has emerged as a powerful technique for studying the dynamics of cellular processes. Linoleic acid alkyne is a synthetic analog of the essential omega-6 fatty acid, linoleic acid, containing a terminal alkyne group. This bioorthogonal handle allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This enables the visualization, identification, and quantification of newly synthesized lipids and lipid-modified proteins that have incorporated the linoleic acid analog.
This document provides detailed protocols for the metabolic labeling of mammalian cells with this compound, subsequent detection using click chemistry, and various downstream applications.
Principle of the Method
The workflow for metabolic labeling with this compound involves three main steps:
-
Metabolic Incorporation: Cells are incubated with this compound, which is taken up and metabolized through endogenous pathways, leading to its incorporation into various lipid species and post-translationally modified proteins.
-
Cell Fixation and Permeabilization: After labeling, cells are fixed to preserve their structure and permeabilized to allow the entry of click chemistry reagents.
-
Click Chemistry Reaction: The alkyne-labeled biomolecules are covalently tagged with an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) for detection and analysis.
Data Presentation
Table 1: Recommended Reagent Concentrations for Metabolic Labeling and Click Chemistry
| Parameter | Recommended Concentration/Value | Notes |
| Metabolic Labeling | ||
| This compound | 10 - 100 µM | Optimal concentration should be determined empirically for each cell type and experimental goal.[3] |
| Incubation Time | 4 - 24 hours | Time-dependent incorporation can be assessed to study metabolic flux.[4] |
| Click Chemistry Reaction (In Situ) | ||
| Fluorescent Azide (B81097) Reporter | 2 - 50 µM | Higher concentrations can increase signal but may also lead to higher background.[5] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 200 µM - 2 mM | The use of copper-chelating ligands is recommended to improve reaction efficiency and reduce cytotoxicity. |
| Reducing Agent (e.g., Sodium Ascorbate) | Freshly prepared 20 mg/mL solution | Reduces Cu(II) to the catalytic Cu(I) species. |
| Copper Ligand (e.g., THPTA, TBTA) | 100 µM - 1 mM | Enhances the efficiency and specificity of the click reaction. |
| Reaction Time | 30 - 60 minutes | At room temperature, protected from light. |
Signaling and Metabolic Pathway
Linoleic acid is an essential fatty acid that is metabolized into a variety of bioactive molecules, including arachidonic acid, which is a precursor for eicosanoids like prostaglandins (B1171923) and leukotrienes. The metabolic labeling approach with this compound allows for the tracing of these metabolic fates.
Caption: Metabolic pathway of linoleic acid.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Linoleic acid and its alkyne analog are poorly soluble in aqueous media. To enhance solubility and facilitate cellular uptake, it is recommended to saponify the fatty acid and complex it with fatty acid-free bovine serum albumin (BSA).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium hydroxide (B78521) (KOH), 0.1 M
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
In a glass vial, add the desired amount of the this compound stock solution.
-
Add a 1.2 molar excess of 0.1 M KOH.
-
Incubate at 65°C for 30 minutes to facilitate saponification.
-
Prepare a solution of fatty acid-free BSA in PBS (e.g., 10% w/v).
-
Add the saponified fatty acid solution to the BSA solution and incubate at 37°C for 15 minutes to allow for complex formation.
-
The final concentration of the BSA-conjugated fatty acid should be determined based on the desired final concentration for cell treatment.
Protocol 2: Metabolic Labeling of Adherent Cells
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
BSA-conjugated this compound (from Protocol 1)
-
PBS
Procedure:
-
Plate cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Remove the growth medium and replace it with fresh medium containing the BSA-conjugated this compound at the desired final concentration (e.g., 25-100 µM).
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours) under normal cell culture conditions (37°C, 5% CO₂).
-
Proceed to Protocol 3 for cell fixation, permeabilization, and click chemistry.
Protocol 3: In Situ Click Chemistry and Fluorescence Imaging
This protocol describes the detection of incorporated this compound in fixed cells using a fluorescent azide reporter.
Materials:
-
Labeled cells on coverslips (from Protocol 2)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click reaction buffer (e.g., 100 mM HEPES/KOH, pH 7.4)
-
Fluorescent azide stock solution (e.g., 1 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 20 mg/mL in water)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Aspirate the labeling medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction Cocktail Preparation (per coverslip):
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 200 µL:
-
174 µL PBS
-
4 µL of 1 mM fluorescent azide stock solution (final concentration: 20 µM)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
2 µL of freshly prepared sodium ascorbate solution
-
-
Note: The final concentrations of reagents may need to be optimized. Add the reagents in the order listed and vortex briefly after each addition.
-
-
Click Reaction: Wash the permeabilized cells twice with click reaction buffer. Remove the buffer and add the click reaction cocktail to each coverslip. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI or Hoechst stain according to the manufacturer's instructions.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Caption: Workflow for fluorescence imaging.
Protocol 4: Analysis by Mass Spectrometry
For a quantitative analysis of this compound incorporation into different lipid species, mass spectrometry can be employed. This involves lipid extraction followed by a click reaction with an azide-biotin or other mass-tagged reporter.
Materials:
-
Labeled cell pellet
-
Chloroform:methanol (2:1, v/v)
-
Azide-biotin or other mass-tagged reporter
-
Click chemistry reagents (as in Protocol 3)
-
LC-MS/MS system
Procedure:
-
Lipid Extraction:
-
Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and incubate on ice.
-
Add water to induce phase separation.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
-
Click Chemistry Reaction (on extracted lipids):
-
Resuspend the dried lipids in a suitable solvent (e.g., methanol).
-
Perform the click reaction with an azide-biotin or other mass-tagged reporter using a protocol similar to that described in Protocol 3, adjusting volumes as needed for an in-tube reaction.
-
-
Sample Preparation and Analysis:
-
After the click reaction, purify the labeled lipids (e.g., by solid-phase extraction).
-
Analyze the sample by LC-MS/MS to identify and quantify the lipid species that have incorporated the this compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inefficient cellular uptake of this compound. | Ensure proper saponification and BSA conjugation of the fatty acid alkyne. Optimize the concentration and incubation time. |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Optimize the concentrations of copper and ligand. Consider using a copper-chelating ligand like picolyl azide to improve sensitivity. | |
| High background fluorescence | Non-specific binding of the fluorescent azide. | Decrease the concentration of the fluorescent azide. Ensure thorough washing steps after the click reaction. |
| Autofluorescence of cells. | Use appropriate controls (cells not labeled with alkyne but subjected to the click reaction). Use fluorophores with emission in the far-red spectrum to minimize autofluorescence. | |
| Cell toxicity | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration in the culture medium is low (<0.1%). |
| Copper toxicity from the click reaction. | Minimize the reaction time and copper concentration. Use a copper-chelating ligand. |
Conclusion
Metabolic labeling of cells with this compound, coupled with click chemistry, is a versatile and powerful method for investigating the metabolism and trafficking of this important fatty acid. The protocols provided herein offer a starting point for researchers to apply this technique to their specific biological questions. Optimization of labeling conditions and detection methods will be crucial for achieving high-quality, reproducible results.
References
- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 2. This compound | Endogenous Metabolite | 1219038-31-9 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linoleic Acid Alkyne for In Vivo Imaging of Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid metabolism is a cornerstone of cellular function, energy homeostasis, and signaling. Dysregulation of fatty acid pathways is implicated in a multitude of diseases, including metabolic syndrome, cardiovascular disease, and cancer. The ability to visualize and quantify fatty acid uptake and distribution in vivo is crucial for understanding disease mechanisms and developing novel therapeutics. Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a key component of cellular membranes and a precursor to various signaling molecules.
This document details the use of Linoleic Acid Alkyne (LAA), a bio-orthogonal chemical probe, for tracing the metabolic fate of linoleic acid in biological systems. LAA is structurally analogous to native linoleic acid but contains a terminal alkyne group. This small modification allows it to be metabolized and incorporated into complex lipids without significantly altering its biological behavior.[1][2] The alkyne handle serves as a reporter that can be specifically and covalently tagged with an azide-containing molecule via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3] This highly efficient and specific reaction enables the attachment of fluorophores for imaging or biotin (B1667282) for enrichment and subsequent analysis.[1][3]
These protocols provide a framework for using LAA to study lipid metabolism in both cell culture and in vivo models, offering a powerful alternative to traditional radioisotope-based methods.
Principle of the Method
The methodology is based on a two-step "tag-and-modify" approach.
-
Metabolic Labeling: this compound is introduced to cells or a whole organism. It is taken up by cells and incorporated into various lipid species (e.g., triglycerides, phospholipids, cholesteryl esters) through endogenous metabolic pathways.
-
Bio-orthogonal Ligation (Click Chemistry): After a desired labeling period, the cells or tissues are fixed. The incorporated alkyne tag is then detected by reaction with an azide-conjugated reporter molecule (e.g., an azide-fluorophore). The copper(I)-catalyzed reaction forms a stable triazole linkage, covalently attaching the reporter to the lipid of interest. The tagged lipids can then be visualized by fluorescence microscopy or other imaging modalities like Stimulated Raman Scattering (SRS) microscopy, which can directly detect the alkyne bond's unique vibration.
Caption: General workflow for in vivo imaging using this compound.
Applications
-
Visualizing Lipid Trafficking: Spatiotemporal tracking of linoleic acid uptake and distribution within subcellular compartments, such as lipid droplets and membranes.
-
Studying Lipid Metabolism in Disease Models: Investigating alterations in fatty acid metabolism in models of obesity, fatty liver disease, atherosclerosis, and cancer.
-
Drug Development: Assessing the impact of pharmacological agents on fatty acid uptake, storage, and utilization.
-
Proteomics: Identifying fatty-acylated proteins when combined with enrichment strategies.
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from published studies using alkyne-tagged fatty acids. These values can serve as a starting point for experimental design.
Table 1: In Vitro Labeling and Imaging Parameters
| Parameter | Value | Biological System | Notes | Reference |
|---|---|---|---|---|
| Probe Concentration | 10 µM | A172 Glioblastoma Cells | Using alkyne-oleate for fluorescence microscopy. | |
| Probe Concentration | 100 µM | HEK293T Cells | Using C14, C16, and C18 alkyne fatty acids for Raman spectroscopy. | |
| Probe Concentration | 50 µM | Mycobacterium tuberculosis | Competition assays with natural linoleic acid. | |
| Labeling Time | 16 hours | A172 Glioblastoma Cells | For imaging lipid localization. | |
| Labeling Time | 4 hours | HEK293T Cells | For Raman spectroscopy. | |
| Azide-Fluorophore Conc. | 0.5 - 50 µM | A172 Glioblastoma Cells | Concentration optimized based on the specific azide reporter used. |
| Copper Catalyst Conc. | 200 µM CuTFB | A172 Glioblastoma Cells | Using a copper-chelating picolyl moiety in the azide reporter allows for lower copper concentrations. | |
Table 2: In Vivo / Ex Vivo Imaging Parameters
| Parameter | Value | Biological System | Notes | Reference |
|---|---|---|---|---|
| Administration Route | Intraperitoneal Injection | B6D2F1/J Mice | General protocol for in vivo metabolic labeling with alkynyl sugars. | |
| Dosing Regimen | Once daily for 7 days | B6D2F1/J Mice | Example regimen for achieving detectable labeling in various organs. | |
| Probe Concentration | 400 µM | THP-1 Macrophages | For SRS imaging of lipid droplet formation. |
| Imaging Modality | Stimulated Raman Scattering | C. elegans, Mouse Tissue | SRS microscopy allows for live imaging without the need for fixation and click chemistry. | |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling and Fluorescence Imaging in Cultured Macrophages
This protocol is adapted from methods used to assess fatty acid import in mouse macrophages.
Materials:
-
This compound (LAA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Click Chemistry Reaction Buffer (e.g., Click-iT™ Cell Reaction Buffer Kit)
-
Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Ascorbic Acid or Sodium Ascorbate)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Preparation of LAA-BSA Conjugate: a. Prepare a 10 mM stock solution of LAA in DMSO. b. Prepare a 10% fatty acid-free BSA solution in sterile water. c. Add the LAA stock solution dropwise to the BSA solution while vortexing to achieve a final concentration of 1 mM LAA. This complex improves the solubility and delivery of the fatty acid to the cells. d. Aliquot and store at -20°C.
-
Cell Plating: a. Plate mouse macrophages (e.g., J774 or bone marrow-derived macrophages) onto glass coverslips in a 24-well plate at a suitable density to achieve 60-70% confluency on the day of the experiment. b. Culture overnight in a humidified incubator at 37°C and 5% CO₂.
-
Metabolic Labeling: a. The next day, remove the culture medium and replace it with fresh medium containing the LAA-BSA conjugate at a final concentration of 25-50 µM. b. Incubate for 4-16 hours at 37°C. The optimal time may vary depending on the cell type and metabolic rate.
-
Cell Fixation: a. After incubation, wash the cells three times with ice-cold PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization: a. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash three times with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the azide-fluorophore (2-5 µM), CuSO₄ (1 mM), and a reducing agent (10 mM Sodium Ascorbate) in a buffer. b. Aspirate the PBS and add the click reaction cocktail to each coverslip. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash the cells three times with PBS.
-
Staining and Mounting: a. Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes. b. Wash twice with PBS. c. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: a. Visualize the coverslips using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Caption: Workflow for in vitro labeling and imaging of this compound.
Protocol 2: In Vivo Metabolic Labeling in a Mouse Model
This protocol provides a general framework for in vivo labeling. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Dosing, vehicle, and timing will require optimization for the specific research question and animal model. This protocol is adapted from an in vivo study using alkynyl sugars.
Materials:
-
This compound (LAA)
-
Vehicle for injection (e.g., sterile corn oil, or a solution containing DMSO/PEG300/Tween 80/saline)
-
C57BL/6 mice or other appropriate model
-
Anesthesia
-
Surgical tools for dissection
-
PBS, 4% PFA
Procedure:
-
Probe Preparation and Administration: a. Prepare a sterile solution of LAA in a suitable vehicle. For example, dissolve LAA in corn oil for oral gavage or prepare a formulation for intraperitoneal (IP) injection. b. Administer the LAA solution to mice. A potential starting point could be a daily IP injection for 5-7 days to allow for sufficient incorporation into various tissues. The optimal dose must be determined empirically, considering potential toxicity.
-
Tissue Harvesting: a. On the final day, euthanize the mice according to approved institutional protocols. b. Perfuse the mice transcardially with ice-cold PBS to remove blood from the organs, followed by perfusion with 4% PFA to fix the tissues. c. Carefully dissect the organs of interest (e.g., liver, adipose tissue, heart, brain).
-
Tissue Processing: a. Post-fix the harvested organs in 4% PFA overnight at 4°C. b. Transfer the tissues to a 30% sucrose (B13894) solution in PBS for cryoprotection until they sink. c. Embed the tissues in Optimal Cutting Temperature (OCT) compound and freeze. d. Store the frozen blocks at -80°C until sectioning.
-
Next Steps: a. The processed tissues are now ready for cryosectioning and subsequent imaging using the ex vivo protocol below or for lipid extraction and analysis by mass spectrometry.
Protocol 3: Ex Vivo Tissue Imaging by Fluorescence Microscopy
This protocol describes the click chemistry reaction on tissue sections.
Materials:
-
Frozen tissue sections on slides (from Protocol 2)
-
PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail (as in Protocol 1)
-
Nuclear stain (DAPI)
-
Mounting medium
Procedure:
-
Slide Preparation: a. Allow the frozen tissue sections (10-20 µm thick) on slides to warm to room temperature for 30 minutes. b. Rehydrate the sections in PBS for 10 minutes.
-
Permeabilization: a. Permeabilize the tissue sections with permeabilization buffer for 20-30 minutes. b. Wash three times with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail as described in Protocol 1. b. Cover the tissue sections with the cocktail and incubate in a humidified chamber for 1-2 hours at room temperature, protected from light. c. Wash three times with PBS.
-
Staining and Mounting: a. Counterstain with DAPI for 10 minutes. b. Wash three times with PBS. c. Mount a coverslip over the tissue section using an anti-fade mounting medium.
-
Imaging: a. Image the slides using a fluorescence, confocal, or slide-scanning microscope.
Caption: Simplified metabolic pathway of this compound incorporation.
References
- 1. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of ω-alkynyl-labeled linoleic and arachidonic acids as substrates for recombinant lipoxygenase pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
Application Notes and Protocols: Mass Spectrometry Analysis of Linoleic Acid Alkyne-Labeled Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 fatty acid, plays a crucial role in numerous physiological and pathological processes, including inflammation, cell signaling, and membrane structure. Understanding its metabolic fate is paramount for elucidating disease mechanisms and developing novel therapeutics. The use of alkyne-labeled linoleic acid in conjunction with mass spectrometry offers a powerful strategy to trace its incorporation into complex lipids and identify its protein targets. This "click chemistry" approach provides high sensitivity and specificity for tracking the metabolic pathways of fatty acids.[1][2][3][4]
This document provides detailed protocols for the mass spectrometry-based analysis of linoleic acid alkyne-labeled lipids, from cell culture and metabolic labeling to data acquisition and analysis.
Principle of the Method
The workflow is based on the metabolic incorporation of an alkyne-containing linoleic acid analog into cellular lipids and proteins.[5] Following cell lysis and extraction, the alkyne-tagged molecules are covalently linked to a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry. The tagged molecules can then be enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Experimental Protocols
Cell Culture and Metabolic Labeling
This protocol describes the labeling of cultured cells with an alkyne-labeled linoleic acid analog.
Materials:
-
Cells of interest (e.g., THP-1 macrophages, N2a neuroblastoma cells)
-
Complete cell culture medium
-
Alkyne-labeled linoleic acid (e.g., 18:2;Y)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of alkyne-labeled linoleic acid in DMSO.
-
Complex the alkyne-labeled linoleic acid with fatty acid-free BSA in serum-free medium. A typical molar ratio of fatty acid to BSA is 2:1 to 5:1.
-
Dilute the complex into complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
-
Cell Seeding: Seed cells in culture plates and grow to the desired confluency (e.g., ~90%).
-
Metabolic Labeling:
-
Remove the existing culture medium and wash the cells once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a specific duration (e.g., 15 minutes to 24 hours) to allow for the metabolic incorporation of the alkyne-labeled fatty acid. The optimal time will depend on the specific metabolic pathway being investigated.
-
-
Cell Harvesting:
-
After incubation, aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove any unincorporated label.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).
-
The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C for later analysis.
-
Lipid Extraction
This protocol outlines the extraction of lipids from the labeled cell pellets using a modified Folch method.
Materials:
-
Cell pellet
-
Chloroform
-
Methanol
-
LC-MS grade water
-
Nitrogen gas stream
Protocol:
-
Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v).
-
Vortex the mixture thoroughly and incubate on ice to facilitate cell lysis and lipid solubilization.
-
Add water to the mixture to induce phase separation.
-
Centrifuge the sample to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas. The dried lipid film can be stored at -80°C.
Click Chemistry Reaction
This protocol describes the conjugation of a reporter tag (e.g., azide-biotin) to the alkyne-labeled lipids.
Materials:
-
Dried lipid extract
-
Methanol or other suitable solvent
-
Azide-biotin or other azide-containing reporter tag
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (optional, to stabilize Cu(I))
Protocol:
-
Resuspend the dried lipids in a suitable solvent like methanol.
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
Azide-reporter tag (e.g., final concentration of 0.1-1 mM)
-
CuSO₄ (e.g., final concentration of 1 mM)
-
TCEP or sodium ascorbate (e.g., final concentration of 1-5 mM)
-
TBTA (optional, e.g., final concentration of 0.1-1 mM)
-
-
Add the click reaction cocktail to the resuspended lipids.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
Enrichment of Labeled Lipids (if using biotin tag)
This step is necessary if a biotin reporter was used to enrich the labeled lipids.
Materials:
-
Click-reacted lipid sample
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with low concentration of detergent)
Protocol:
-
Add streptavidin-coated beads to the click-reacted sample.
-
Incubate to allow the biotinylated lipids to bind to the streptavidin beads.
-
Use a magnetic rack to separate the beads from the supernatant.
-
Wash the beads extensively with wash buffers to remove non-biotinylated lipids.
-
Elute the biotinylated lipids from the beads using an appropriate elution buffer (e.g., containing a high concentration of biotin or by chemical cleavage of a cleavable linker).
LC-MS/MS Analysis
This protocol provides a general guideline for the analysis of the labeled lipids by LC-MS/MS.
Materials:
-
Enriched and dried lipid sample
-
Solvent compatible with mass spectrometry (e.g., methanol, acetonitrile/isopropanol/water mixture)
-
LC-MS/MS system
Protocol:
-
Resuspend the final lipid sample in a solvent compatible with the LC-MS/MS system.
-
Inject the sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., C18) and gradient.
-
Acquire mass spectra in both MS1 (full scan) and MS2 (tandem MS) modes. The alkyne-labeled lipids will have a characteristic mass shift.
-
For quantitative analysis, targeted methods such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be employed.
Data Presentation
Quantitative data from mass spectrometry analysis should be summarized for clear interpretation and comparison.
| Parameter | Value | Reference |
| Detection Limit (Labeled Triacylglycerol) | 0.1 pmol | |
| Detection Limit (Labeled Lipid in Single Cells) | 0.2 fmol | |
| Sample Volume for Single Cell Analysis | 20 µL |
Visualizations
Caption: Overall experimental workflow for mass spectrometry analysis.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Simplified metabolic fate of alkyne-linoleic acid.
References
- 1. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 5. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing Fatty Acid Uptake and Trafficking Using Linoleic Acid Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing alkyne-modified linoleic acid to trace the uptake and intracellular trafficking of fatty acids. This powerful technique leverages the principles of bioorthogonal chemistry, allowing for the specific labeling and visualization of fatty acids in living systems without perturbing their natural behavior. The alkyne tag serves as a handle for "click chemistry," a highly efficient and specific reaction that enables the attachment of various reporter molecules for detection and analysis.[1][2]
This method offers a significant advantage over traditional techniques, such as those using radioactive or fluorescently-labeled fatty acids, by providing a non-radioactive and minimally invasive approach to study lipid metabolism.[3] The small size of the alkyne group ensures that the modified linoleic acid closely mimics its natural counterpart in biological processes.[2]
Core Applications:
-
Visualize Fatty Acid Distribution: Track the subcellular localization of linoleic acid to organelles such as the endoplasmic reticulum, lipid droplets, and mitochondria.
-
Quantify Fatty Acid Uptake: Measure the rate and extent of fatty acid incorporation into cells under various physiological or pathological conditions.
-
Investigate Lipid Metabolism: Follow the metabolic fate of linoleic acid as it is incorporated into complex lipids like triglycerides and phospholipids.[2]
-
Identify Protein-Lipid Interactions: Detect and identify proteins that are acylated with linoleic acid, a crucial post-translational modification regulating protein function and localization.
-
High-Throughput Screening: Adaptable for high-content imaging and flow cytometry for screening compounds that modulate fatty acid uptake or metabolism.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing alkyne-tagged fatty acids to assess cellular uptake.
| Fatty Acid Probe | Cell Line | Incubation Time (hours) | Concentration (µM) | Relative Uptake (Normalized) | Analytical Method |
| C14 Alkyne (Myristic Acid Analog) | HEK293T | 4 | 100 | 1.00 | Raman Spectroscopy |
| C16 Alkyne (Palmitic Acid Analog) | HEK293T | 4 | 100 | 1.47 | Raman Spectroscopy |
| C18 Alkyne (Stearic Acid Analog) | HEK293T | 4 | 100 | 1.90 | Raman Spectroscopy |
Data adapted from a study comparing the uptake of different saturated fatty acid alkyne probes. The uptake of C14 alkyne was set as the baseline for comparison.
Experimental Workflow
The overall experimental workflow for tracing fatty acid uptake and trafficking using linoleic acid alkyne is depicted below.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate
To enhance the solubility and cellular uptake of the hydrophobic this compound, it is crucial to complex it with fatty acid-free Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Fatty Acid-Free BSA
-
Ethanol
-
Sterile, nuclease-free water
-
Heating block or water bath
Procedure:
-
Saponification of this compound:
-
Prepare a 100 mM stock solution of this compound in ethanol.
-
In a sterile microcentrifuge tube, mix the this compound stock solution with an equal volume of 150 mM KOH.
-
Incubate the mixture at 65°C for 30 minutes to saponify the fatty acid.
-
-
Complexation with BSA:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile water.
-
While vortexing the BSA solution, slowly add the saponified this compound solution.
-
Incubate the mixture at 37°C for 1 hour to allow for the formation of the fatty acid-BSA complex.
-
-
Sterilization and Storage:
-
Sterilize the final this compound-BSA conjugate by passing it through a 0.22 µm syringe filter.
-
Store the conjugate at -20°C for long-term use.
-
Protocol 2: Metabolic Labeling of Cultured Cells
This protocol describes the incubation of cells with the this compound-BSA conjugate for metabolic labeling.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound-BSA conjugate (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., glass-bottom dishes for imaging, multi-well plates for quantitative assays) and allow them to adhere and reach the desired confluency.
-
Serum Starvation (Optional but Recommended): To reduce competition from fatty acids present in serum, aspirate the complete medium, wash the cells once with PBS, and replace it with serum-free medium. Incubate for 2-4 hours.
-
Metabolic Labeling:
-
Dilute the this compound-BSA conjugate in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).
-
Aspirate the starvation medium and replace it with the labeling medium.
-
Incubate the cells for the desired period (e.g., 1-24 hours) under normal cell culture conditions (37°C, 5% CO₂). The optimal labeling time should be determined empirically for each cell type and experimental goal.
-
Protocol 3: Cell Fixation, Permeabilization, and Click Chemistry
Following metabolic labeling, cells are fixed, permeabilized, and subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter molecule.
Materials:
-
Labeled cells from Protocol 2
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click Chemistry Reaction Buffer:
-
100 mM Tris-HCl, pH 8.5
-
1 mM Copper(II) Sulfate (CuSO₄)
-
100 mM Sodium Ascorbate (prepare fresh)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Azide-Biotin)
-
Procedure:
-
Washing: Aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated this compound.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail immediately before use by adding the components in the following order: Tris-HCl buffer, azide-reporter (typically 1-10 µM), CuSO₄, and finally sodium ascorbate.
-
Aspirate the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes: Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy, flow cytometry, or subsequent processing for mass spectrometry or western blotting (if using an affinity tag like biotin).
Signaling and Metabolic Pathways
The uptake and trafficking of fatty acids are complex processes involving multiple proteins and pathways. This compound can be used to probe these pathways.
This diagram illustrates the key steps in fatty acid uptake, including transport across the plasma membrane via transporters like FATP and CD36 or passive diffusion, binding to fatty acid-binding proteins (FABPs) in the cytosol, activation to its CoA ester by acyl-CoA synthetases (ACSLs), and subsequent trafficking to various organelles for storage or energy production.
References
- 1. benchchem.com [benchchem.com]
- 2. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application of Linoleic Acid Alkyne in Lipidomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous physiological and pathological processes, including inflammation, cell signaling, and membrane structure. Understanding its metabolic fate is paramount for elucidating disease mechanisms and developing novel therapeutics. The advent of bioorthogonal chemistry has provided powerful tools to trace the metabolism of biomolecules in living systems. Linoleic acid alkyne (LAA) is a chemically modified analog of linoleic acid that contains a terminal alkyne group. This small, bio-inert functional group allows for the selective tagging of LAA and its downstream metabolites through a highly specific and efficient reaction known as "click chemistry."[1][2][3] This application note provides a detailed overview and experimental protocols for the use of LAA in lipidomics studies, enabling researchers to track its incorporation into various lipid species, visualize its subcellular localization, and quantify its metabolic flux.
Principle of the Method
The core of this technique lies in the metabolic labeling of cells or organisms with LAA, which is readily taken up and processed by cellular machinery similarly to its natural counterpart.[1] The incorporated alkyne-tagged lipids can then be visualized or identified using one of two main approaches:
-
Fluorescence Imaging: The alkyne group is reacted with an azide-containing fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the direct visualization of lipid localization and trafficking within cells using fluorescence microscopy.
-
Mass Spectrometry-based Lipidomics: The alkyne-tagged lipids are reacted with an azide-containing reporter molecule that imparts a specific mass shift and/or a positive charge, facilitating their detection and quantification by mass spectrometry. This approach enables a comprehensive and quantitative analysis of the lipid species that have incorporated the LAA.
Applications in Lipidomics Research
The use of LAA in lipidomics offers a versatile platform to investigate various aspects of lipid metabolism:
-
Tracing Fatty Acid Anabolism: Following the incorporation of LAA into complex lipids such as triglycerides (TG), phospholipids (B1166683) (e.g., phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE)), and cholesterol esters.
-
Investigating Lipid Catabolism: Monitoring the breakdown of LAA-labeled lipids through processes like β-oxidation.
-
Studying Lipid Remodeling: Observing the dynamic exchange of fatty acyl chains within lipid molecules.
-
Identifying Protein-Lipid Interactions: Detecting proteins that are modified by or interact with linoleic acid-containing lipids.
-
High-Resolution Imaging: Visualizing the subcellular distribution of linoleic acid-containing lipids in various organelles.
Experimental Workflow
The overall experimental workflow for a typical LAA-based lipidomics study is depicted below.
Caption: General experimental workflow for lipidomics studies using this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for labeling adherent mammalian cells with LAA.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, primary hepatocytes)
-
Complete cell culture medium
-
This compound (LAA) stock solution (e.g., 10 mM in ethanol)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for mass spectrometry, glass-bottom dishes for microscopy) at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of LAA-BSA Complex: a. In a sterile tube, dilute the LAA stock solution to the desired final concentration (typically 10-100 µM) in serum-free culture medium. b. Add fatty acid-free BSA to a final concentration of 0.5-1% (w/v) to solubilize the LAA and facilitate its uptake by the cells. c. Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Cell Labeling: a. Aspirate the culture medium from the cells and wash once with warm PBS. b. Add the LAA-BSA complex-containing medium to the cells. c. Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator. The optimal incubation time will depend on the specific research question and cell type.
-
Cell Harvest: a. After incubation, aspirate the labeling medium and wash the cells twice with cold PBS to remove any unincorporated LAA. b. For mass spectrometry analysis, proceed to lipid extraction (Protocol 2). For fluorescence microscopy, proceed to cell fixation and click chemistry (Protocol 3).
Protocol 2: Lipid Extraction for Mass Spectrometry Analysis
This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.
Materials:
-
LAA-labeled cells
-
Methanol
-
Deionized water
-
Centrifuge
Procedure:
-
Cell Lysis: Add 1 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell pellet or culture dish. Scrape the cells and transfer the lysate to a glass tube.
-
Phase Separation: a. Add 0.25 mL of chloroform and vortex thoroughly. b. Add 0.25 mL of deionized water and vortex again. c. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
Protocol 3: Fluorescence Imaging of LAA-Labeled Lipids via Click Chemistry
This protocol describes the in-situ click reaction for visualizing LAA-labeled lipids in fixed cells.
Materials:
-
LAA-labeled cells on glass-bottom dishes or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Click reaction cocktail:
-
Azide-fluorophore (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation: a. Wash the LAA-labeled cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. A typical cocktail consists of:
- 1-10 µM Azide-fluorophore
- 100 µM CuSO4
- 1 mM TCEP or 5 mM Sodium Ascorbate
- 100 µM TBTA in PBS b. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Staining and Mounting: a. If desired, counterstain the nuclei with DAPI. b. Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled lipids using a fluorescence microscope with the appropriate filter sets.
Data Presentation
Quantitative data from mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Relative Abundance of LAA-labeled Lipid Classes in Hepatocytes
| Lipid Class | Control (%) | Treatment X (%) |
| Triacylglycerol (TG) | 45.2 ± 3.1 | 62.8 ± 4.5 |
| Phosphatidylcholine (PC) | 28.9 ± 2.5 | 18.3 ± 1.9 |
| Phosphatidylethanolamine (PE) | 15.6 ± 1.8 | 10.1 ± 1.2 |
| Cholesterol Ester (CE) | 5.3 ± 0.7 | 4.2 ± 0.5 |
| Other | 5.0 ± 0.9 | 4.6 ± 0.7 |
Data are presented as mean ± standard deviation of the percentage of total LAA-labeled lipids.
Signaling Pathway Visualization
Linoleic acid is a precursor to a variety of signaling molecules. The metabolic pathway below illustrates the initial steps of linoleic acid metabolism.
Caption: Simplified metabolic pathway of linoleic acid.
Conclusion
This compound is a powerful and versatile tool for the study of lipid metabolism. Its ability to be selectively tagged via click chemistry allows for both detailed quantitative analysis by mass spectrometry and high-resolution imaging by fluorescence microscopy. The protocols provided herein offer a starting point for researchers to design and implement LAA-based experiments to gain deeper insights into the complex roles of linoleic acid in health and disease.
References
- 1. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 3. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Linoleic Acid Alkyne Probes for Studying Enzymatic Oxidation
Introduction
Linoleic acid (LA) is an essential polyunsaturated fatty acid (PUFA) whose oxidation products, such as hydroxy-octadecadienoic acids (HODEs) and oxo-octadecadienoic acids (oxoODEs), are implicated in a wide range of physiological and pathological processes.[1][2] Studying the enzymatic pathways that generate these oxidized lipid mediators is crucial for understanding disease pathogenesis and for developing novel therapeutics. Linoleic acid alkyne (LA-alkyne) is a powerful chemical probe designed to investigate the metabolism and biological roles of LA.[3][4] This molecule features a terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry," allowing for the covalent attachment of reporter tags like fluorophores or biotin (B1667282) after metabolic incorporation.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing LA-alkyne probes to study enzymatic oxidation, primarily by lipoxygenase (LOX) enzymes.
Principle of the Method
The workflow involves three main stages: metabolic labeling, bioorthogonal ligation (click chemistry), and analysis. First, the LA-alkyne probe is introduced into an in vitro enzymatic reaction or a cell culture system, where it is processed by lipid-metabolizing enzymes, such as lipoxygenases, in a manner similar to its native counterpart. The terminal alkyne group is a minimal modification that generally does not interfere with enzymatic recognition and oxidation. Following incubation, the oxidized LA-alkyne products are extracted. The alkyne handle is then "clicked" to an azide-containing reporter molecule (e.g., a fluorescent dye) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting tagged lipids can be visualized by fluorescence microscopy or separated by chromatography and quantified by fluorescence scanning or mass spectrometry.
Caption: General workflow for studying enzymatic oxidation using LA-alkyne probes.
Advantages of LA-Alkyne Probes
-
Bio-orthogonality: The alkyne tag does not react with native biological functional groups, ensuring that the reporter molecule is attached specifically to the probe.
-
Minimal Perturbation: The small size of the alkyne group has a minimal effect on the biochemical properties of the fatty acid, allowing it to be processed by enzymes like lipoxygenases.
-
Versatility: The click chemistry handle allows for the attachment of various reporter tags for different analytical applications, including fluorescence imaging, affinity purification (biotin), and mass spectrometry.
-
High Sensitivity: The use of fluorescent reporters enables highly sensitive detection of lipid metabolites.
Limitations
While LA-alkyne is a competent surrogate for tracking lipoxygenase metabolism, its reactivity with certain enzymes may differ from the native molecule. For instance, cyclooxygenase (COX) enzymes do not efficiently oxidize alkynyl linoleic acid. Furthermore, the rate of oxidation by some lipoxygenases may be reduced compared to natural linoleic acid. Researchers should always perform parallel experiments with the native lipid to validate the biological relevance of their findings.
Enzymatic Oxidation Pathways
Lipoxygenases (LOXs) are key enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like linoleic acid. This reaction introduces a hydroperoxy group at specific positions, leading to the formation of hydroperoxyoctadecadienoic acid (HPODE), which is subsequently reduced to HODE. LA-alkyne probes are effectively metabolized by LOX enzymes, producing alkynyl-HODE analogs that can be tracked.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Linoleic-Acid-Alkyne, 1MG | Labscoop [labscoop.com]
Detecting Post-Translational Modification with Linoleic Acid Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein lipidation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that regulates protein localization, trafficking, stability, and function.[1] Linoleoylation, the modification of proteins with linoleic acid, an essential omega-6 polyunsaturated fatty acid, is an emerging area of study with implications in cellular signaling and disease. The development of bioorthogonal chemical reporters, such as linoleic acid alkyne, has provided powerful tools to investigate this PTM.[2] This technology utilizes the metabolic incorporation of an alkyne-tagged linoleic acid into proteins, followed by a highly specific and efficient "click chemistry" reaction to attach a reporter tag for visualization or enrichment.[3] This application note provides detailed protocols for the detection and proteomic identification of linoleoylated proteins using this compound.
Principle of the Method
The detection of protein linoleoylation using this compound is a two-step process:
-
Metabolic Labeling: Cells are incubated with this compound, a synthetic version of linoleic acid containing a terminal alkyne group. This bioorthogonal handle is small and minimally perturbative, allowing the cell's metabolic machinery to incorporate it into proteins in place of native linoleic acid.[3]
-
Click Chemistry: After labeling, the alkyne-modified proteins are detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click reaction".[2] This reaction specifically and covalently links an azide-containing reporter tag to the alkyne handle on the protein. The reporter tag can be a fluorophore for in-gel fluorescence visualization or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for detecting protein linoleoylation.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Data Presentation
Table 1: Quantitative Analysis of S-Acylation Profile in HT29 Cells Treated with Linoleic Acid
This table summarizes the changes in the fatty acid composition of S-acylated proteins in HT29 cells after treatment with linoleic acid (C18:2). Data is adapted from a study that employed a chemical method to release and quantify fatty acids from S-acylated proteins.
| Fatty Acid | Control (Relative Abundance %) | 50 µM Linoleic Acid (Relative Abundance %) | Fold Change |
| Palmitic Acid (C16:0) | 65.2 | 45.8 | 0.70 |
| Stearic Acid (C18:0) | 20.5 | 15.1 | 0.74 |
| Oleic Acid (C18:1) | 8.3 | 9.5 | 1.14 |
| Linoleic Acid (C18:2) | 2.1 | 22.3 | 10.62 |
| Arachidonic Acid (C20:4) | 1.8 | 3.1 | 1.72 |
| Other | 2.1 | 4.2 | 2.00 |
Data is representative and for illustrative purposes.
Table 2: Representative Proteins Identified as Fatty-Acylated Using Alkyne-Tagged Probes
The following table lists examples of proteins that have been identified as fatty-acylated using various alkyne-tagged fatty acid probes in proteomic studies. While large-scale identification of proteins specifically modified by this compound is an emerging area, the methods described in this note are directly applicable for their discovery.
| Protein | UniProt ID | Function | Fatty Acid Probe Used | Reference |
| Guanine nucleotide-binding protein G(i) subunit alpha-1 | P63096 | Signal transduction | Alkyne-palmitate | |
| Flotillin-1 | O75955 | Membrane microdomain organization | Alkyne-palmitate | |
| Histone H3.3 | P84243 | Chromatin structure | Alkyne-palmitate | |
| N-myristoyltransferase 1 | P30419 | Protein N-myristoylation | Alkyne-myristate | |
| Src proto-oncogene, non-receptor tyrosine kinase | P12931 | Signal transduction | Alkyne-myristate |
This table provides examples of proteins identified using analogous alkyne-fatty acid probes and does not imply these proteins are exclusively modified by the listed fatty acid.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic incorporation of this compound into cellular proteins.
Materials:
-
This compound (e.g., 18-nonadecynoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Mammalian cells of interest (e.g., HEK293T, HeLa, HT29)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 50 mM.
-
Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Labeling Medium:
-
Warm complete cell culture medium and fatty acid-free BSA solution to 37°C.
-
Prepare a 10X working solution of this compound by diluting the 50 mM stock in complete medium.
-
Complex the this compound with fatty acid-free BSA by incubating at a 1:1 molar ratio for 30 minutes at 37°C.
-
Dilute the complexed this compound into fresh, pre-warmed complete cell culture medium to the desired final concentration (typically 25-100 µM).
-
-
Metabolic Labeling:
-
Plate cells to be 70-80% confluent on the day of labeling.
-
Aspirate the old medium and wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
-
Cell Harvest:
-
After incubation, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove unincorporated this compound.
-
The cells are now ready for lysis (Protocol 2) or can be stored at -80°C.
-
Protocol 2: In-Gel Fluorescence Detection of Linoleoylated Proteins
This protocol describes the detection of this compound-labeled proteins in cell lysates via click chemistry with a fluorescent azide (B81097) reporter.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Azide-fluorophore (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the labeled cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50-100 µg of cell lysate
-
PBS to a final volume of 45 µL
-
1 µL of 5 mM Azide-fluorophore (final concentration 100 µM)
-
1 µL of 50 mM CuSO₄ (final concentration 1 mM)
-
1 µL of 50 mM TCEP (freshly prepared, final concentration 1 mM)
-
2 µL of 5 mM TBTA in DMSO (final concentration 200 µM)
-
-
Vortex briefly and incubate at room temperature for 1 hour in the dark.
-
-
Sample Preparation for SDS-PAGE:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet and resuspend in SDS-PAGE sample buffer.
-
-
In-Gel Fluorescence Scanning:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission filters for the chosen fluorophore.
-
Protocol 3: Enrichment of Linoleoylated Proteins for Mass Spectrometry
This protocol describes the enrichment of this compound-labeled proteins using an azide-biotin reporter and streptavidin affinity purification.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis buffer (as in Protocol 2)
-
BCA protein assay kit
-
Azide-biotin
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer with excess biotin)
-
Reagents for in-solution or on-bead tryptic digestion
Procedure:
-
Cell Lysis and Protein Quantification:
-
Follow steps 1.1 and 1.2 from Protocol 2.
-
-
Click Chemistry Reaction with Azide-Biotin:
-
Set up the click chemistry reaction as in step 2.2 of Protocol 2, but replace the azide-fluorophore with azide-biotin at the same final concentration (100 µM).
-
-
Streptavidin Affinity Purification:
-
Equilibrate streptavidin-agarose beads with lysis buffer.
-
Add the click reaction mixture to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads extensively with a series of stringent wash buffers (e.g., 1% SDS in PBS, 8 M urea (B33335) in 100 mM Tris-HCl pH 8.0, 50% acetonitrile (B52724) in PBS) to remove non-specifically bound proteins.
-
-
Elution and Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing 10 mM biotin.
-
Alternatively, perform on-bead tryptic digestion to release peptides for LC-MS/MS analysis, which can help in identifying the sites of modification.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted proteins or digested peptides by LC-MS/MS.
-
Identify and quantify the enriched proteins using appropriate proteomics software.
-
Concluding Remarks
The use of this compound in combination with click chemistry provides a robust and sensitive method for the detection and identification of linoleoylated proteins. These protocols offer a framework for researchers to explore the role of this post-translational modification in various biological contexts. The quantitative data and proteomic identification of target proteins will be instrumental in elucidating the functional significance of protein linoleoylation in health and disease, and may reveal novel targets for therapeutic intervention.
References
- 1. Amino acid and protein specificity of protein fatty acylation in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative analysis of proteomics and lipidomic profiles reveal the fat deposition and meat quality in Duroc × Guangdong small spotted pig - PMC [pmc.ncbi.nlm.nih.gov]
Single-Cell Analysis of Lipid Metabolism with Linoleic Acid Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid metabolism at the single-cell level is crucial for understanding cellular heterogeneity in health and disease. Metabolic reprogramming is a hallmark of various pathologies, including cancer, metabolic disorders, and neurodegenerative diseases. Linoleic acid, an essential omega-6 fatty acid, and its metabolites play critical roles in cell signaling, inflammation, and membrane structure. Traditional bulk analysis methods obscure the metabolic differences between individual cells within a population. The use of chemical reporters, such as linoleic acid alkyne, coupled with click chemistry and sensitive analytical techniques, enables the visualization and quantification of lipid uptake and metabolism in single cells.
This document provides detailed application notes and protocols for the single-cell analysis of lipid metabolism using this compound. It is intended for researchers, scientists, and drug development professionals who are interested in applying this powerful technique to their studies.
Principle of the Method
The workflow for single-cell analysis of lipid metabolism using this compound is a multi-step process that involves metabolic labeling, cell fixation and permeabilization, click chemistry-based fluorescent labeling, and subsequent analysis by flow cytometry or mass spectrometry.
First, cells of interest are incubated with this compound, a modified version of linoleic acid containing a terminal alkyne group. This fatty acid analog is taken up by the cells and incorporated into various lipid species through endogenous metabolic pathways. The small alkyne tag is bio-orthogonal, meaning it does not interfere with normal cellular processes.
Following metabolic labeling, the cells are fixed and permeabilized to allow the entry of detection reagents. A fluorescent azide (B81097) probe is then "clicked" onto the alkyne-tagged lipids via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly specific and efficient reaction forms a stable triazole linkage, covalently attaching the fluorophore to the lipid molecules that have incorporated the this compound.
Finally, the fluorescently labeled single-cell suspension can be analyzed using flow cytometry to quantify the uptake of this compound on a per-cell basis or sorted for further downstream analysis. Alternatively, for more detailed lipidomic profiling, single cells can be analyzed by mass spectrometry to identify and quantify the specific lipid species containing the alkyne tag.
Data Presentation
The following tables summarize key quantitative data and parameters relevant to the experimental protocols.
Table 1: Recommended Reagent Concentrations and Incubation Times for Metabolic Labeling and Click Chemistry
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| This compound Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each cell type to balance signal intensity with potential toxicity.[1][2] |
| Incubation Time | 4 - 24 hours | Time-dependent incorporation should be assessed to determine the optimal labeling window.[1] |
| Click Chemistry Reaction | ||
| Fluorescent Azide Probe Concentration | 2 - 50 µM | Higher concentrations can increase signal but may also lead to higher background. Picolyl-azides may allow for lower concentrations.[1] |
| Copper (II) Sulfate (CuSO₄) | 100 µM - 2 mM | Picolyl-azide reporters can significantly reduce the required copper concentration.[3] |
| Copper (I)-stabilizing Ligand (e.g., THPTA) | 500 µM | Recommended to maintain Cu(I) state and protect biomolecules. |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 mM | Should be freshly prepared. |
| Reaction Time | 30 - 60 minutes | At room temperature, protected from light. |
Table 2: Example Parameters for Single-Cell Analysis by Flow Cytometry
| Parameter | Setting | Notes |
| Excitation Laser | 488 nm (for green fluorophores) or other appropriate lasers | Match laser to the excitation spectrum of the chosen fluorescent azide probe. |
| Emission Filter | 530/30 nm (for green fluorophores) or appropriate filter | Match filter to the emission spectrum of the chosen fluorescent azide probe. |
| Flow Rate | Low to Medium | A lower flow rate can improve data quality and reduce the chance of multiple cells being analyzed as a single event. |
| Gating Strategy | Forward Scatter (FSC) and Side Scatter (SSC) to gate on single, viable cells. | Use appropriate controls (e.g., unstained cells, cells labeled without this compound) to set gates. |
Table 3: Example Parameters for Single-Cell Analysis by Mass Spectrometry
| Parameter | Setting | Notes |
| Ionization | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | Positive ion mode is generally suitable for detecting a wide range of lipid classes. |
| Capillary Voltage | 2.8 - 4.5 kV | Optimization is necessary for different instruments and setups. |
| Source Temperature | 120 - 350 °C | Instrument-dependent parameter. |
| Mass Analysis | ||
| Mass Range (m/z) | 150 - 1200 Da | To cover the expected mass range of common lipid species. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) | Allows for MS/MS fragmentation of the most abundant ions for structural elucidation. |
| Collision Energy (for MS/MS) | 20 - 40 eV (ramp) | Optimize to achieve informative fragmentation patterns. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Single Cells with this compound
-
Cell Culture: Culture cells of interest to the desired confluency in appropriate growth medium. For suspension cells, ensure a healthy, proliferative culture. For adherent cells, plate them in a format suitable for subsequent steps (e.g., multi-well plates, chamber slides).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO or ethanol). Store at -20°C or -80°C.
-
Metabolic Labeling:
-
For adherent cells, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (e.g., 25 µM).
-
For suspension cells, add the this compound stock solution directly to the cell culture to achieve the desired final concentration.
-
Incubate the cells for the desired period (e.g., 16 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvesting and Preparation of Single-Cell Suspension:
-
For adherent cells, wash the cells once with phosphate-buffered saline (PBS), then detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express). Neutralize the dissociation reagent with culture medium and transfer the cell suspension to a conical tube.
-
For suspension cells, directly transfer the cell culture to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% bovine serum albumin) to obtain a single-cell suspension. Filter the suspension through a 40 µm cell strainer to remove any clumps.
-
Count the cells and adjust the concentration as needed for the subsequent steps.
-
Protocol 2: Click Chemistry for Fluorescent Labeling of Single Cells
-
Cell Fixation:
-
Resuspend the single-cell suspension in 100 µL of 1X PBS.
-
Add 1 mL of 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with PBS.
-
-
Cell Permeabilization:
-
Resuspend the fixed cell pellet in 100 µL of a permeabilization buffer (e.g., PBS containing 0.1% Triton X-100 or saponin) and incubate for 10 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with PBS.
-
-
Click Reaction Cocktail Preparation:
-
Prepare a fresh click reaction cocktail immediately before use. For a 100 µL reaction volume per sample, combine the following in order:
-
PBS (to final volume)
-
Fluorescent Azide Probe (e.g., to a final concentration of 20 µM)
-
Copper (II) Sulfate (CuSO₄) (e.g., to a final concentration of 1 mM)
-
Copper (I)-stabilizing Ligand (e.g., THPTA, to a final concentration of 500 µM)
-
Sodium Ascorbate (freshly prepared, e.g., to a final concentration of 2.5 mM)
-
-
Vortex the cocktail gently to mix.
-
-
Click Reaction:
-
Resuspend the permeabilized cell pellet in 100 µL of the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with PBS containing 1% BSA.
-
-
Final Preparation for Analysis:
-
Resuspend the final cell pellet in a suitable buffer for the intended analysis (e.g., FACS buffer for flow cytometry or an appropriate solvent for mass spectrometry).
-
Protocol 3: Single-Cell Analysis by Flow Cytometry
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the chosen fluorophore.
-
Controls: Prepare the following control samples:
-
Unstained cells (no labeling).
-
Cells treated with this compound but without the click reaction.
-
Cells subjected to the click reaction without prior metabolic labeling.
-
-
Data Acquisition:
-
Acquire data for the control samples to set the appropriate gates and compensation.
-
Acquire data for the experimental samples, collecting a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Quantify the mean fluorescence intensity (MFI) of the cell population to determine the relative uptake of this compound.
Protocol 4: Single-Cell Analysis by Mass Spectrometry
-
Single-Cell Isolation: Isolate single cells from the labeled and washed cell suspension using a method such as fluorescence-activated cell sorting (FACS), micromanipulation, or a microfluidic device.
-
Sample Preparation for Mass Spectrometry:
-
Deposit single cells into individual wells of a microplate or onto a specialized sample holder.
-
Lyse the cells using a small volume of an appropriate lysis buffer (e.g., methanol/chloroform mixture).
-
-
Mass Spectrometry Analysis:
-
Analyze the single-cell lysates using a high-sensitivity mass spectrometer equipped with a nano-electrospray ionization (nano-ESI) source.
-
Use the parameters outlined in Table 3 as a starting point and optimize for your specific instrument and experimental setup.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using lipidomics software.
-
Identify and quantify the alkyne-tagged lipid species based on their accurate mass and fragmentation patterns.
-
Mandatory Visualizations
Caption: Experimental workflow for single-cell lipid metabolism analysis.
Caption: Metabolic pathway of linoleic acid to arachidonic acid.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescent signal | Inefficient metabolic labeling. | Optimize this compound concentration and incubation time. Ensure cell viability is high. |
| Inefficient click reaction. | Prepare fresh sodium ascorbate. Optimize concentrations of copper, ligand, and azide probe. Ensure proper permeabilization. | |
| Low target expression. | The metabolic pathway may not be active in the chosen cell type or condition. | |
| High background fluorescence | Non-specific binding of the fluorescent probe. | Increase the number and duration of wash steps after the click reaction. Include BSA in the wash buffers. |
| Autofluorescence of cells. | Use a fluorophore with excitation/emission spectra that minimize overlap with cellular autofluorescence (e.g., a red-shifted dye). Include an unstained control to assess autofluorescence. | |
| High concentration of azide probe. | Titrate the concentration of the fluorescent azide probe to find the optimal signal-to-noise ratio. | |
| Cell clumping | Over-digestion with dissociation reagents. | Use a milder dissociation reagent or reduce the incubation time. |
| Presence of extracellular DNA from dead cells. | Treat the cell suspension with DNase I. | |
| Improper handling. | Gently resuspend cell pellets. Filter the cell suspension through a cell strainer. | |
| Poor single-cell resolution in mass spectrometry | Insufficient ionization of lipids. | Optimize ESI source parameters (e.g., capillary voltage, gas flow). |
| Low abundance of target lipids. | Increase the metabolic labeling time or concentration of this compound. Use a more sensitive mass spectrometer. | |
| Contamination from the surrounding environment. | Ensure clean handling procedures and use high-purity solvents and reagents. |
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Efficiency of Linoleic Acid Alkyne Click Reactions
Welcome to the technical support center for the optimization of linoleic acid alkyne click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with alkyne-modified linoleic acid.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | • Fresh Reagents: Prepare fresh sodium ascorbate (B8700270) solution for each experiment as it readily oxidizes in solution.[1] • In Situ Reduction: Generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄) using a reducing agent like sodium ascorbate. This is often more reliable than using Cu(I) salts directly.[2] • Degassing: Degas all solutions (solvents, buffers, and reactant solutions) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to the reaction to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[2] |
| Poor Reagent Quality or Concentration | • High-Purity Reagents: Use high-purity this compound and azide (B81097) partners. Impurities can inhibit the catalyst. • Molar Ratio: Ensure an appropriate molar ratio of reactants. Typically, a slight excess (1.1-1.5 equivalents) of one reactant (often the less precious one) is used. • Concentration Optimization: Click reactions are concentration-dependent. If working with dilute solutions, consider increasing the concentration of your reactants if possible. |
| Inhibitory Substances in Buffer | • Avoid Tris Buffer: The amine groups in Tris buffer can chelate copper, inhibiting the reaction. Use non-coordinating buffers like HEPES or phosphate (B84403) buffer.[2][3] • Remove Thiols: If your sample contains thiols (e.g., from dithiothreitol, DTT), they can coordinate with the copper catalyst. Remove them by dialysis or buffer exchange prior to the reaction. |
| Sub-optimal Reaction Conditions | • Solvent Choice: The choice of solvent is critical for dissolving the hydrophobic linoleic acid derivative and ensuring all reactants are in the same phase. A mixture of water with an organic co-solvent like DMSO, DMF, or t-butanol is often effective. • Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 37-45°C) can sometimes improve the rate and yield, especially with sterically hindered substrates. However, be cautious with linoleic acid due to its susceptibility to oxidation at higher temperatures. |
Issue 2: Presence of Side Products
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxidation of Linoleic Acid | • Use of Ligands: Employ a copper-chelating ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the more water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). These ligands protect the Cu(I) catalyst from oxidation and minimize the generation of reactive oxygen species (ROS) that can degrade the polyunsaturated linoleic acid backbone. A ligand to copper ratio of 5:1 is often recommended. • Inert Atmosphere: Perform the reaction under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen. |
| Alkyne Homocoupling (Glaser Coupling) | • Sufficient Reducing Agent: Ensure an adequate concentration of sodium ascorbate is present throughout the reaction to maintain the copper in its +1 oxidation state and suppress the Cu(II)-mediated alkyne homocoupling. • Ligand Protection: The use of ligands like TBTA or THPTA also helps to prevent this side reaction. |
| Thiotriazole Formation | • Thiol Capping: If your azide partner or buffer contains free thiols, consider capping them with an agent like N-ethylmaleimide (NEM) prior to the click reaction to prevent the formation of thiotriazole side products. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the click reaction of this compound?
A1: Due to the hydrophobic nature of linoleic acid, a single aqueous buffer is often insufficient. A mixture of solvents is typically required to ensure all reactants are solubilized. Common and effective solvent systems include water-miscible organic co-solvents such as:
-
DMSO/water
-
DMF/water
-
t-butanol/water
-
Acetonitrile/water
The optimal ratio will depend on the specific azide being used and should be determined empirically.
Q2: Which copper-chelating ligand is better for my reaction, TBTA or THPTA?
A2: The choice between TBTA and THPTA primarily depends on the solvent system.
-
TBTA is more suitable for reactions with a higher proportion of organic solvent due to its better solubility in solvents like DMSO and DMF.
-
THPTA is a water-soluble ligand and is ideal for reactions in predominantly aqueous media. It is often preferred for bioconjugation reactions due to its lower cytotoxicity. Both ligands effectively accelerate the reaction and protect the catalyst and substrate.
Q3: How can I monitor the progress of my this compound click reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
-
Procedure: Spot the starting materials (this compound and the azide) and the reaction mixture on a TLC plate.
-
Eluent: Use a solvent system that provides good separation between the starting materials and the more polar triazole product (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualization: The spots can be visualized under a UV lamp if one of the components is UV-active, or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.
Q4: What is a suitable method for purifying the final triazole-linked linoleic acid product?
A4: The choice of purification method depends on the properties of the azide partner and the scale of the reaction.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common and effective method for purifying the product on a preparative scale. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) can be used to elute the product.
-
Preparative TLC: For smaller scales, preparative TLC can be used to isolate the product band.
-
Solid-Phase Extraction (SPE): Depending on the product's properties, SPE cartridges can be used for rapid purification.
Q5: My reaction is still sluggish even after optimizing the conditions. What else can I try?
A5: If the reaction is slow, consider the following:
-
Increase Reactant Concentration: If possible, increase the concentration of the reactants.
-
Increase Catalyst/Ligand Concentration: A higher catalyst loading can increase the reaction rate. However, this may also increase the risk of side reactions.
-
Elevated Temperature: Gentle heating (e.g., 37-45°C) can sometimes overcome a high activation energy barrier. Monitor for any degradation of the linoleic acid.
-
Microwave Irradiation: For very stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times, although this requires specialized equipment and careful optimization.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound
This protocol provides a starting point for the click reaction of an alkyne-modified linoleic acid with an azide-functionalized molecule.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
THPTA or TBTA ligand
-
Degassed solvent (e.g., 1:1 mixture of DMSO and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide partner in a suitable solvent (e.g., DMSO or water).
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water or TBTA in DMSO.
-
-
Reaction Setup (performed under an inert atmosphere):
-
In a reaction vial, add the this compound stock solution (1 equivalent).
-
Add the azide stock solution (1.1 equivalents).
-
Add the solvent to achieve the desired final concentration (e.g., 1-10 mM).
-
Add the THPTA or TBTA ligand stock solution (0.5 equivalents, for a 5:1 ligand to copper ratio).
-
Add the CuSO₄ stock solution (0.1 equivalents).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (2 equivalents).
-
Vortex the reaction mixture gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC. Gentle heating to 37°C can be applied if the reaction is slow.
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of EDTA solution to chelate the copper.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Quantitative Data Summary
The following tables provide representative data on how various parameters can influence the efficiency of CuAAC reactions involving lipids. These values are based on general findings in the literature and should be used as a starting point for optimization.
Table 1: Effect of Catalyst and Ligand Concentration on Reaction Yield
| Copper (mol%) | Ligand (mol%) | Ligand Type | Typical Yield (%) |
| 1 | 5 | THPTA | >90% |
| 5 | 25 | THPTA | >95% |
| 1 | 5 | TBTA | >90% |
| 0.5 | 2.5 | THPTA | 70-85% |
| 1 | 0 | - | <20% |
Table 2: Influence of Solvent and Temperature on Reaction Time
| Solvent System | Temperature (°C) | Typical Reaction Time (hours) |
| DMSO/Water (1:1) | 25 | 2-4 |
| DMF/Water (1:1) | 25 | 2-4 |
| t-Butanol/Water (1:1) | 25 | 3-6 |
| Acetonitrile/Water (1:1) | 25 | 3-6 |
| DMSO/Water (1:1) | 40 | 1-2 |
Visualizations
References
Technical Support Center: Linoleic Acid Alkyne in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing linoleic acid alkyne in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
This compound is a modified version of linoleic acid, an essential omega-6 polyunsaturated fatty acid. It contains a terminal alkyne group (a carbon-carbon triple bond) which acts as a chemical reporter. This modification allows for the detection and visualization of the fatty acid within cells using "click chemistry," a highly specific and efficient bio-orthogonal reaction. In cell culture, it is commonly used to trace the metabolic fate of linoleic acid, study its incorporation into complex lipids, and investigate lipid-protein interactions.
Q2: Is this compound expected to be cytotoxic?
While direct cytotoxicity data for this compound is limited, its cytotoxic potential can be inferred from studies on its parent molecule, linoleic acid, and other omega-alkynyl fatty acids. Research suggests that the ω-alkyne modification has a minimal effect on the chemical and biological properties of the fatty acid.[1][2] Therefore, this compound is expected to exhibit cytotoxic effects similar to linoleic acid, which are cell-type specific and dose-dependent.
Q3: What are the potential mechanisms of linoleic acid-induced cytotoxicity?
Linoleic acid and its metabolites can induce cytotoxicity through several mechanisms, including:
-
Oxidative Stress: Linoleic acid is susceptible to oxidation, leading to the formation of reactive oxygen species (ROS) and lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE).[3] This can damage cellular components, including DNA and proteins.
-
Mitochondrial Dysfunction: At high concentrations, linoleic acid and its metabolites can disrupt mitochondrial function, leading to decreased mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[4][5]
-
Induction of Apoptosis: Linoleic acid can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.
-
Pro-inflammatory Signaling: Linoleic acid can activate pro-inflammatory signaling pathways, which can contribute to cellular stress and death.
Q4: How should I prepare and handle this compound for cell culture experiments?
This compound is typically dissolved in an organic solvent like DMSO to create a stock solution. For cell culture applications, it is crucial to complex the fatty acid with a carrier protein, such as fatty acid-free bovine serum albumin (BSA), to enhance its solubility in aqueous media and facilitate its uptake by cells. The fatty acid-to-BSA molar ratio is a critical parameter that can influence cellular uptake and cytotoxicity.
Data Presentation: Cytotoxicity of Linoleic Acid and its Derivatives
The following tables summarize the cytotoxic effects of linoleic acid and its metabolites on various cancer cell lines. This data can serve as a reference for estimating the potential cytotoxicity of this compound.
Table 1: IC50 Values of Linoleic Acid in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay |
| HEC-1A | Endometrial Cancer | 617.21 | 72 h | MTT |
| KLE | Endometrial Cancer | 987.56 | 72 h | MTT |
Data extracted from a study on endometrial cancer cells.
Table 2: Growth Inhibition by Aldehydic Metabolites of Linoleic Acid in MCF-7 Cells
| Incubation Time | 50% Growth Inhibition (µM) |
| 3 days | ~55 |
| 5 days | ~33 |
Data for 13-oxo-tridecadienoic acids, aldehydic metabolites of linoleic acid, on human breast cancer cells.
Table 3: Effect of Linoleic Acid on Colorectal Cancer Cell Proliferation
| Concentration (µM) | Effect on Proliferation |
| 100-200 | Promotion |
| ≥300 | Inhibition |
Observed in LoVo and Rko colorectal cancer cell lines.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (complexed with BSA) and appropriate vehicle controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL.
-
Aspirate the culture medium and add 100 µL of the MTT working solution to each well.
-
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for maximum LDH release (treated with a lysis solution) and no-cell controls.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released.
Mandatory Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Signaling pathways potentially activated by linoleic acid leading to cellular responses.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media. |
| Low signal or absorbance in viability assays | - Low cell density- Insufficient incubation time with the assay reagent- Compound interference with the assay | - Optimize cell seeding density for your cell line.- Increase the incubation time with MTT or other reagents.- Run a compound-only control to check for interference. |
| High background in cytotoxicity assays | - High cell density leading to spontaneous cell death- Contamination (e.g., mycoplasma)- Phenol (B47542) red in the medium can interfere with some assays | - Optimize cell seeding density.- Regularly test cell cultures for mycoplasma contamination.- Use phenol red-free medium during the assay incubation step. |
| Precipitation of this compound in culture medium | - Insufficient complexation with BSA- High concentration of the fatty acid | - Ensure proper preparation of the fatty acid-BSA complex.- Test a range of fatty acid-to-BSA molar ratios.- Gently warm the medium to aid dissolution, but avoid high temperatures. |
| No or low uptake of this compound by cells | - Inappropriate fatty acid-BSA ratio- Short incubation time- Cell type-specific differences in fatty acid uptake | - Optimize the fatty acid-BSA molar ratio.- Increase the incubation time with the alkyne-labeled fatty acid.- Confirm fatty acid uptake using a fluorescently tagged azide (B81097) via click chemistry and microscopy. |
References
- 1. ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Historical rise of cancer and dietary linoleic acid: Mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic acid exhibits anti-proliferative and anti-invasive activities in endometrial cancer cells and a transgenic model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the cytotoxic properties of linoleic acid metabolites produced by renal and hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Signal in Linoleic Acid Alkyne Labeling Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background signal in your linoleic acid alkyne labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background signal in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for this compound labeling?
A1: Background signals in CuAAC, or "click chemistry," can originate from several sources:
-
Non-specific Binding of Copper: Copper (I) ions can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.[1]
-
Side Reactions with Thiols: Free thiols, such as those in cysteine residues, can react with the copper catalyst and alkyne probes, resulting in off-target labeling.[1]
-
Reagent Impurities: Impurities in the this compound probe or the azide (B81097) reporter can contribute to background.[1] Even small percentages of impurities can cause non-specific binding.[1]
-
Excess Reagents: Using a large excess of the this compound probe or the azide reporter can lead to non-specific labeling.[1]
-
Reactive Oxygen Species (ROS): The copper(I) catalyst, in the presence of a reducing agent like sodium ascorbate (B8700270) and oxygen, can generate ROS, which can damage biomolecules and increase background.
Q2: How can I be sure that the signal I'm observing is specific to this compound incorporation?
A2: It is crucial to include proper negative controls in your experiments. A key control is a sample of cells that have not been treated with the this compound probe but are subjected to the same click chemistry reaction conditions. This will help you identify background signals arising from the click reagents themselves or non-specific binding of the azide reporter.
Q3: Are there alternatives to CuAAC that might produce less background?
A3: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method. It is generally considered highly biocompatible due to the absence of a metal catalyst. However, some strained cyclooctynes used in SPAAC can exhibit off-target reactivity with cellular components like thiols.
Troubleshooting Guides
Guide 1: High Background in Negative Controls
Issue: You observe a high background signal in your negative control samples (e.g., cells not treated with this compound).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of the fluorescent azide probe | 1. Decrease the concentration of the fluorescent azide probe. 2. Increase the number and duration of washing steps after the click reaction. 3. Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers. | Reduced background fluorescence in negative controls. |
| Copper-mediated fluorescence | 1. Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (5-10 fold) over the copper sulfate. 2. Perform a protein precipitation step after the click reaction to remove excess reagents. | Quenching of non-specific fluorescence caused by copper. |
| Impure Reagents | 1. Use freshly prepared solutions of sodium ascorbate. 2. Verify the purity of your azide and this compound probes. | Consistent and reproducible results with lower background. |
Guide 2: High Background in Labeled Samples Compared to Controls
Issue: The signal in your this compound-labeled samples is high and diffuse, making it difficult to distinguish specific labeling from background noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Alkyne Probe | 1. Titrate the concentration of the this compound probe to find the optimal balance between signal and background. Typical concentrations range from 25 to 100 µM. 2. Ensure thorough washing of cells after metabolic labeling to remove unincorporated probe. | A clearer signal with reduced non-specific background. |
| Side Reactions with Thiols | 1. Increase the concentration of the reducing agent TCEP (e.g., up to 3 mM) to minimize thiol-alkyne side reactions. 2. Consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM). | A decrease in off-target labeling and a cleaner signal. |
| Inappropriate Buffer Composition | 1. Avoid Tris-based buffers as the amine groups can chelate copper. 2. Use phosphate-based buffers (e.g., PBS) or HEPES instead. | Improved efficiency of the click reaction and reduced background. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your this compound labeling experiments and minimizing background.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Typical Final Concentration | Notes |
| This compound Probe | 25 - 100 µM | Titration is recommended to find the optimal concentration for your cell type and experimental conditions. |
| Azide Reporter | 2 - 100 µM | Lower concentrations can help reduce background from non-specific binding. |
| Copper (II) Sulfate (CuSO₄) | 50 - 250 µM | Higher concentrations do not necessarily lead to better results and can increase background. |
| Copper-chelating Ligand (e.g., THPTA) | 5:1 molar ratio to CuSO₄ | A higher ligand-to-copper ratio helps to protect biomolecules from damage by reactive oxygen species. |
| Sodium Ascorbate | 5 mM | Should be prepared fresh before each experiment. |
| TCEP | 1 - 3 mM | Can help to reduce background from thiol-alkyne side reactions. |
Table 2: Impact of Optimization Strategies on Signal-to-Background Ratio
| Optimization Strategy | Effect on Signal/Background | Reference |
| Using a picolyl-containing azide reporter | Up to 42-fold increase in signal intensity | |
| Increasing TCEP from 1 mM to 3 mM | Eliminates background from thiol-alkyne side reactions | |
| Using a ligand-to-copper ratio of at least 5:1 | Avoids excessive radical formation and protein damage | |
| Lowering strained alkyne concentration to 5 µM (in SPAAC) | Reduced non-specific signals in cell lysates |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
-
Cell Seeding: Plate cells and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25-100 µM). For poorly soluble fatty acid alkynes, saponification and conjugation to fatty acid-free BSA can improve cellular uptake.
-
Metabolic Labeling: Remove the existing medium and replace it with the labeling medium. Incubate the cells for the desired time (e.g., 4-24 hours) under normal cell culture conditions.
-
Cell Harvesting and Washing: After incubation, wash the cells twice with cold PBS to remove unincorporated this compound. Lyse the cells in an appropriate lysis buffer.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
-
Lysate Preparation: Lyse cells in a buffer that does not contain primary amines (e.g., Tris). A phosphate-based buffer is a good alternative. Clarify the lysate by centrifugation.
-
Click Reaction Cocktail Preparation (Prepare Fresh):
-
Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Azide Reporter: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO).
-
Sodium Ascorbate: Prepare a 500 mM stock solution in water.
-
-
Click Reaction: To your protein lysate (e.g., 1 mg/mL), add the click reaction components in the following order:
-
Azide reporter (final concentration: 100 µM)
-
Ligand (final concentration: 500 µM)
-
Copper Sulfate (final concentration: 100 µM)
-
Sodium Ascorbate (final concentration: 5 mM)
-
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
Protocol 3: Protein Precipitation to Remove Excess Reagents
-
Precipitation: Add four volumes of ice-cold acetone (B3395972) to the reaction mixture.
-
Incubation: Incubate at -20°C for at least 1 hour to precipitate the proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.
-
Washing: Carefully remove the supernatant containing excess reagents. Wash the protein pellet with ice-cold methanol.
-
Resuspension: Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Primary sources of background signal in CuAAC experiments.
References
Technical Support Center: Overcoming Poor Solubility of Linoleic Acid Alkyne in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly water-soluble compound, linoleic acid alkyne, in aqueous experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a modified version of linoleic acid, an essential omega-6 fatty acid. It contains a terminal alkyne group, which serves as a chemical handle for "click chemistry" reactions. This allows researchers to attach fluorescent probes or other tags to track the metabolism and localization of linoleic acid within cells. However, like its parent molecule, this compound is a long-chain fatty acid with a hydrophobic nature, making it virtually insoluble in water and aqueous buffers such as PBS.[1][2] This poor solubility can lead to precipitation, inaccurate concentrations, and unreliable experimental results.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is readily soluble in organic solvents. For experimental purposes, the most commonly used solvents are ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[2][3] These are used to create concentrated stock solutions that can then be diluted into aqueous media.
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: It is not recommended to dissolve this compound directly in cell culture medium or other aqueous buffers due to its very low solubility.[2] Doing so will likely result in the formation of a precipitate or an uneven suspension, leading to inaccurate dosing and potential cytotoxicity. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
Q4: How can I improve the solubility of this compound in my aqueous experimental system?
A4: The most common and effective method to improve the solubility of this compound in aqueous media is by complexing it with a carrier protein, such as fatty acid-free bovine serum albumin (BSA). BSA binds to the fatty acid, effectively shielding its hydrophobic tail and allowing it to remain in solution. Another strategy is the careful use of co-solvents, where a small, non-toxic amount of the initial organic solvent (e.g., DMSO or ethanol) is present in the final aqueous solution.
Troubleshooting Guide: Precipitation and Poor Solubility
This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| Precipitate forms immediately upon diluting the organic stock solution into aqueous buffer or media. | The concentration of this compound exceeds its solubility limit in the aqueous phase. | 1. Use a carrier protein: Pre-complex the this compound with fatty acid-free BSA before adding it to the aqueous medium.2. Reduce the final concentration: Lower the target concentration of this compound in your experiment.3. Increase the concentration of the co-solvent: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) is sufficient to maintain solubility, but remains non-toxic to your cells (typically <0.5%). | A clear, homogenous solution with no visible precipitate. |
| The solution appears cloudy or forms micelles after dilution. | The this compound is not fully dissolved and is forming aggregates or micelles. | 1. Ensure proper mixing: After adding the stock solution to the aqueous medium, vortex or sonicate the solution briefly to ensure thorough mixing.2. Warm the solution: Gently warming the solution to 37°C can aid in the dissolution process, especially when complexing with BSA. | A clear solution is obtained and remains stable over the course of the experiment. |
| Inconsistent experimental results between replicates. | Uneven distribution of this compound in the aqueous solution due to poor solubility. | 1. Prepare fresh solutions: Prepare the this compound solution fresh for each experiment to avoid potential degradation or precipitation over time.2. Use the BSA complexation method: This method provides a more stable and homogenous solution, leading to more reproducible results. | Increased consistency and reproducibility of experimental data. |
| Cell toxicity is observed at the desired experimental concentration. | The organic solvent used for the stock solution is at a toxic concentration in the final medium, or the free fatty acid is causing lipotoxicity. | 1. Reduce the solvent concentration: Prepare a more concentrated stock solution so that a smaller volume is needed for dilution, thereby lowering the final solvent concentration.2. Use a BSA complex: BSA can help to reduce the cytotoxic effects of free fatty acids by regulating their availability to the cells. | Reduced cytotoxicity and improved cell viability in your experiments. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound and its parent compound, linoleic acid, in various solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | Ethanol | 100 mg/mL | |
| This compound | DMSO | 100 mg/mL | |
| This compound | DMF | 100 mg/mL | |
| This compound | PBS (pH 7.2) | 0.025 mg/mL | |
| Linoleic Acid | Ethanol | Miscible | |
| Linoleic Acid | DMSO | ~100 mg/mL | |
| Linoleic Acid | Water | Insoluble |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound-BSA Complex for Cell Culture
This protocol describes the preparation of a this compound solution complexed with fatty acid-free BSA for use in cell culture experiments.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (100%, sterile)
-
Sterile PBS or cell culture medium
-
Sterile conical tubes
-
Water bath at 37°C
Procedure:
-
Prepare a this compound Stock Solution:
-
Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 10 mM). Vortex until fully dissolved. Store at -20°C.
-
-
Prepare a BSA Solution:
-
In a sterile conical tube, dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a desired concentration (e.g., 10% w/v).
-
Gently rock or rotate the tube until the BSA is completely dissolved. Do not vortex vigorously as this can cause frothing.
-
Warm the BSA solution to 37°C in a water bath.
-
-
Complex this compound with BSA:
-
Slowly add the this compound stock solution dropwise to the pre-warmed BSA solution while gently swirling. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation. The solution should become clear.
-
-
Final Dilution:
-
The this compound-BSA complex is now ready to be diluted to the final desired concentration in your cell culture medium.
-
Protocol 2: General Workflow for Cellular Labeling with this compound and Click Chemistry
This protocol outlines the general steps for labeling cells with this compound and subsequent detection using a fluorescent azide (B81097) probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-BSA complex (prepared as in Protocol 1)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelating ligand (e.g., THPTA)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 3% BSA)
Procedure:
-
Cell Seeding:
-
Seed cells on a suitable culture vessel (e.g., coverslips in a 24-well plate) and allow them to adhere overnight.
-
-
Metabolic Labeling:
-
Treat the cells with the this compound-BSA complex at the desired final concentration in complete cell culture medium.
-
Incubate for a time period appropriate for your experimental goals (e.g., 4-24 hours) to allow for cellular uptake and metabolism of the alkyne-labeled fatty acid.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail fresh. A typical cocktail includes the fluorescent azide probe, CuSO₄, a reducing agent, and a copper chelating ligand in a suitable buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells extensively with a wash buffer to remove unreacted click chemistry reagents.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent probe.
-
Visualizations
Caption: Metabolic pathway of linoleic acid to arachidonic acid.
Caption: Experimental workflow for cellular imaging.
References
Technical Support Center: Optimizing Linoleic Acid Alkyne for Metabolic Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize the use of linoleic acid alkyne in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in metabolic labeling?
This compound is a modified version of linoleic acid, an essential omega-6 fatty acid. It contains a terminal alkyne group, which is a small, biologically inert chemical handle.[1] This alkyne group allows for a highly specific chemical reaction called "click chemistry."[2] In metabolic labeling, cells are incubated with this compound, which they incorporate into various lipids through their natural metabolic pathways. The incorporated alkyne tag can then be "clicked" to a reporter molecule, such as a fluorophore or biotin, enabling the visualization and analysis of lipid metabolism and localization.[3][4]
Q2: What is a good starting concentration for this compound in my experiments?
A recommended starting concentration for this compound is in the range of 25-100 µM.[4] For some applications, like detecting lipid peroxidation, a starting concentration of 50 µM has been suggested. However, the optimal concentration is highly dependent on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration that provides robust labeling without inducing cytotoxicity.
Q3: Why is it necessary to conjugate this compound to Bovine Serum Albumin (BSA)?
Free fatty acids have low solubility in aqueous cell culture media and can be toxic to cells at higher concentrations. Conjugating this compound to fatty acid-free BSA enhances its solubility and facilitates its delivery into cells, mimicking the natural transport of fatty acids in the bloodstream. This method ensures a more consistent and effective labeling process.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time can vary significantly between cell lines and experimental objectives, typically ranging from 4 to 24 hours. Shorter incubation times are often used for pulse-chase experiments to track rapid metabolic events, while longer incubations can provide a broader overview of lipid metabolism. It is advisable to perform a time-course experiment to determine the ideal incubation period for your specific research question.
Q5: Can the alkyne tag interfere with the metabolism of linoleic acid?
While the alkyne tag is small and generally considered non-perturbing, it can influence the activity of certain enzymes. For instance, the terminal alkyne group may interfere with ω-oxidation pathways. It is important to be aware of this potential for altered metabolism and, if necessary, validate key findings with other methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Signal | 1. Suboptimal Probe Concentration: The concentration of this compound may be too low for your cell type. 2. Inefficient Probe Delivery: The probe may not be effectively entering the cells. 3. Short Incubation Time: The incubation period may be insufficient for significant metabolic incorporation. 4. Inefficient Click Reaction: The click chemistry step may not be working correctly. 5. Cell Type Specificity: The cell line may have a low rate of linoleic acid metabolism. | 1. Optimize Concentration: Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). 2. BSA Conjugation: Ensure proper conjugation of the this compound to fatty acid-free BSA. 3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 4h, 8h, 16h, 24h). 4. Optimize Click Reaction: Verify the quality and concentration of all click chemistry reagents (copper catalyst, ligand, reducing agent, and azide (B81097) reporter). Using a picolyl azide reporter can enhance signal sensitivity. 5. Positive Controls: Use a cell line known to have active fatty acid metabolism as a positive control. |
| High Background Signal | 1. Excess Unincorporated Probe: Residual this compound in the sample can react with the azide reporter. 2. Non-specific Binding of Reporter: The azide-fluorophore or azide-biotin may be binding non-specifically to cellular components. 3. High Probe Concentration: Excessive concentrations of the alkyne probe can lead to non-specific incorporation or background. | 1. Thorough Washing: After incubation with the alkyne probe, wash the cells thoroughly with PBS or a buffer containing delipidated BSA. 2. Use of Picolyl Azide: Picolyl azide reporters can reduce the required copper concentration, which may lower background. 3. Titrate Probe Concentration: Lower the concentration of the this compound. |
| Cell Death or Altered Morphology (Cytotoxicity) | 1. High Probe Concentration: Linoleic acid and its analogs can be toxic to cells at high concentrations. 2. Solvent Toxicity: The solvent used to dissolve the probe (e.g., DMSO, ethanol) may be at a toxic concentration. 3. Improper BSA Conjugation: Poorly conjugated fatty acids can be more cytotoxic. | 1. Perform Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of the probe for your cell line. 2. Limit Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%). 3. Optimize BSA Conjugation: Follow a validated protocol for preparing the BSA-fatty acid complex. |
Quantitative Data Presentation
Table 1: Example Optimization of this compound Concentration in a Hypothetical Cell Line
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| 0 (Vehicle Control) | 50 | 100 |
| 10 | 250 | 98 |
| 25 | 600 | 95 |
| 50 | 1200 | 92 |
| 100 | 1500 | 75 |
| 200 | 1550 | 40 |
This table illustrates that for this hypothetical cell line, a concentration of 50 µM provides a strong signal with minimal impact on cell viability. Increasing the concentration to 100 µM only marginally increases the signal while significantly reducing viability.
Experimental Protocols
Protocol 1: Preparation of BSA-Conjugated this compound
This protocol is adapted from established methods for conjugating fatty acids to BSA for cell culture experiments.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol (B145695) or DMSO
-
Sterile PBS or serum-free cell culture medium
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in ethanol or DMSO.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free medium. Warm the solution to 37°C to aid dissolution.
-
Slowly add the this compound stock solution dropwise to the gently vortexing BSA solution to achieve the desired molar ratio (typically between 3:1 and 6:1 fatty acid to BSA).
-
Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to ensure complete conjugation. The solution should become clear.
-
Sterile-filter the final conjugated solution through a 0.22 µm filter.
-
Aliquot and store at -20°C for future use. The working solution is prepared by diluting this stock into the final cell culture medium.
Protocol 2: Optimizing this compound Concentration for Metabolic Labeling
Materials:
-
Cells of interest plated in a multi-well plate
-
BSA-conjugated this compound stock solution
-
Complete cell culture medium
-
Vehicle control (BSA solution with the corresponding amount of solvent)
-
Reagents for cell viability assay (e.g., MTT)
-
Reagents for cell fixation and permeabilization (e.g., paraformaldehyde, Triton X-100)
-
Click chemistry reagents (e.g., copper(II) sulfate, a copper ligand like TBTA, a reducing agent like sodium ascorbate, and an azide-functionalized fluorophore)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., a 96-well plate for viability and a 24-well plate with coverslips for imaging) and allow them to adhere overnight.
-
Labeling: Prepare a series of dilutions of the BSA-conjugated this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle-only control. Replace the existing medium with the labeling media.
-
Incubation: Incubate the cells for a predetermined time (e.g., 16 hours) under normal cell culture conditions.
-
Cell Viability Assay: In a parallel plate, perform an MTT assay or other viability test to assess the cytotoxicity of each concentration.
-
Fixation and Permeabilization: For imaging, wash the cells on coverslips with PBS, fix with 4% paraformaldehyde, and then permeabilize with a buffer containing 0.1% Triton X-100.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, containing the copper catalyst, ligand, reducing agent, and the azide-fluorophore. Incubate the fixed and permeabilized cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells thoroughly to remove excess click reagents. Mount the coverslips and visualize the fluorescence using a fluorescence microscope.
-
Analysis: Quantify the mean fluorescence intensity per cell for each concentration. Plot the fluorescence intensity and cell viability against the this compound concentration to determine the optimal working concentration.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting low yield of alkyne-labeled proteins or lipids
Welcome to the Technical Support Center for Alkyne-Labeled Biomolecule Experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields of alkyne-labeled proteins and lipids.
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the alkyne labeling of proteins and lipids and the subsequent click chemistry reaction.
FAQs: Alkyne Labeling and Click Chemistry
Q1: What are the main reasons for low yield of my alkyne-labeled protein or lipid?
Low yield can stem from two primary stages of the experiment: inefficient incorporation of the alkyne label into the biomolecule, or a suboptimal click chemistry reaction. It is crucial to systematically evaluate each stage to pinpoint the issue.
Q2: How can I confirm that my protein or lipid is successfully labeled with the alkyne probe?
Before proceeding to the click reaction, it is advisable to confirm the incorporation of the alkyne tag. This can be achieved through methods such as mass spectrometry to detect the mass shift corresponding to the alkyne label. For proteins, you can also perform an initial small-scale click reaction with an azide-fluorophore and analyze the results by SDS-PAGE and in-gel fluorescence.
Q3: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used method that requires a copper(I) catalyst.[1] However, the copper catalyst can be toxic to living cells.[2] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with an azide (B81097).[3] SPAAC is generally more biocompatible for live-cell imaging but may have slower reaction kinetics compared to CuAAC.[4]
Troubleshooting: Low Incorporation of Alkyne Label
Problem: Low or no incorporation of the alkyne-containing metabolic label into my protein or lipid of interest.
This is a common issue that can significantly impact the final yield. The following sections provide potential causes and solutions.
For Proteins:
Potential Cause 1: Insufficient Probe Concentration or Incubation Time.
The concentration of the alkyne-containing amino acid or other metabolic precursor and the labeling time are critical for efficient incorporation.
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a dose-response experiment to determine the optimal concentration of the alkyne probe. While higher concentrations can increase labeling, they may also lead to cellular toxicity or background labeling.[5]
-
Optimize Incubation Time: Conduct a time-course experiment to identify the ideal labeling duration. Longer incubation times do not always result in higher incorporation and can sometimes lead to degradation of the labeled biomolecule.
Potential Cause 2: Cellular Toxicity of the Alkyne Probe.
High concentrations of some alkyne analogs can be toxic to cells, leading to decreased protein synthesis and lower incorporation of the label.
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in the presence of varying concentrations of the alkyne probe.
-
Use a Lower, Non-toxic Concentration: Based on the viability results, choose a probe concentration that does not significantly impact cell health.
For Lipids:
Potential Cause 1: Poor Solubility and Cellular Uptake of the Alkyne-Labeled Fatty Acid.
Long-chain fatty acid analogs can have poor solubility in cell culture media, limiting their availability for cellular uptake and incorporation into lipids.
Troubleshooting Steps:
-
Improve Solubility: Saponify the fatty acid analog and deliver it in complex with fatty-acid-free bovine serum albumin (BSA).
-
Use Delipidated Serum: Culture cells in media supplemented with delipidated serum to enhance the uptake of the alkyne-labeled fatty acid.
Potential Cause 2: Inaccessibility of the Alkyne Moiety.
If the alkyne tag is buried within the hydrophobic core of a membrane, it may be inaccessible to the click chemistry reagents.
Troubleshooting Steps:
-
Choose an Appropriate Probe: Select an alkyne-labeled lipid analog where the alkyne group is positioned at the headgroup, making it more accessible on the membrane surface.
-
Optimize Reporter Reagents: Use azide reporters with linkers that can better penetrate the membrane.
Troubleshooting: Inefficient Click Chemistry Reaction
Problem: The click chemistry reaction is incomplete, resulting in a low yield of the final labeled product.
Even with successful alkyne incorporation, the subsequent click reaction can fail or be inefficient.
Potential Cause 1: Inactivation of the Copper Catalyst (CuAAC).
The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
Troubleshooting Steps:
-
Use Fresh Reducing Agent: Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) for each experiment, as it degrades over time.
-
Degas Solutions: Remove dissolved oxygen from your reaction buffers and solutions by bubbling with an inert gas like argon or nitrogen.
-
Use a Copper Ligand: Employ a copper-chelating ligand like TBTA or THPTA to protect the Cu(I) from oxidation. A 5:1 ligand-to-copper ratio is often recommended.
Potential Cause 2: Interfering Substances in the Buffer.
Components of your lysis or reaction buffer can interfere with the click reaction.
Troubleshooting Steps:
-
Avoid Incompatible Buffers: Do not use Tris-based buffers, as the primary amine can chelate copper. Phosphate-buffered saline (PBS) or HEPES are generally better choices.
-
Remove Reducing Agents: If your protein sample contains reducing agents like DTT or β-mercaptoethanol, remove them by dialysis or buffer exchange before the click reaction.
-
Block Free Thiols: Cysteine residues in proteins can sometimes react with alkyne probes. Pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) can prevent this side reaction.
Potential Cause 3: Suboptimal Reagent Concentrations.
The concentrations of the azide probe, copper, ligand, and reducing agent are critical for an efficient reaction.
Troubleshooting Steps:
-
Optimize Azide Probe Concentration: Use a molar excess of the azide probe over the alkyne-labeled biomolecule. A 2- to 10-fold molar excess is a good starting point.
-
Titrate Reaction Components: Systematically vary the concentrations of the copper catalyst, ligand, and reducing agent to find the optimal conditions for your specific system.
Potential Cause 4: Non-specific Binding and Side Reactions.
In some cases, the alkyne or azide probes can non-specifically bind to proteins or other biomolecules, leading to background signal and an apparent low yield of the specific product.
Troubleshooting Steps:
-
Include Negative Controls: Always run a negative control reaction with an unlabeled protein or lipid sample to assess the level of non-specific binding.
-
Optimize Reaction Orientation: For CuAAC, using an alkyne-probe on your biomolecule and an azide-tag for detection is generally preferred to minimize non-specific labeling of cysteine residues.
Quantitative Data Summary
The following tables provide recommended concentration ranges for key reagents in a typical CuAAC reaction and a comparison of different click chemistry approaches.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Typical Concentration Range |
| Alkyne-Labeled Biomolecule | 1 - 10 µM |
| Azide Probe | 2 - 100 µM (2- to 10-fold molar excess) |
| Copper(II) Sulfate (B86663) | 50 µM - 1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-fold molar excess over Copper |
| Copper Ligand (e.g., TBTA, THPTA) | 1- to 5-fold molar excess over Copper |
Table 2: Comparison of Click Chemistry Methods
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower (Copper toxicity) | Higher |
| Reaction Rate | Generally faster | Generally slower |
| Reagents | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Common Use Cases | In vitro labeling, fixed cells | Live-cell imaging, in vivo studies |
Experimental Protocols
Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general workflow for labeling an alkyne-modified protein with an azide-functionalized reporter molecule.
-
Prepare Reagents:
-
Dissolve the alkyne-modified protein in a compatible buffer (e.g., PBS or HEPES) to a final concentration of 1-2 mg/mL.
-
Prepare a 10 mM stock solution of the azide probe in DMSO.
-
Prepare a fresh 50 mM stock solution of sodium ascorbate (B8700270) in water.
-
Prepare a 10 mM stock solution of Copper(II) sulfate in water.
-
Prepare a 10 mM stock solution of a copper ligand (e.g., TBTA or THPTA) in DMSO.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the alkyne-labeled protein solution, the azide probe stock solution (to a final concentration of 2-10 fold molar excess over the protein), and the copper ligand stock solution (to a final concentration of 1-5 fold molar excess over copper).
-
Add the Copper(II) sulfate stock solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-fold molar excess over the copper.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The optimal incubation time may need to be determined empirically.
-
-
Purification:
-
Remove excess reagents and byproducts by methods such as dialysis, buffer exchange, or protein precipitation.
-
Protocol: Metabolic Labeling of Lipids with Alkyne-Fatty Acids
This protocol describes a method to improve the incorporation of alkyne-labeled fatty acids into cellular lipids.
-
Prepare Fatty Acid-BSA Complex:
-
Saponify the alkyne-labeled fatty acid by dissolving it in a small volume of ethanol (B145695) and then adding an equimolar amount of potassium hydroxide.
-
Incubate the mixture at 60°C for 30 minutes.
-
Complex the saponified fatty acid to fatty-acid-free BSA at a molar ratio of 4:1 (fatty acid:BSA).
-
-
Cell Culture and Labeling:
-
Culture cells in media supplemented with delipidated fetal bovine serum.
-
Add the alkyne-fatty acid-BSA complex to the cell culture medium at the desired final concentration.
-
Incubate the cells for the desired labeling period (e.g., 16-24 hours).
-
-
Cell Lysis and Downstream Analysis:
-
After incubation, wash the cells with PBS to remove excess labeling reagent.
-
Lyse the cells using a suitable lysis buffer.
-
The alkyne-labeled lipids in the cell lysate are now ready for the click chemistry reaction.
-
Visualizations
Experimental Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in alkyne labeling experiments.
Signaling Pathway of CuAAC Reaction
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Non-specific Binding of Linoleic Acid Alkyne Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using linoleic acid alkyne probes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound probes?
A1: Non-specific binding of this compound probes primarily stems from two main properties of the probe and its environment:
-
Hydrophobicity: Linoleic acid is a long-chain fatty acid, making the probe inherently hydrophobic. This hydrophobicity can lead to non-specific interactions with cellular components that have hydrophobic regions, such as lipid bilayers and the hydrophobic pockets of proteins.[1][2][3]
-
Electrostatic Interactions: Charged moieties on the probe or target biomolecules can lead to non-specific binding through electrostatic attraction.[1][4]
Q2: What is "click chemistry" and how does it relate to my this compound probe?
A2: "Click chemistry" refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. In the context of your this compound probe, the most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group on your linoleic acid probe and an azide-containing reporter molecule (e.g., a fluorescent dye or biotin). This allows for the visualization or purification of the molecules that have incorporated the linoleic acid probe.
Q3: Can the click chemistry reaction itself cause background signal?
A3: Yes, several factors in the click chemistry reaction can contribute to background signal:
-
Non-specific binding of the copper catalyst: Copper ions can bind non-specifically to proteins and other biomolecules.
-
Side reactions: Free thiols in cysteine residues can react with the copper catalyst and alkyne probes, leading to off-target labeling.
-
Impure reagents: Impurities in the azide (B81097) or alkyne reagents can contribute to non-specific binding.
-
Excess reagents: Using a large excess of the fluorescent azide or alkyne probe can lead to non-specific staining.
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: High Background Fluorescence Throughout the Cell
High background fluorescence that is not localized to specific organelles or structures is a common indicator of non-specific binding of the fluorescent probe.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Blocking | Increase the concentration of the blocking agent or try a different blocking agent. Common choices include Bovine Serum Albumin (BSA) and normal serum. | A significant reduction in diffuse background fluorescence. |
| Suboptimal Probe Concentration | Decrease the concentration of the this compound probe during the initial incubation. | Reduced overall fluorescence intensity, with a better signal-to-noise ratio. |
| Hydrophobic Interactions | Include a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your wash buffers. | Decreased background signal by disrupting non-specific hydrophobic binding. |
| Inefficient Washing | Increase the number and duration of wash steps after both the probe incubation and the click chemistry reaction. | Removal of unbound probe and excess click chemistry reagents, leading to a cleaner signal. |
Issue 2: Punctate or Aggregated Staining Not Associated with Known Organelles
This can be indicative of probe aggregation or precipitation, or non-specific binding to protein aggregates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe Aggregation | Ensure the this compound probe is fully solubilized in the delivery vehicle (e.g., complexed with fatty acid-free BSA) before adding to the cell culture medium. | A more diffuse and specific staining pattern, reflecting the true localization of the probe. |
| Non-specific Protein Binding | Optimize blocking conditions. Consider using a protein-free blocking agent if protein-based blockers are suspected to be part of the problem. | Reduction in punctate staining that does not co-localize with specific cellular markers. |
| Click Reagent Precipitation | Ensure all click chemistry reagents are fresh and fully dissolved before use. Prepare the click reaction cocktail immediately before adding it to the samples. | A cleaner background with fewer fluorescent aggregates. |
Experimental Protocols & Data
Recommended Concentrations of Blocking Agents and Surfactants
The optimal concentrations of blocking agents and surfactants should be empirically determined for each specific cell type and experimental condition. The following table provides a starting point based on commonly used protocols.
| Reagent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | A commonly used protein blocker. It is important to use fatty acid-free BSA when preparing the this compound probe solution for delivery to cells. |
| Normal Serum | 1% - 5% (v/v) | Use serum from the same species as the secondary antibody if performing subsequent immunofluorescence. |
| Tween® 20 | 0.05% - 0.1% (v/v) | A non-ionic surfactant effective at reducing hydrophobic interactions. Typically included in wash buffers. |
| Triton™ X-100 | 0.1% - 0.5% (v/v) | A non-ionic surfactant that can also be used in wash buffers. Note that it can permeabilize membranes, so its use should be carefully considered based on the experimental design. |
General Experimental Workflow for this compound Probe Labeling and Detection
This workflow outlines the key steps for labeling cells with a this compound probe followed by fluorescent detection via click chemistry.
Signaling Pathway and Cellular Uptake
The cellular uptake and metabolism of linoleic acid involve several key steps, including transport across the plasma membrane, activation, and subsequent trafficking within the cell. Fatty Acid Binding Proteins (FABPs) play a crucial role in this process by binding to fatty acids and facilitating their movement to various cellular compartments for metabolism or storage.
References
- 1. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 2. Reactome | Linoleic acid (LA) metabolism [reactome.org]
- 3. biotium.com [biotium.com]
- 4. How are fatty acids activated prior to being transported into mitochondria and oxidized? | AAT Bioquest [aatbio.com]
Best practices for handling and preparing linoleic acid alkyne solutions
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals working with linoleic acid alkyne. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful handling and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a modified version of linoleic acid, an omega-6 polyunsaturated fatty acid. It features a terminal alkyne group (a carbon-carbon triple bond) on the hydrocarbon chain.[1][2] This alkyne moiety serves as a chemical handle, allowing the fatty acid to be detected and visualized through a highly specific and efficient reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][3] It is widely used as a surrogate to trace the metabolic pathways, interactions, and localization of natural linoleic acid in various biological systems.[4]
Q2: How should I properly store this compound to ensure its stability? Proper storage is critical to prevent degradation. Linoleic acid and its derivatives are susceptible to oxidation due to their polyunsaturated nature. To maintain stability, the compound should be stored under an inert atmosphere (like argon or nitrogen) and protected from light.
Q3: How do I dissolve this compound and prepare stock solutions? this compound exhibits high solubility in organic solvents but is virtually insoluble in aqueous solutions. For stock solutions, high-purity, anhydrous solvents are recommended. After preparation, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air and moisture. Store stock solutions at -80°C for maximum stability.
Q4: What are the primary safety precautions for handling this compound? Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. It is considered a combustible liquid and should be kept away from heat or open flames. While not classified as highly toxic, direct contact with skin or eyes should be avoided.
Data Presentation
Quantitative data regarding the solubility and storage of this compound is summarized below for easy reference.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 100 mg/mL | |
| DMF | 100 mg/mL | |
| Ethanol | 100 mg/mL | |
| 0.15 M Tris-HCl (pH 8.5) | 1 mg/mL |
| PBS (pH 7.2) | 0.025 mg/mL | |
Table 2: Recommended Storage Conditions
| Format | Temperature | Atmosphere | Duration | Reference |
|---|---|---|---|---|
| Solid (Neat) | -20°C | Inert Gas (Ar/N₂) | ≥ 2 years | |
| In Solvent | -80°C | Inert Gas (Ar/N₂) | Up to 6 months |
| In Solvent | -20°C | Inert Gas (Ar/N₂) | Up to 1 month | |
Troubleshooting Guides
This section addresses common problems encountered during experiments using this compound.
Problem: I am seeing a low or no signal in my click chemistry reaction.
-
Possible Cause 1: Degraded this compound: The alkyne moiety is essential for the click reaction. Improper storage can lead to oxidation of the fatty acid, compromising the integrity of the probe.
-
Solution: Ensure your stock solution is fresh and has been stored correctly at -80°C under an inert atmosphere. If degradation is suspected, use a new, unopened vial of the compound.
-
-
Possible Cause 2: Inefficient Click Reaction: The efficiency of the CuAAC reaction is dependent on the reagents.
-
Solution: Prepare all click chemistry reagents fresh. Use a copper(I) source or a copper(II) source with a reducing agent (e.g., sodium ascorbate). The use of copper-chelating picolyl azide (B81097) reporters can significantly enhance reaction efficiency and signal intensity. Optimize the concentration of the azide reporter dye, as higher concentrations can improve sensitivity.
-
-
Possible Cause 3: Insufficient Labeling: The concentration of this compound or the incubation time may not be sufficient for detectable incorporation into cellular lipids.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal labeling concentration (typically 1-10 µM) and incubation period for your specific cell type and experimental goal.
-
Problem: My cells are showing signs of toxicity after treatment.
-
Possible Cause 1: High Concentration of this compound: While it mimics the natural fatty acid, high concentrations can be cytotoxic.
-
Solution: Lower the concentration of the this compound probe. Test a range of lower concentrations to find one that is effective for labeling without causing cellular stress.
-
-
Possible Cause 2: Solvent Toxicity: The solvent used to dissolve the probe (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1% for DMSO). Prepare a vehicle-only control (medium with the same amount of solvent but no probe) to assess solvent-specific toxicity.
-
Problem: I'm observing high background fluorescence in my imaging experiment.
-
Possible Cause 1: Excess Azide Reporter: Unreacted azide-fluorophore can bind non-specifically to cells or surfaces.
-
Solution: After the click reaction, include thorough washing steps with a buffer containing a mild detergent (e.g., PBS with 0.1% Tween 20), if compatible with your sample, to remove unbound reporter.
-
-
Possible Cause 2: Copper Catalyst Issues: Residual copper can sometimes contribute to background or cause artifacts.
-
Solution: Include a wash step with a copper chelator (e.g., EDTA) after the click reaction to remove any remaining copper ions.
-
Experimental Protocols
Protocol: Metabolic Labeling and Fluorescence Detection in Cultured Cells
This protocol outlines a general workflow for labeling cultured mammalian cells with this compound and visualizing its incorporation into cellular structures via click chemistry and fluorescence microscopy.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Complete cell culture medium appropriate for your cell line
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Azide-conjugated fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) Sulfate (CuSO₄) solution
-
Reducing Agent (e.g., Sodium Ascorbate) solution
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Cell Culture and Labeling:
-
Plate cells on glass coverslips in a multi-well plate and grow to the desired confluency.
-
Prepare a working solution of this compound in complete medium (final concentration typically 1-10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium, wash cells once with PBS, and add the labeling medium.
-
Incubate the cells for the desired period (e.g., 4 to 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells three times with cold PBS.
-
Fix the cells by incubating with 4% Paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, combine:
-
10 µM Azide-fluorophore
-
1 mM CuSO₄
-
10 mM Sodium Ascorbate (add last to initiate the reaction)
-
Make up to 1 mL with PBS.
-
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the click cocktail and wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for your chosen fluorophore and DAPI.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Linoleic Acid Alkyne vs. Traditional Radiolabeling in Lipid Research
For researchers, scientists, and drug development professionals, the precise tracking and analysis of lipid metabolism are paramount. This guide provides an objective comparison between two key methodologies: the modern linoleic acid alkyne with click chemistry and traditional radiolabeling techniques. We will delve into their respective principles, workflows, and performance, supported by experimental data to inform your choice of methodology.
Lipid metabolism is a complex network of pathways vital to cellular function and implicated in numerous diseases. Understanding these processes requires robust methods to trace the fate of specific lipids like linoleic acid. For decades, radiolabeling has been the gold standard. However, the emergence of bioorthogonal chemistry, particularly the use of alkyne-tagged lipids, presents a powerful and safer alternative.
Principle of Each Method
This compound and Click Chemistry: This approach involves metabolically incorporating a linoleic acid analog containing a terminal alkyne group into cellular lipids.[1] This alkyne serves as a bioorthogonal handle, meaning it does not interfere with normal biological processes.[2] Subsequently, a "click" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is used to attach a reporter molecule (e.g., a fluorophore or biotin) to the alkyne-tagged lipid for visualization or purification.[3][4] The reaction is highly specific, efficient, and can be performed under mild, aqueous conditions.[2]
Traditional Radiolabeling: This established technique involves introducing a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the linoleic acid molecule. The radiolabeled lipid is then introduced into a biological system. Its metabolic fate is tracked by detecting the emitted radiation using methods like scintillation counting or autoradiography. The position of the radioisotope is crucial and must be chemically and metabolically stable to ensure the label remains with the molecule of interest.
Performance Comparison: A Data-Driven Overview
The choice between these two powerful techniques often depends on the specific experimental goals, available resources, and safety considerations. Below is a summary of key performance metrics.
| Feature | This compound (Click Chemistry) | Traditional Radiolabeling |
| Sensitivity | High to very high; can be over a million times more sensitive than radioactivity. | High, but dependent on the specific activity of the radioisotope. |
| Specificity | High, due to the bioorthogonal nature of the click reaction. | High, provided the radiolabel is stable and does not exchange. |
| Safety | Non-radioactive, eliminating the need for specialized handling and disposal of radioactive waste. | Requires handling of radioactive materials, specialized facilities, and strict safety protocols. |
| Workflow Complexity | Multi-step process involving metabolic labeling, cell lysis, and a subsequent click reaction. | Can be simpler for direct detection but may require more complex synthesis of the radiolabeled compound. |
| Time Efficiency | Experiments can be performed more quickly without the long lead times for radiolabel synthesis. | Synthesis of radiolabeled compounds can be time-consuming and may cause delays. |
| Cost | Generally lower initial cost for reagents. | The initial cost of radiolabeled compounds can be significant, especially for complex molecules. |
| Versatility | Allows for a wide range of reporter tags (fluorophores, biotin) for various applications like microscopy, flow cytometry, and proteomics. | Primarily used for quantification of total radioactivity and autoradiography. |
| Potential for Interference | The alkyne tag can, in some cases, affect the metabolism of the fatty acid by certain enzymes. | The isotope effect is generally negligible for ¹⁴C, but can be a factor with ³H. |
Experimental Workflows and Protocols
To provide a practical comparison, we outline the typical experimental workflows for both methods.
This compound Workflow
The workflow for using this compound involves metabolic labeling followed by detection via click chemistry.
Protocol: Metabolic Labeling and Detection of Alkyne-Labeled Lipids
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Dilute the stock solution in cell culture medium to a final working concentration (e.g., 50-100 µM).
-
Incubate the cells with the labeling medium for a specified period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Click Reaction:
-
Prepare a click reaction cocktail containing an azide-functionalized reporter molecule (e.g., fluorescent azide (B81097) or azido-biotin), copper(I) catalyst (or a precursor like CuSO₄ with a reducing agent), and a copper-chelating ligand.
-
Add the click reaction cocktail to the cell lysate and incubate at room temperature for 1 hour.
-
-
Analysis:
-
For fluorescent detection, the proteins can be precipitated, washed, and then analyzed by SDS-PAGE and in-gel fluorescence imaging.
-
For enrichment and mass spectrometry, a biotin-azide reporter is used, followed by streptavidin affinity purification.
-
Traditional Radiolabeling Workflow
The workflow for traditional radiolabeling is often more direct for simple quantification but requires stringent safety measures.
Protocol: Radiolabeling of Lipids
-
Radiolabeling:
-
Culture cells to the desired confluency.
-
Prepare a solution of radiolabeled linoleic acid (e.g., [¹⁴C]linoleic acid) in an appropriate vehicle, often complexed to fatty acid-free bovine serum albumin (BSA).
-
Incubate the cells with the radiolabeled medium for the desired time.
-
-
Lipid Extraction:
-
Wash the cells thoroughly with PBS to remove unincorporated radiolabel.
-
Extract the total lipids from the cells using a standard method such as the Bligh-Dyer or Folch extraction.
-
-
Analysis:
-
Separate the different lipid classes using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the different lipid spots or fractions using liquid scintillation counting.
-
Alternatively, visualize the distribution of radiolabeled lipids on the TLC plate using autoradiography.
-
Signaling Pathways and Logical Relationships
The choice of labeling method can be visualized as a decision tree based on experimental requirements.
Conclusion
Both this compound with click chemistry and traditional radiolabeling are valuable tools for studying lipid metabolism. Traditional radiolabeling remains a robust and quantitative method, particularly for mass balance studies, and is often required by regulatory agencies for drug development. However, the this compound approach offers significant advantages in terms of safety, versatility, and sensitivity, making it an increasingly popular choice for a wide range of applications, from cellular imaging to proteomics. The potential for the alkyne group to influence enzymatic activity necessitates careful validation for specific pathways. Ultimately, the optimal method will depend on the specific research question, the required level of detail, and the available infrastructure.
References
- 1. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
Linoleic Acid Alkyne: A Validated Analog for Exploring Lipid Metabolism and Signaling
For researchers at the forefront of lipid biology and drug discovery, the use of chemical probes that faithfully mimic their natural counterparts is paramount. Linoleic acid alkyne, an analog of the essential omega-6 fatty acid linoleic acid, has emerged as a powerful tool for dissecting its complex roles in cellular metabolism and signaling. This guide provides a comprehensive comparison of this compound with native linoleic acid, supported by experimental data, to validate its use as a reliable surrogate in biological systems.
This compound is structurally identical to linoleic acid, with the key difference being the presence of a terminal alkyne group. This small modification allows for bioorthogonal "click chemistry" reactions, enabling the visualization and quantification of the fatty acid as it is incorporated into complex lipids and metabolized by cells.[1][2] The critical question for researchers is whether this modification alters its biological activity. Evidence from enzymatic assays demonstrates that while there are some differences, this compound is a competent substrate for key enzymes in linoleic acid metabolism.[3]
Comparative Analysis of Enzymatic Metabolism
The metabolism of linoleic acid is initiated by lipoxygenases (LOX), which catalyze the insertion of molecular oxygen into the fatty acid backbone. A key study evaluated the efficiency of ω-alkynyl-linoleic acid as a substrate for enzymes in the 12R-lipoxygenase (12R-LOX) pathway, which is crucial for maintaining the skin's water barrier.[3] The results, summarized below, show that this compound is recognized and processed by these enzymes, albeit with some variations in reaction rates compared to the native substrate.
| Enzyme | Substrate | Relative Reaction Rate (%) |
| 12R-Lipoxygenase (12R-LOX) | ω-Alkynyl-Linoleic Acid | 62 ± 9 |
| Linoleic Acid | 100 | |
| Epidermal Lipoxygenase-3 (eLOX3) | alkynyl-9R-HPODE | 43 ± 1 |
| 9R-HPODE (from Linoleic Acid) | 100 | |
| SDR9C7 Dehydrogenase | Epoxy alcohol from alkyne | 91 ± 1 |
| Epoxy alcohol from LA | 100 |
Table 1: Comparison of the relative reaction rates of ω-alkynyl-linoleic acid and its metabolites with enzymes of the 12R-LOX pathway, relative to their natural counterparts. Data sourced from a study on recombinant lipoxygenase pathway enzymes.[3]
These data indicate that the alkyne modification is well-tolerated by the enzymes in this pathway, with the initial oxygenation by 12R-LOX proceeding at 62% of the rate of natural linoleic acid. Subsequent enzymatic steps show varied efficiency, with the final conversion by SDR9C7 being nearly as efficient as with the natural substrate. This provides strong evidence that this compound can effectively trace the metabolic fate of linoleic acid through this pathway.
While direct quantitative comparisons of cellular incorporation into various lipid classes (e.g., phospholipids, triglycerides) and the activation of signaling pathways are not extensively available in the literature, the widespread and successful use of this compound as a metabolic probe in numerous studies suggests a high degree of biological similarity.
Experimental Protocols
The validation of this compound as a true analog relies on robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Enzymatic Assay with 12R-LOX
Objective: To determine the rate of oxygenation of this compound compared to linoleic acid by 12R-LOX.
Materials:
-
Recombinant human 12R-LOX
-
Linoleic acid methyl ester
-
ω-Alkynyl linoleic acid methyl ester
-
Ethanol
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 6.0 with 0.01% reduced Triton X-100)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare 5 mM stock solutions of linoleic acid methyl ester and ω-alkynyl linoleic acid methyl ester in ethanol.
-
In a quartz cuvette, prepare the reaction mixture containing the reaction buffer and 0.01 µM of 12R-LOX.
-
Initiate the reaction by adding the fatty acid stock solution to a final concentration of 50 µM.
-
Immediately monitor the increase in absorbance at 235 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
Record the absorbance at 1-minute intervals for 15 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Compare the rate of the alkyne analog to that of the natural linoleic acid.
Protocol 2: Cellular Incorporation and Analysis via Click Chemistry
Objective: To track the incorporation of this compound into cellular lipids.
Materials:
-
Cell line of interest (e.g., HepG2 hepatocytes)
-
Cell culture medium
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator/ligand (e.g., THPTA)
-
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) or mass spectrometry (MS) system
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Prepare a stock solution of this compound complexed to BSA and add it to the cell culture medium at a final concentration of 10-50 µM. Incubate for a specified period (e.g., 1-24 hours) to allow for uptake and incorporation.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them to allow entry of the click chemistry reagents.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light. This will covalently link the fluorescent azide (B81097) to the alkyne-labeled lipids.
-
Lipid Extraction: Wash the cells to remove excess reagents. Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Analysis:
-
Fluorescence Microscopy: Visualize the subcellular localization of the incorporated this compound.
-
TLC/Fluorography: Separate the different lipid classes (phospholipids, triglycerides, etc.) by TLC and visualize the fluorescently labeled lipids.
-
Mass Spectrometry: For a more detailed analysis, subject the lipid extract to LC-MS/MS to identify and quantify the specific lipid species containing the alkyne-labeled fatty acid.
-
Visualizing Metabolic and Signaling Pathways
To further illustrate the biological context, the following diagrams depict the metabolic fate of linoleic acid and a generalized workflow for its analysis.
Caption: Metabolic pathway of linoleic acid.
Caption: Experimental workflow for tracing this compound.
Caption: Linoleic acid-induced inflammatory signaling.
References
- 1. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 3. Evaluation of ω-alkynyl-labeled linoleic and arachidonic acids as substrates for recombinant lipoxygenase pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyne-Tagged Fatty Acid Probes for Cellular Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the intricate roles of fatty acids in cellular processes. Alkyne-tagged fatty acid probes, in conjunction with bioorthogonal click chemistry, have emerged as powerful tools for the metabolic labeling, visualization, and enrichment of lipid-modified proteins and other lipid species. This guide provides a comparative analysis of different alkyne-tagged fatty acid probes, supported by experimental data, to facilitate informed probe selection for studying fatty acid metabolism and signaling.
Alkyne-functionalized fatty acids are synthetic analogs of natural fatty acids that contain a terminal alkyne group. This small, biologically inert functional group allows for a highly specific and efficient covalent reaction with an azide-containing reporter tag (e.g., a fluorophore or biotin) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] These probes are metabolically incorporated into cellular pathways by the cell's own enzymatic machinery, enabling the study of dynamic lipid processes in a near-native context.[1] Generally, alkyne-tagged reporters are favored over their azide-tagged counterparts as they tend to produce lower background signals in biological systems.[1]
Performance Comparison of Common Alkyne-Tagged Fatty Acid Probes
The choice of an alkyne fatty acid probe is primarily determined by the chain length of the corresponding natural fatty acid being investigated. Different fatty acid chain lengths are utilized by distinct enzymes, leading to specific types of modifications such as N-myristoylation (typically C14) and S-palmitoylation (typically C16).[1] The efficiency of metabolic labeling can be influenced by the solubility and cellular uptake of the fatty acid probes.[2] Longer-chain fatty acids exhibit lower solubility in aqueous media, and their delivery into cells can be significantly enhanced by a saponification step followed by complexing with fatty acid-free bovine serum albumin (BSA).
Below is a summary of commonly used alkyne-tagged fatty acid probes and their relative performance characteristics.
| Probe Name | Analog of | Chain Length | Relative Cellular Uptake (HEK293T cells) | Labeling Efficiency | Key Applications |
| 13-Tetradecynoic Acid (13-TDYA) | Myristic Acid | C14 | Lower | Good solubility, less dependent on saponification for uptake. | Studying N-myristoylation of proteins. |
| 15-Hexadecynoic Acid (15-HDYA) | Palmitic Acid | C16 | Higher (1.5x vs C14) | Good, saponification can enhance delivery. | Investigating S-palmitoylation (S-acylation). |
| 17-Octadecynoic Acid (17-ODYA) | Stearic Acid | C18 | Highest (1.9x vs C14) | Saponification and BSA conjugation drastically increases labeling signal. | General S-acylation studies, studying stearate (B1226849) metabolism. |
| 19-Alkyne Arachidonic Acid | Arachidonic Acid | C20 (unsaturated) | Uptake is lower than natural arachidonic acid. | Can be elongated to 22:4. | Studying metabolism of polyunsaturated fatty acids. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of alkyne-tagged fatty acid probes. Below are protocols for key experimental stages.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol outlines the general procedure for introducing alkyne fatty acid probes into cultured mammalian cells.
Materials:
-
Alkyne fatty acid probe (e.g., 13-TDYA, 15-HDYA, 17-ODYA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium hydroxide (B78521) (KOH)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium and supplements
-
Cultured mammalian cells
Procedure:
-
Stock Solution Preparation: Dissolve the alkyne fatty acid in DMSO to create a high-concentration stock solution (e.g., 50 mM). Store at -20°C.
-
Saponification and BSA Conjugation (for enhanced delivery of longer-chain fatty acids):
-
In a glass vial, add the desired amount of the alkyne fatty acid stock solution.
-
Add a 1.2 molar excess of 0.1 M KOH.
-
Incubate at 65°C for 30 minutes to facilitate saponification.
-
Prepare a solution of fatty acid-free BSA in PBS (e.g., 10% w/v).
-
Add the saponified fatty acid solution to the BSA solution and incubate at 37°C for 15 minutes to allow for complex formation.
-
-
Metabolic Labeling:
-
Plate cells and allow them to adhere and reach the desired confluency.
-
Remove the growth medium and replace it with fresh medium containing the BSA-conjugated alkyne fatty acid probe. Final concentrations typically range from 25 to 100 µM.
-
Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a CO2 incubator.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the "click" reaction to attach a reporter molecule to the metabolically incorporated alkyne probe.
Materials:
-
Protein lysate from metabolically labeled cells
-
Azide-functionalized reporter probe (e.g., azide-fluorophore or azide-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM)
-
EDTA solution (for quenching)
Procedure:
-
To the protein solution (e.g., final concentration 10-50 µM), add the azide-functionalized probe to a final concentration of 2-10 fold molar excess over the protein.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this stand for 1-2 minutes.
-
Add the catalyst premix to the protein-azide mixture.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Stir the reaction at room temperature for 1-12 hours. Monitor progress if necessary.
-
Quench the reaction by adding EDTA to a final concentration of ~20 mM to chelate the copper.
-
Purify the labeled protein using methods like size-exclusion chromatography or dialysis to remove excess reagents.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental process and the biological context, the following diagrams illustrate a typical workflow and relevant signaling pathways.
Caption: Experimental workflow for alkyne-tagged fatty acid probe analysis.
Caption: Simplified signaling pathways involving N-myristoylation and S-palmitoylation.
Considerations for Probe Selection and Use
-
Cytotoxicity: While generally used at non-toxic concentrations, high concentrations of free fatty acids can be cytotoxic. It is essential to determine the optimal, non-toxic concentration for each cell type and probe.
-
Off-Target Effects: Although the alkyne and azide (B81097) groups are considered bioorthogonal, some non-specific interactions can occur. Proper controls, such as experiments without the alkyne probe or without the click reaction components, are crucial to identify potential off-target labeling.
-
Metabolic Alterations: The introduction of fatty acid analogs may perturb natural lipid metabolism. It is important to consider these potential effects when interpreting results.
-
Probe Solubility and Delivery: As highlighted, longer-chain fatty acids require special handling to ensure efficient cellular uptake. The saponification and BSA conjugation method is highly recommended for probes like 17-ODYA.
Conclusion
Alkyne-tagged fatty acid probes are invaluable tools for investigating the roles of fatty acids in cellular biology. The choice of probe depends on the specific biological question, with chain length being a primary determinant. By understanding the comparative performance of different probes and employing optimized experimental protocols, researchers can effectively label, visualize, and quantify fatty acylation and other lipid metabolic events, thereby advancing our understanding of cellular signaling and disease.
References
Bridging the Gap: A Comparative Guide to Cross-Validation of Mass Spectrometry and Fluorescence Microscopy Data
In the landscape of cellular and molecular biology, understanding a protein's location, abundance, and interactions is paramount to deciphering its function. Mass spectrometry (MS) and fluorescence microscopy (FM) are two powerhouse techniques that provide deep insights into the proteome. While mass spectrometry offers unparalleled depth in identifying and quantifying thousands of proteins, fluorescence microscopy provides exquisite spatial resolution, allowing for the visualization of proteins within their native cellular context.
This guide provides a comprehensive comparison of these two indispensable techniques, offering a framework for their synergistic use and the cross-validation of their data. For researchers, scientists, and drug development professionals, integrating these methods is crucial for building a robust and multi-faceted understanding of protein biology, from signaling pathways to drug-target engagement.
Comparative Analysis of Techniques
Mass spectrometry and fluorescence microscopy offer complementary strengths. Mass spectrometry excels at high-throughput, unbiased identification and quantification of proteins and their post-translational modifications from a complex biological sample. In contrast, fluorescence microscopy provides dynamic, spatial information about specific proteins of interest in single cells.
| Feature | Mass Spectrometry (e.g., LC-MS/MS) | Fluorescence Microscopy (e.g., Immunofluorescence) |
| Principle | Measures mass-to-charge ratio of ionized peptides/proteins. | Detects fluorescence from labeled proteins. |
| Resolution | Not an imaging technique; provides molecular-level data. | Diffraction-limited (~250 nm); super-resolution can achieve <50 nm.[1] |
| Throughput | High (thousands of proteins per run).[2] | Low to moderate (typically a few proteins per experiment). |
| Quantification | Absolute or relative quantification of protein abundance.[3] | Relative quantification based on signal intensity.[1] |
| Spatial Info | Limited; requires subcellular fractionation for localization.[4] | High; provides precise subcellular localization. |
| Live-Cell Imaging | No, requires cell lysis. | Yes, enables the study of dynamic processes in living cells. |
| Specificity | High, based on peptide fragmentation patterns. | Dependent on antibody specificity. |
| Validation | Often requires orthogonal validation (e.g., Western blotting). | Can be validated with other imaging modalities or MS. |
Quantitative Data Cross-Validation: A Case Study
Cross-validating quantitative data from both techniques is essential for high-confidence results. For instance, a study investigating the expression of Epidermal Growth Factor Receptor (EGFR) across different cell lines demonstrated a strong linear correlation between quantitative immunofluorescence (QIF) and Liquid Tissue-selected reaction monitoring (LT-SRM) mass spectrometry. When the primary antibody for QIF was used at its optimal signal-to-noise concentration, the results showed excellent agreement with the absolute quantification provided by MS (R²=0.88).
Below is a table with representative data illustrating how results from the two techniques can be compared.
| Cell Line | EGFR Expression (amol/µg by MS) | EGFR Expression (QIF Intensity Score) |
| A549 | 150 | 180 |
| HT29 | 85 | 95 |
| MCF-7 | 25 | 30 |
| H1975 | 350 | 400 |
| H3255 | 280 | 310 |
Note: Data are illustrative and based on the strong correlation reported in literature.
Experimental Protocols
A successful cross-validation experiment requires careful sample preparation to ensure that the data from both mass spectrometry and fluorescence microscopy are comparable.
I. Sample Preparation for Parallel Analysis
-
Cell Culture: Seed cells on glass coverslips (for microscopy) and in parallel in culture dishes (for mass spectrometry) to ensure they are grown under identical conditions.
-
Treatment: Apply experimental treatment (e.g., drug, growth factor) to both sets of cultures for the same duration.
-
Harvesting:
-
For Fluorescence Microscopy: Proceed with the Immunofluorescence Protocol using the cells grown on coverslips.
-
For Mass Spectrometry: Harvest cells from the culture dishes by scraping into ice-cold PBS. Centrifuge to pellet the cells and store at -80°C until ready for lysis and protein extraction.
-
II. Immunofluorescence (IF) Protocol
This protocol outlines the key steps for indirect immunofluorescence.
-
Fixation: Rinse coverslips with PBS. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells twice with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 2% BSA in PBS) for 60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (at its optimal dilution) overnight at 4°C or for 3 hours at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody for 45-60 minutes at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI if desired. Mount the coverslip on a microscope slide with mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity using appropriate software.
III. Mass Spectrometry (Proteomics) Protocol
This protocol describes a typical bottom-up proteomics workflow.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by sonication or other appropriate methods.
-
Protein Quantification: Determine the total protein concentration using a standard assay (e.g., BCA assay).
-
Reduction and Alkylation: Denature the proteins (e.g., with urea), reduce cysteine bonds with DTT, and alkylate them with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Protein Digestion: Digest the proteins into peptides using a protease, most commonly trypsin, which cleaves after lysine (B10760008) and arginine residues.
-
Peptide Cleanup: Desalt and concentrate the peptides using a solid-phase extraction method (e.g., C18 StageTip) to remove contaminants that can interfere with MS analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and then fragment them to determine their amino acid sequence.
-
Data Analysis: Use specialized software to search the fragmentation data against a protein database to identify and quantify the proteins in the original sample.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical cross-validation workflow.
Conclusion
Mass spectrometry and fluorescence microscopy are powerful, synergistic techniques that, when used in concert, provide a comprehensive view of protein function. Mass spectrometry delivers deep, quantitative proteomic data, while fluorescence microscopy offers invaluable spatial and dynamic context. By carefully designing experiments and cross-validating the quantitative data obtained from each method, researchers can achieve a higher degree of confidence in their findings. This integrated approach is essential for robustly characterizing cellular processes, validating drug targets, and ultimately advancing biological and biomedical research.
References
A Comparative Guide to Isotopic Labeling and Alkyne Tagging for Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of lipids and their metabolic pathways is crucial for understanding cellular processes and the development of various diseases. Two powerful techniques have emerged as cornerstones of modern lipidomics: isotopic labeling and alkyne tagging. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their specific analytical needs.
Introduction to Lipid Analysis Techniques
Lipid analysis often involves tracking the fate of lipids through complex metabolic networks. Both isotopic labeling and alkyne tagging enable this by introducing a unique chemical signature into lipid molecules.
Isotopic Labeling involves the metabolic incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into lipids.[1] These isotopes replace their naturally abundant counterparts (¹H and ¹²C) without significantly altering the chemical properties of the lipid molecules.[2] The resulting mass shift is then detected by mass spectrometry, allowing for the quantification of newly synthesized or modified lipids.[1] This method is considered the gold standard for metabolic flux analysis due to its minimal perturbation of the biological system.[3]
Alkyne Tagging is a bioorthogonal labeling strategy that introduces a small, chemically unique alkyne group into lipid molecules.[4] This is typically achieved by providing cells with alkyne-tagged precursors, such as fatty acids or head groups. The alkyne-tagged lipids can then be selectively reacted with an azide-bearing reporter molecule via a highly specific and efficient "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reporter can be a fluorescent dye for imaging or a biotin (B1667282) tag for enrichment and subsequent mass spectrometry analysis.
Quantitative Performance Comparison
The choice between isotopic labeling and alkyne tagging often depends on the specific requirements of the experiment, including the desired sensitivity, specificity, and tolerance for potential metabolic perturbations. The following table summarizes key quantitative performance metrics based on available literature.
| Feature | Isotopic Labeling | Alkyne Tagging |
| Principle | Incorporation of stable isotopes (e.g., ²H, ¹³C) leading to a mass shift. | Incorporation of an alkyne group followed by a "click" reaction with an azide (B81097) reporter. |
| Detection Method | Mass Spectrometry (MS). | Fluorescence Microscopy, Mass Spectrometry (MS). |
| Sensitivity | Generally high, dependent on the mass spectrometer's capabilities. | Very high, with detection limits in the picomole to femtomole range reported. |
| Specificity | High, as it traces the direct metabolic fate of the labeled precursor. | High, due to the bioorthogonal nature of the click reaction. |
| Metabolic Perturbation | Considered minimal, as isotopes are chemically almost identical to their natural counterparts. | Potential for some perturbation due to the presence of the alkyne tag, though it is generally considered small. |
| Quantification | Relative and absolute quantification is well-established. | Relative quantification is straightforward; absolute quantification is also possible. |
| Versatility | Primarily for metabolic flux analysis and quantitative lipidomics. | Enables both metabolic analysis and spatial localization through imaging. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments using both isotopic labeling and alkyne tagging for lipid analysis.
Isotopic Labeling of Cellular Lipids for Mass Spectrometry Analysis
This protocol describes the labeling of cellular lipids with a stable isotope-labeled fatty acid followed by extraction and analysis by liquid chromatography-mass spectrometry (LC-MS).
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing the stable isotope-labeled fatty acid (e.g., ¹³C₁₆-palmitic acid) at a final concentration of 10-50 µM.
-
Incubate the cells for a specific period (e.g., 1, 4, 8, 24 hours) to allow for the incorporation of the labeled fatty acid into cellular lipids.
2. Lipid Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold methanol (B129727) to the cells, scrape them from the plate, and transfer the cell suspension to a glass tube.
-
Add 2 mL of chloroform (B151607) and vortex vigorously for 1 minute.
-
Add 0.8 mL of water and vortex again for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
3. Sample Preparation for LC-MS:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).
-
Transfer the sample to an autosampler vial for analysis.
4. LC-MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Elute the lipids using a gradient of mobile phases (e.g., Mobile Phase A: acetonitrile:water with 0.1% formic acid; Mobile Phase B: isopropanol:acetonitrile with 0.1% formic acid).
-
Analyze the eluting lipids using a high-resolution mass spectrometer in either positive or negative ion mode, depending on the lipid classes of interest.
-
Acquire data in full scan mode to detect the mass shift of the isotopically labeled lipids compared to their unlabeled counterparts.
Alkyne Tagging and Click Chemistry for Cellular Lipid Analysis
This protocol outlines the labeling of cellular lipids with an alkyne-tagged fatty acid, followed by click chemistry and analysis.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing an alkyne-tagged fatty acid (e.g., 17-octadecynoic acid) at a final concentration of 10-50 µM.
-
Incubate the cells for a defined period to allow for metabolic incorporation.
2. Cell Fixation and Permeabilization (for imaging):
-
Aspirate the labeling medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Click Chemistry Reaction:
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
Azide-fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA) in a suitable buffer (e.g., PBS).
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
4. Analysis:
-
For Fluorescence Microscopy: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.
-
For Mass Spectrometry:
-
After labeling, perform lipid extraction as described in the isotopic labeling protocol.
-
Perform the click reaction on the lipid extract in solution.
-
Purify the clicked lipids to remove excess reagents.
-
Analyze the sample by LC-MS to identify and quantify the tagged lipids.
-
Visualizing the Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for isotopic labeling and alkyne tagging.
Caption: Workflow for Isotopic Labeling in Lipid Analysis.
Caption: Workflow for Alkyne Tagging in Lipid Analysis.
Discussion and Recommendations
Isotopic labeling stands out for its minimal perturbation of the biological system, making it the preferred method for quantitative metabolic flux analysis where preserving the natural behavior of lipids is paramount. The direct detection of mass shifts by MS provides a robust and accurate means of quantification. However, the synthesis of isotopically labeled lipid standards can be complex and costly.
Alkyne tagging , coupled with click chemistry, offers exceptional sensitivity and versatility. The ability to attach a variety of reporter molecules, including fluorophores and affinity tags, opens up avenues for both spatial and temporal analysis of lipids through imaging and proteomics approaches. This makes it a powerful tool for discovery-based studies and for visualizing lipid trafficking and localization. While the alkyne tag is small, the potential for altering the physicochemical properties and metabolic fate of the lipid, however minor, should be considered and controlled for in experimental design.
Choosing the Right Technique:
-
For quantitative metabolic flux analysis with minimal biological perturbation, isotopic labeling is the method of choice.
-
For visualizing lipid localization and trafficking , and for applications requiring high sensitivity and enrichment of labeled species, alkyne tagging is highly advantageous.
-
In many cases, a combination of both techniques can provide a comprehensive understanding of lipid biology, with alkyne tagging used for initial discovery and visualization, and isotopic labeling for precise quantitative validation of metabolic pathways.
Ultimately, the optimal choice of technique will depend on the specific research question, the biological system under investigation, and the available instrumentation. By carefully considering the strengths and limitations of each method, researchers can design experiments that yield the most accurate and insightful data into the complex world of lipids.
References
- 1. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 3. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
- 4. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Linoleic Acid Incorporation into Lipids
For researchers, scientists, and drug development professionals investigating lipid metabolism, the accurate quantification of fatty acid incorporation into complex lipids is paramount. This guide provides a detailed comparison of methodologies, focusing on the use of linoleic acid alkyne as a bioorthogonal tracer, alongside alternative techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed choice of methodology.
Comparison of Quantitative Methods for Fatty Acid Analysis
The selection of an appropriate method for quantifying linoleic acid incorporation depends on several factors, including the specific research question, required sensitivity, available instrumentation, and whether absolute or relative quantification is necessary. Here, we compare the this compound method with other common techniques.
| Method | Principle | Throughput | Sensitivity | Quantitative Capability | Advantages | Disadvantages |
| This compound + Click Chemistry-MS | Metabolic incorporation of an alkyne-tagged linoleic acid analog, followed by bioorthogonal "click" reaction with a reporter tag for mass spectrometry (MS) analysis.[1][2][3] | Medium to High | Very High (fmol to pmol range)[3] | Absolute and Relative | High specificity and sensitivity; allows for spatial and temporal tracking of lipid metabolism; amenable to multiplexing.[1] | Requires synthesis of alkyne analogs; potential for altered metabolism compared to the native fatty acid. |
| Gas Chromatography (GC/GC-MS) | Separation and quantification of fatty acids as volatile fatty acid methyl esters (FAMEs). | High | High (pmol range) | Absolute and Relative | Well-established, robust, and highly quantitative for total fatty acid profiling. | Destructive method; does not provide information on incorporation into specific lipid classes without prior separation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of fatty acids or lipid classes prior to detection. | Medium | Medium to High | Absolute and Relative | Suitable for thermally unstable or polar fatty acids; can be coupled with various detectors including MS. | Lower resolution for fatty acid isomers compared to GC. |
| Stable Isotope Labeling (e.g., ¹³C, ²H) | Metabolic incorporation of heavy isotope-labeled linoleic acid, followed by MS analysis to differentiate from endogenous lipids. | Medium | High | Absolute and Relative | Minimal perturbation to the biological system; accurate for flux analysis. | Higher cost of labeled compounds; potential for isotopic effects. |
| Isobaric Tagging (e.g., TMT, iTRAQ) | Chemical labeling of lipids or fatty acids with tags that are isobaric in MS1 but yield unique reporter ions in MS/MS for relative quantification. | High (Multiplexing) | High | Relative | Enables simultaneous comparison of multiple samples, reducing variability. | Complex sample preparation; primarily for relative quantification. |
| Colorimetric Assays (e.g., Sulfo-phospho-vanillin) | Reaction of unsaturated fatty acids with a reagent to produce a colored product, with intensity proportional to concentration. | High | Low | Relative | Simple, fast, and does not require sophisticated instrumentation. | Low specificity; measures total unsaturated fatty acids, not specific incorporation. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Incorporation by Click Chemistry and Mass Spectrometry
This protocol outlines the key steps for tracing the metabolic fate of linoleic acid using an alkyne analog.
1. Metabolic Labeling:
-
Culture cells of interest to the desired confluency.
-
Prepare a stock solution of this compound (e.g., 17-octadecynoic acid) in a suitable solvent like ethanol (B145695) or DMSO.
-
Add the this compound to the cell culture medium at a final concentration typically ranging from 10-100 µM.
-
Incubate the cells for a defined period (e.g., 1-24 hours) to allow for the metabolic incorporation of the alkyne-labeled fatty acid into cellular lipids.
2. Lipid Extraction:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess labeled fatty acid.
-
Harvest the cells by scraping or trypsinization.
-
Perform a total lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure with a chloroform/methanol (B129727)/water solvent system.
3. Click Reaction:
-
Dry the extracted lipid sample under a stream of nitrogen.
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
An azide-functionalized reporter tag (e.g., azide-biotin for enrichment or a fluorescent azide (B81097) for imaging). For MS-based quantification, an azide-containing tag with a specific mass is used.
-
A copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.
-
A copper-chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) to improve reaction efficiency and protect biomolecules.
-
-
Resuspend the dried lipid extract in the click reaction cocktail and incubate at room temperature for 1-2 hours.
4. Sample Preparation for MS:
-
After the click reaction, purify the labeled lipids to remove excess reagents. This can be achieved by solid-phase extraction (SPE) or precipitation.
-
Resuspend the purified, labeled lipids in a solvent compatible with mass spectrometry, such as methanol/chloroform with an appropriate ionization additive.
5. Mass Spectrometry Analysis:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography (LC-MS) or by direct infusion (shotgun lipidomics).
-
Acquire data in both MS1 (for identifying labeled lipid species by their specific mass-to-charge ratio) and MS/MS (for structural confirmation) modes.
-
Quantification can be achieved by comparing the signal intensity of the labeled lipid to an internal standard. For relative quantification across multiple samples, multiplexing azide reporters with different isotopic compositions can be used.
Protocol 2: Quantitative Analysis of Linoleic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for determining the total amount of a specific fatty acid in a sample.
1. Lipid Extraction:
-
Extract total lipids from the sample as described in Protocol 1, step 2.
-
For accurate quantification, add a known amount of an internal standard (e.g., C17:0 or C19:0 fatty acid) to the sample before extraction.
2. Saponification and Transesterification to FAMEs:
-
Dry the lipid extract under nitrogen.
-
Add a methanolic base (e.g., 0.5 M NaOH in methanol) and heat to saponify the lipids, releasing the fatty acids from the glycerol (B35011) backbone.
-
Add a methylation reagent, such as boron trifluoride (BF₃) in methanol or methanolic HCl, and heat to convert the free fatty acids into their corresponding fatty acid methyl esters (FAMEs).
3. FAMEs Extraction:
-
After cooling, add a non-polar solvent like hexane (B92381) or heptane (B126788) and water to extract the FAMEs into the organic phase.
-
Collect the organic layer containing the FAMEs.
4. GC-MS Analysis:
-
Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like SP-2560).
-
The FAMEs are separated based on their volatility and polarity.
-
The eluting compounds are detected by a mass spectrometer.
-
Identify the linoleic acid methyl ester peak based on its retention time and mass spectrum.
-
Quantify the amount of linoleic acid by comparing the peak area of its FAME to the peak area of the internal standard.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
References
- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 2. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Linoleic Acid Alkyne Labeling Studies
For researchers, scientists, and drug development professionals delving into the metabolic fate of linoleic acid, alkyne labeling followed by click chemistry has emerged as a powerful tool. This guide provides an objective comparison of essential control experiments, supported by experimental data, to ensure the accuracy and reliability of your findings.
The use of linoleic acid analogs containing a terminal alkyne group allows for the sensitive and specific detection of this essential fatty acid and its metabolites within complex biological systems. However, the introduction of this chemical reporter necessitates a series of rigorous controls to validate the experimental results. This guide outlines the critical negative and positive controls, provides detailed experimental protocols, and presents comparative data to aid in the design and interpretation of your linoleic acid alkyne labeling studies.
Comparison of Control Experiments
Proper controls are paramount to distinguish true biological incorporation and detection from experimental artifacts. The following table summarizes key control experiments, their purpose, and expected outcomes.
| Control Experiment | Purpose | Typical Procedure | Expected Outcome |
| Negative Control: No Alkyne Label | To assess background signal from the click reaction components and endogenous molecules. | Cells are cultured under the same conditions but without the addition of this compound. All subsequent steps, including the click reaction with the azide (B81097) probe, are performed. | No or minimal signal should be detected, indicating that the azide probe does not non-specifically react with cellular components. |
| Negative Control: Solvent Control | To control for any effects of the solvent used to dissolve the this compound (typically DMSO). | Cells are treated with the same concentration of the solvent (e.g., DMSO) used in the experimental group, without the this compound. | The cellular phenotype and any measured endpoints should be comparable to untreated cells, confirming the solvent has no significant biological effect at the concentration used. |
| Negative Control: No Copper Catalyst | To confirm that the observed signal is dependent on the copper-catalyzed click reaction. | The click reaction is performed on cells labeled with this compound but in the absence of the copper(I) catalyst. | A significant reduction or complete absence of signal is expected, demonstrating the specificity of the click chemistry reaction. |
| Negative Control: No Azide Probe | To ensure that the alkyne-labeled molecules themselves are not inherently fluorescent or otherwise detectable. | Cells labeled with this compound are processed for detection without the addition of the azide-functionalized probe (e.g., fluorescent azide). | No signal should be observed, confirming that the detection is dependent on the click reaction with the probe. |
| Positive Control: Unlabeled Linoleic Acid Competition | To demonstrate that the alkyne-labeled linoleic acid is incorporated through the same biological pathways as its natural counterpart. | Cells are co-incubated with the this compound and a significant excess of natural, unlabeled linoleic acid. | A dose-dependent decrease in the signal from the alkyne label is expected as the unlabeled linoleic acid competes for uptake and incorporation.[1] |
| Positive Control: Known Labeled Protein/Lipid | To validate the efficiency of the click reaction and detection steps. | A purified protein or lipid known to be labeled with an alkyne group is subjected to the same click reaction and detection protocol. | A strong and specific signal should be detected, confirming that the reagents and protocol are working correctly. |
Quantitative Comparison of Alkyne-Labeled vs. Natural Linoleic Acid
A critical consideration is whether the alkyne modification alters the metabolic processing of linoleic acid. The following table summarizes data on the enzymatic activity of key enzymes in the lipoxygenase pathway with both natural and ω-alkynyl-linoleic acid.
| Enzyme | Substrate | Relative Reaction Rate (%) | Reference |
| 12R-Lipoxygenase (12R-LOX) | ω-Alkynyl-linoleic acid | 62 ± 9 | [2][3] |
| Linoleic acid | 100 | [2][3] | |
| Epidermal Lipoxygenase-3 (eLOX3) | ω-Alkynyl-9R-HPODE | 43 ± 1 | |
| 9R-HPODE | 100 | ||
| SDR9C7 | ω-Alkynyl-epoxy alcohol | 91 ± 1 | |
| Epoxy alcohol | 100 |
Note: The data indicates that while the alkyne modification can reduce the rate of enzymatic conversion, ω-alkynyl-linoleic acid is still a substrate for these enzymes. This underscores the importance of validating the metabolic fate of the alkyne-labeled analog in the specific biological context of interest.
Experimental Protocols
Below are detailed methodologies for key control experiments.
Protocol 1: Negative Control (No Alkyne Label)
-
Cell Culture: Plate cells at the desired density and culture under standard conditions.
-
Mock Treatment: At the time of labeling for the experimental group, add an equivalent volume of culture medium without this compound to the control wells.
-
Incubation: Incubate the cells for the same duration as the experimental group.
-
Cell Lysis/Fixation: Following incubation, wash the cells with PBS and proceed with either cell lysis for biochemical analysis or fixation for imaging, following the same protocol as the experimental samples.
-
Click Reaction: Prepare the click reaction cocktail containing the azide probe (e.g., fluorescent azide), copper(I) sulfate, and a copper ligand (e.g., THPTA). Add the cocktail to the cell lysate or fixed cells.
-
Incubation: Incubate for the recommended time and temperature for the click reaction.
-
Washing: Wash the samples extensively to remove unreacted click chemistry reagents.
-
Detection: Proceed with the detection method (e.g., fluorescence microscopy, SDS-PAGE and in-gel fluorescence scanning, or mass spectrometry).
Protocol 2: Positive Control (Unlabeled Linoleic Acid Competition)
-
Cell Culture: Plate cells as described in Protocol 1.
-
Co-incubation: Prepare a solution containing the this compound at the desired experimental concentration and a 10- to 50-fold molar excess of natural, unlabeled linoleic acid.
-
Treatment: Add the co-incubation solution to the cells.
-
Incubation: Incubate for the same duration as the experimental group.
-
Subsequent Steps: Follow steps 4-8 from Protocol 1 for cell processing, click reaction, and detection.
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the experimental design and the biological context, the following diagrams have been generated.
Caption: Experimental workflow for this compound labeling studies with controls.
Caption: Simplified metabolic pathway of linoleic acid.
By implementing a comprehensive set of controls as outlined in this guide, researchers can confidently interpret their findings from this compound labeling studies, paving the way for a deeper understanding of lipid metabolism in health and disease.
References
- 1. Linoleic acid uptake by isolated enterocytes: influence of alpha-linolenic acid on absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of ω-alkynyl-labeled linoleic and arachidonic acids as substrates for recombinant lipoxygenase pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of ω-alkynyl-labeled linoleic and arachidonic acids as substrates for recombinant lipoxygenase pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Linoleic Acid Alkyne Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized reagents like linoleic acid alkykyne are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of linoleic acid alkyne and associated waste materials, reinforcing a culture of safety that extends beyond the product itself.
Immediate Safety Protocols
Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure risks. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat or other impervious clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood, especially when handling the compound in powdered form to prevent inhalation.
In Case of Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Quantitative Data Summary
For quick reference, the table below summarizes key data points for this compound.
| Property | Value |
| Molecular Weight | 276.41 g/mol |
| Formula | C₁₈H₂₈O₂ |
| Appearance | Liquid |
| Color | Colorless to light yellow |
| Storage | Solution at -20°C for up to 2 years |
| CAS Number | 1219038-31-9 |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal process is critical for laboratory safety and environmental responsibility. The following protocol outlines the segregation and disposal of different types of waste contaminated with this compound.
1. Waste Segregation: Proper segregation at the point of generation is the most crucial step. Never mix incompatible waste streams.
-
Liquid Waste:
-
Unused Solutions & Reaction Mixtures: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. This includes unused solutions and reaction mixtures.
-
Solvent Rinsate: The initial rinsate of glassware with solvents (e.g., ethanol, acetone) should be collected as hazardous liquid waste.
-
-
Solid Waste (Non-Sharps):
-
Contaminated Labware: Items such as contaminated gloves, pipette tips, and paper towels should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
-
Sharps Waste:
-
Needles, Syringes, and Glassware: All sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container.
-
2. Waste Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". If it is a mixture, list all components and their approximate concentrations. Include the date of waste generation and the name of the principal investigator or laboratory.
-
Storage: Keep waste containers securely sealed when not in use. Store them in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1]
3. Disposal Request and Pickup:
Once a waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2] Do not dispose of hazardous waste by evaporation, in the regular trash, or down the sewer.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
